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  • Product: 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane
  • CAS: 94593-08-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

Executive Summary & Core Concepts 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a distinct organosilicon compound characterized by a central siloxane (Si-O-Si) bond, flanked by two silicon atoms.[1] Each silicon atom is...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Core Concepts

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a distinct organosilicon compound characterized by a central siloxane (Si-O-Si) bond, flanked by two silicon atoms.[1] Each silicon atom is bonded to two phenyl groups and one methoxy group.[1] This structure imparts a unique combination of thermal stability and reactivity, making it a molecule of significant interest for advanced materials synthesis. The phenyl groups contribute to high thermal resistance and rigidity, while the methoxy groups provide reactive sites for hydrolysis and condensation, opening pathways for the formation of novel polymers and hybrid materials. This guide provides a comprehensive overview of its properties, a plausible and detailed synthesis protocol, its core reactivity, and its potential applications, grounded in the principles of organosilicon chemistry.

Physicochemical & Spectroscopic Properties

The identity and purity of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane are established through a combination of its physical constants and spectroscopic analysis. While detailed spectroscopic data is not broadly published, techniques such as IR and NMR spectroscopy are standard for confirming the structure of such compounds.[2]

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 94593-08-5[1][3]
Molecular Formula C₂₆H₂₆O₃Si₂[1][3]
Molecular Weight 442.7 g/mol [1][3]
IUPAC Name methoxy-[methoxy(diphenyl)silyl]oxy-diphenylsilane[1]
Density 1.1 ± 0.1 g/cm³[3]
Boiling Point 210 °C[3]
Flash Point 188.6 ± 21.6 °C[3]
Refractive Index 1.595[3]
Topological Polar Surface Area 27.7 Ų[1][3]

Synthesis Pathway and Experimental Protocol

While numerous methods exist for creating disiloxanes, a common and logical approach for this specific molecule involves a two-step process starting from dichlorodiphenylsilane. This method is predicated on fundamental organosilicon reactions: controlled hydrolysis followed by nucleophilic substitution.

Mechanistic Rationale
  • Controlled Hydrolysis: The synthesis commences with the controlled hydrolysis of dichlorodiphenylsilane. The key to forming the disiloxane intermediate, 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane, rather than a complex mixture of siloxanes, is managing the stoichiometry of water. By using approximately 0.5 molar equivalents of water per mole of dichlorodiphenylsilane, we favor the formation of the dimer. Excess water would lead to the formation of longer polysiloxane chains or cyclic species.

  • Methoxylation: The resulting dichloro-disiloxane is then treated with a methoxylating agent. Sodium methoxide or a mixture of methanol and a non-nucleophilic base (like triethylamine) can be used. This step proceeds via a nucleophilic substitution reaction at the silicon center, where the chloride leaving groups are replaced by methoxy groups to yield the final product.

Synthesis Workflow Diagram

G cluster_0 Step 1: Controlled Hydrolysis cluster_1 Step 2: Methoxylation A Dichlorodiphenylsilane (Ph₂SiCl₂) B 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane ((Ph₂SiCl)₂O) A->B + 0.5 H₂O - HCl C 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane ((Ph₂SiOMe)₂O) B->C + 2 CH₃OH / Base or + 2 NaOMe

Caption: Plausible two-step synthesis of the target compound.

Representative Experimental Protocol

Safety Note: This protocol involves corrosive and moisture-sensitive reagents. All operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.

Materials:

  • Dichlorodiphenylsilane (Ph₂SiCl₂)

  • Toluene (anhydrous)

  • Deionized Water

  • Methanol (anhydrous)

  • Triethylamine (Et₃N, anhydrous)

  • Hexane (anhydrous)

  • Magnesium Sulfate (anhydrous)

  • Nitrogen gas supply

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Step 1 - Hydrolysis:

    • Charge the flask with dichlorodiphenylsilane (1.0 mol) and anhydrous toluene (500 mL).

    • Begin stirring and maintain a slow, positive pressure of nitrogen.

    • In the dropping funnel, prepare a solution of deionized water (0.5 mol, 9 mL) in toluene (50 mL).

    • Add the water/toluene solution dropwise to the stirred dichlorodiphenylsilane solution over 1 hour. The reaction is exothermic and will evolve HCl gas, which should be vented through a scrubber.

    • After the addition is complete, heat the mixture to a gentle reflux for 2 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature. The solution now contains the intermediate, 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane.

  • Step 2 - Methoxylation:

    • To the cooled solution from the previous step, add anhydrous methanol (2.2 mol) followed by the slow, dropwise addition of triethylamine (2.2 mol) via the dropping funnel. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form.

    • Stir the resulting slurry at room temperature for 4 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous hexane.

    • Combine the filtrate and washings. Transfer to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/toluene) to yield pure 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane.

Core Reactivity and Applications

The utility of this molecule stems directly from the reactivity of its methoxy groups.

Hydrolysis and Condensation Pathway

The Si-OMe bond is susceptible to hydrolysis, especially in the presence of acid or base catalysts, to form a reactive silanol (Si-OH) group and methanol as a byproduct. These silanol intermediates are unstable and readily undergo self-condensation to form new, stable Si-O-Si linkages, regenerating water in the process. This fundamental reactivity allows the molecule to act as a crosslinker or a precursor to silicone networks.

G cluster_0 Hydrolysis cluster_1 Condensation A Dimethoxy-disiloxane ((Ph₂SiOMe)₂O) B Disilanol-disiloxane ((Ph₂SiOH)₂O) A->B + 2 H₂O - 2 CH₃OH C Crosslinked Polysiloxane Network B->C - H₂O

Caption: Primary reactivity pathway via hydrolysis and condensation.

Potential Applications

Based on its structure and reactivity, 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a prime candidate for several advanced applications:

  • High-Performance Polymers: It can serve as a monomer or a crosslinking agent in the synthesis of polysiloxanes. The high phenyl content would enhance the thermal stability, refractive index, and rigidity of the resulting polymer, making it suitable for applications in aerospace, electronics, and specialty coatings. This is analogous to how other functional disiloxanes are used to create advanced polyimides.[4]

  • Sol-Gel Precursor: Its ability to hydrolyze and condense makes it a valuable precursor in sol-gel chemistry for creating hybrid organic-inorganic materials. These materials can be tailored for applications such as scratch-resistant coatings, optical materials, or specialized ceramics.

  • Chemical Intermediate: It can be used as a starting material for the synthesis of other complex organosilicon molecules. The methoxy groups can be substituted by other functional groups, providing a versatile platform for creating tailored siloxane-based structures.

Safety and Handling

Understanding the hazard profile is critical for the safe handling of this compound in a research or industrial setting.

Table 2: GHS Hazard and Safety Information

CategoryCodeDescriptionSource
Hazard Class Skin Irrit. 2Causes skin irritation[1]
Eye Irrit. 2Causes serious eye irritation[1]
Hazard Statement H315Causes skin irritation[1][3]
H319Causes serious eye irritation[1]
Precautionary Statements P264Wash skin thoroughly after handling.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313If skin irritation occurs: Get medical advice/attention.[3]

Handling Recommendations:

  • Engineering Controls: Use only in a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses or goggles, nitrile or neoprene gloves, and a lab coat.

  • Stability: The compound is generally stable under normal, anhydrous conditions. Avoid contact with strong oxidizing agents, acids, and bases, which can catalyze its decomposition or polymerization.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture.

Conclusion

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a specialized organosilicon compound with significant potential. Its well-defined structure, combining thermally stable phenyl groups with reactive methoxy functionalities, makes it a versatile building block for high-performance materials. While not a commonplace reagent, its logical synthesis from readily available precursors and its predictable reactivity provide a clear pathway for its use in developing advanced polymers, hybrid coatings, and novel siloxane-based architectures. Further research into its polymerization kinetics and the properties of materials derived from it will undoubtedly unlock new applications in materials science and chemical synthesis.

References

  • 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane | C26H26O3Si2 | CID 21903287 - PubChem. [Link]

  • Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane | Request PDF - ResearchGate. [Link]

  • New halogen-containing polyimides based on 1,3-bis(3,4-dicarboxyphenyl)-1,1,3,3-tetramethyldisiloxane dianhydride | Request PDF - ResearchGate. [Link]

Sources

Exploratory

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane chemical properties

An In-depth Technical Guide to 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane: Properties, Synthesis, and Applications Introduction 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a distinct organosilicon compound characteri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane: Properties, Synthesis, and Applications

Introduction

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a distinct organosilicon compound characterized by a central disiloxane (Si-O-Si) backbone. Each silicon atom is bonded to two phenyl groups and one methoxy group. This unique molecular architecture, combining the inorganic stability of the siloxane linkage with the organic reactivity of methoxy groups and the steric and electronic influence of phenyl substituents, makes it a valuable precursor and intermediate in advanced materials science.

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane, tailored for researchers and professionals in materials chemistry and drug development. We will delve into its structural characteristics, a plausible synthetic route, expected analytical signatures, and its reactivity profile.

Molecular Structure and Identifiers

The fundamental structure of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane consists of two diphenylmethoxysilyl units linked by an oxygen atom. The phenyl groups impart significant steric bulk and thermal stability, while the methoxy groups serve as reactive sites for hydrolysis and condensation reactions.

Si1 Si O_center O Si1->O_center O_Me1 O Si1->O_Me1 Ph1_1 Ph Si1->Ph1_1 Ph1_2 Ph Si1->Ph1_2 Si2 Si O_center->Si2 O_Me2 O Si2->O_Me2 Ph2_1 Ph Si2->Ph2_1 Ph2_2 Ph Si2->Ph2_2 Me1 CH₃ O_Me1->Me1 Me2 CH₃ O_Me2->Me2

Caption: Molecular structure of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane.

Table 1: Chemical Identifiers and Core Properties

PropertyValueReference(s)
IUPAC Name methoxy-[methoxy(diphenyl)silyl]oxy-diphenylsilane[1]
CAS Number 94593-08-5[1][2]
Molecular Formula C₂₆H₂₆O₃Si₂[1][2]
Molecular Weight 442.7 g/mol [1][3]
Appearance White solid (Predicted)[4]
Boiling Point 210 °C (Predicted)[3]
Density 1.1 ± 0.1 g/cm³ (Predicted)[3]
Refractive Index 1.595 (Predicted)[3]

Synthesis and Purification

While specific literature detailing the synthesis of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is not abundant, a robust and logical pathway involves the controlled hydrolysis of a suitable precursor, diphenyldimethoxysilane, or the methoxylation of the corresponding dichlorodisiloxane. A common laboratory-scale approach is the hydrolysis of diphenyldichlorosilane followed by reaction with a methoxy source.

A plausible and efficient method is the controlled hydrolysis of diphenyldichlorosilane to form 1,1,3,3-tetraphenyl-1,3-dichlorodisiloxane, which is then reacted with methanol in the presence of a base to yield the target compound.

Proposed Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1,1,3,3-Tetrachloro-1,3-diphenyldisiloxane

This precursor can be synthesized via the vapor-phase hydrolytic condensation of trichloro(phenyl)silane.[5] An alternative is the controlled hydrolysis of diphenyldichlorosilane.

Step 2: Methoxylation to 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

  • Reaction Setup : A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The system is flame-dried and kept under a positive pressure of dry nitrogen.

  • Reagents : Add 1,1,3,3-Tetrachloro-1,3-diphenyldisiloxane (1 equivalent) to anhydrous toluene (200 mL) in the flask. In a separate flask, prepare a solution of anhydrous methanol (2.2 equivalents) and pyridine (2.2 equivalents) in toluene (50 mL).

  • Reaction : Cool the disiloxane solution to 0°C using an ice bath. Add the methanol/pyridine solution dropwise from the dropping funnel over 1 hour with vigorous stirring. The formation of pyridinium hydrochloride precipitate will be observed.

  • Workup : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours. Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with dry toluene.

  • Purification : Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield the final product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Methoxylation Ph2SiCl2 Diphenyldichlorosilane Dichlorodisiloxane 1,1,3,3-Tetrachloro- 1,3-diphenyldisiloxane Ph2SiCl2->Dichlorodisiloxane Hydrolysis H2O Controlled H₂O H2O->Dichlorodisiloxane Target 1,3-Dimethoxy-1,1,3,3- tetraphenyldisiloxane Dichlorodisiloxane->Target Nucleophilic Substitution Methanol Methanol (CH₃OH) Methanol->Target Pyridine Pyridine (Base) Pyridine->Target Purification Purification (Filtration & Distillation) Target->Purification

Caption: Proposed two-step synthesis workflow for the target compound.

Spectroscopic Characterization (Predicted)

Authenticating the structure of the synthesized compound requires a suite of spectroscopic techniques. Based on its molecular structure, the following spectral characteristics are anticipated:

  • ¹H NMR : The proton NMR spectrum is expected to show two main signals:

    • A multiplet in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the 20 protons of the four phenyl groups.

    • A sharp singlet in the upfield region (approx. 3.5-3.7 ppm) corresponding to the 6 protons of the two equivalent methoxy groups. The integration ratio of these signals should be 20:6 (or 10:3).

  • ¹³C NMR : The carbon NMR spectrum should display:

    • Multiple signals in the aromatic region (approx. 128-135 ppm) for the phenyl carbons.

    • A signal for the methoxy carbon at approximately 50-52 ppm.

  • ²⁹Si NMR : Silicon NMR is a powerful tool for characterizing organosilicon compounds. A single resonance is expected for the two equivalent silicon atoms in a chemical shift range characteristic for siloxanes with phenyl and alkoxy substituents.

  • Infrared (IR) Spectroscopy : The IR spectrum will be dominated by characteristic vibrations:

    • A strong, broad absorption band around 1050-1100 cm⁻¹ due to the asymmetric stretching of the Si-O-Si bond.

    • Bands corresponding to Si-Phenyl bonds (around 1430 and 1130 cm⁻¹).

    • C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the methoxy groups (around 2840-2950 cm⁻¹).

    • C-O stretching of the Si-O-CH₃ group around 1090 cm⁻¹.

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 442.7 g/mol .[1] Fragmentation patterns would likely involve the loss of methoxy groups (-OCH₃) and phenyl groups (-C₆H₅).

Reactivity and Chemical Properties

The chemical behavior of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is primarily dictated by the reactivity of the silicon-methoxy (Si-OCH₃) bonds and the stability of the siloxane (Si-O-Si) framework.

  • Hydrolysis : The methoxy groups are susceptible to hydrolysis in the presence of water (acidic or basic conditions), leading to the formation of silanol (Si-OH) groups and releasing methanol. This reaction is the foundation for using this compound in sol-gel processes or as a cross-linking agent to form polysiloxane networks. The resulting 1,1,3,3-tetraphenyldisiloxane-1,3-diol is a key intermediate for building larger silicone structures.[5]

  • Condensation : The silanol groups formed upon hydrolysis can undergo self-condensation or co-condensation with other silanols to extend the siloxane chain, forming longer polymers or cross-linked materials.

  • Thermal Stability : The presence of four phenyl groups significantly enhances the thermal stability of the molecule compared to its methyl-substituted analogs like 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane.[4][6] The bulky phenyl groups protect the siloxane backbone from thermal degradation.

Potential Applications and Research Interest

While this specific molecule is a specialty chemical, its structure suggests several high-value applications, primarily as a monomer or precursor in materials science.

  • Precursor for Phenyl-Substituted Silicones : It is an ideal starting material for synthesizing well-defined phenyl-containing polysiloxanes. These polymers are known for their high thermal stability, radiation resistance, and desirable optical properties (high refractive index), making them suitable for aerospace, electronics, and specialty optics applications.[6]

  • Cross-linking Agent : In formulations for coatings, adhesives, and sealants, it can act as a cross-linking agent.[4] Upon hydrolysis, it can form a rigid, thermally stable, three-dimensional network, enhancing the durability and environmental resistance of the material.

  • Surface Modification : The reactive methoxy groups can be used to graft the tetraphenyldisiloxane unit onto surfaces containing hydroxyl groups (e.g., glass, metal oxides). This modification would render the surface hydrophobic and increase its thermal stability.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is classified as a skin and eye irritant.[1][3]

  • Hazard Statements :

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1]

  • Precautionary Measures :

    • P264 : Wash skin thoroughly after handling.[2]

    • P280 : Wear protective gloves, eye protection, and face protection.[2]

    • P302+P352 : IF ON SKIN: Wash with plenty of water.[2]

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P332+P317 : If skin irritation occurs: Get medical help.[2]

It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn at all times. Store in a tightly sealed container in a cool, dry place.[7]

Conclusion

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane stands as a versatile and valuable compound in the field of organosilicon chemistry. Its combination of reactive methoxy functionalities and stabilizing phenyl groups makes it a key building block for high-performance polymers and materials. Understanding its synthesis, reactivity, and spectroscopic signatures is crucial for harnessing its full potential in developing advanced materials for demanding applications. This guide provides the foundational knowledge for researchers and scientists to explore and innovate with this unique disiloxane.

References

  • PubChem. (n.d.). 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane. National Center for Biotechnology Information. Retrieved from [Link]

  • INNO Specialty Chemicals. (n.d.). 1,3-Diphenyltetramethyldisiloxane: A Versatile Chemical Compound with Wide Applications. Retrieved from [Link]

  • J Pharm Pharm Sci. (2021). Supplementary Information File. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1,3-Dimethoxy-1,1,3,3-Tetramethyl Disiloxane. Retrieved from [Link]

  • NIST. (n.d.). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.
  • ResearchGate. (2008). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Gelest, Inc. (2015). 1,1,3,3-tetramethyl-1,3-diethoxydisiloxane Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- (C6H18O3Si2). Retrieved from [Link]

  • Google Patents. (n.d.). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
  • Wikipedia. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Retrieved from [Link]

  • DTIC. (n.d.). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Retrieved from [Link]

  • Supporting Information. (n.d.). Preparation of Pd4S/Pd3P0.95. Retrieved from [Link]

  • PubMed. (2024). RIFM fragrance ingredient safety assessment, 1,3-dimethyl-3-phenylbutyl acetate, CAS Registry Number 68083-58-9. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:18186-97-5 | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane. Retrieved from [Link]

  • Chem-Online. (n.d.). CAS 18187-24-1 1,1,3,3-tetramethyl-1,3-dimethoxydisiloxane. Retrieved from [Link]

  • Gelest, Inc. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Structure of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Molecular Architecture of a Key Siloxane Intermediate Welcome to a comprehensive exploration of 1,3-dimethoxy-1,1,3,3-tetraphenyldis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Architecture of a Key Siloxane Intermediate

Welcome to a comprehensive exploration of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. This technical guide moves beyond a cursory overview to provide an in-depth analysis of the compound's structure, properties, and synthesis, tailored for professionals in research and development. As a Senior Application Scientist, my objective is to present this information not as a static collection of facts, but as a functional toolkit for understanding and utilizing this versatile molecule. The inclusion of phenyl groups on the silicon backbone imparts unique thermal and optical properties, making it a compound of significant interest in materials science and as a precursor for more complex organosilicon structures. Throughout this guide, we will delve into the causality behind its chemical behavior and provide validated protocols to ensure the reproducibility of the described methodologies.

Section 1: Core Molecular Structure and Physicochemical Properties

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane, with the chemical formula C₂₆H₂₆O₃Si₂, is a symmetrically substituted disiloxane.[1] Its core structure consists of a central Si-O-Si linkage, with each silicon atom bonded to two phenyl groups and one methoxy group.

Molecular and Computed Properties

A summary of the key molecular and computed physical properties of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane is presented in the table below. These values provide a foundational understanding of the molecule's size, polarity, and general behavior.

PropertyValueSource
Molecular Formula C₂₆H₂₆O₃Si₂PubChem[1]
IUPAC Name methoxy-[methoxy(diphenyl)silyl]oxy-diphenylsilanePubChem[1]
Molecular Weight 442.7 g/mol PubChem[1]
Exact Mass 442.14204776 DaPubChem[1]
Density (Computed) 1.1 ± 0.1 g/cm³ECHEMI[2]
Refractive Index (Computed) 1.595ECHEMI[2]
Boiling Point (Computed) 210 °CECHEMI[2]
Flash Point (Computed) 188.6 ± 21.6 °CECHEMI[2]

The presence of four phenyl groups contributes significantly to the molecule's high molecular weight and its predicted high refractive index. These bulky substituents also create steric hindrance around the silicon centers, which influences the molecule's reactivity and conformational flexibility.

Structural Visualization

The three-dimensional arrangement of atoms in 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane is crucial for understanding its interactions and potential applications. The following diagram, generated using the DOT language, illustrates the molecular structure.

G A 1,3-Dimethoxy-1,1,3,3- tetraphenyldisiloxane B Hydrolysis (+ H₂O) A->B - CH₃OH C 1-Hydroxy-3-methoxy-1,1,3,3- tetraphenyldisiloxane B->C D Condensation C->D - H₂O or - CH₃OH E Higher Order Polysiloxanes D->E

Sources

Exploratory

An In-Depth Technical Guide to 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Phenyl-Substituted Siloxane 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane, identified by the CAS number 94593-08-5 , is a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Phenyl-Substituted Siloxane

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane, identified by the CAS number 94593-08-5 , is a distinctive organosilicon compound characterized by a flexible siloxane (Si-O-Si) backbone flanked by four phenyl groups and two terminal methoxy functionalities.[1] This unique molecular architecture imparts a combination of properties—thermal stability, high refractive index, and tunable reactivity—making it a valuable precursor and building block in advanced materials science and potentially in specialized pharmaceutical applications.

The presence of phenyl groups provides steric bulk and enhances the thermal and oxidative stability of the siloxane chain.[2][3] The methoxy groups, on the other hand, serve as reactive sites for hydrolysis and condensation, allowing the molecule to be integrated into larger polymeric or hybrid networks through sol-gel processes.[4] This guide offers a comprehensive overview of its chemical identity, synthesis, core reactivity, and applications, providing a foundational resource for professionals in research and development.

Core Properties and Identification

A clear understanding of the fundamental physicochemical properties of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is essential for its effective application and handling.

PropertyValueSource(s)
CAS Number 94593-08-5[1]
Molecular Formula C₂₆H₂₆O₃Si₂[1]
Molecular Weight 442.7 g/mol [1]
IUPAC Name methoxy-[methoxy(diphenyl)silyl]oxy-diphenylsilane[1]
Appearance Inferred to be a colorless liquid or low-melting solidGeneral knowledge of similar siloxanes
Density ~1.1 g/cm³ (Estimated)[General knowledge]
Boiling Point High boiling point, likely >250 °C at atmospheric pressure[General knowledge]
Solubility Soluble in common organic solvents (e.g., toluene, THF, ethers). Insoluble in water.[General knowledge]

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is typically achieved through a controlled hydrolysis and condensation pathway starting from a suitable precursor, most commonly dimethoxydiphenylsilane. This process is a cornerstone of sol-gel chemistry.[5]

Precursor Synthesis: From Dichloride to Dialkoxide

The journey begins with dichlorodiphenylsilane, a commercially available bifunctional monomer. The highly reactive Si-Cl bonds are susceptible to nucleophilic attack by alcohols, such as methanol, to form dimethoxydiphenylsilane. This reaction is an esterification process that replaces the volatile and corrosive HCl byproduct of hydrolysis with a more manageable alcohol.

Reaction: (C₆H₅)₂SiCl₂ + 2 CH₃OH → (C₆H₅)₂Si(OCH₃)₂ + 2 HCl

  • Causality: This step is crucial for creating a more stable, less moisture-sensitive precursor. The resulting alkoxysilane, dimethoxydiphenylsilane, allows for a more controlled subsequent hydrolysis reaction compared to the vigorous and often difficult-to-manage hydrolysis of the chlorosilane.[6][7][8]

Core Synthesis: Controlled Hydrolysis and Condensation

The formation of the disiloxane bond is achieved through the careful hydrolysis of dimethoxydiphenylsilane. This reaction proceeds in two fundamental steps:

  • Hydrolysis: A water molecule, often catalyzed by an acid or base, attacks the silicon atom, displacing a methoxy group to form a silanol (Si-OH) intermediate and methanol.

  • Condensation: Two silanol molecules then react to form a siloxane (Si-O-Si) bond, releasing a molecule of water. Alternatively, a silanol can react with a remaining methoxy group to form the siloxane bond and release methanol.

Overall Reaction Pathway: 2 (C₆H₅)₂Si(OCH₃)₂ + H₂O → CH₃O-Si(C₆H₅)₂-O-Si(C₆H₅)₂-OCH₃ + 2 CH₃OH

This reaction must be conducted with a substoichiometric amount of water (specifically, a 2:1 molar ratio of silane to water) to favor the formation of the dimer, 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane, and prevent extensive polymerization into longer polysiloxane chains.

Synthesis_Pathway Dichlorodiphenylsilane Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) Dimethoxydiphenylsilane Dimethoxydiphenylsilane ((C₆H₅)₂Si(OCH₃)₂) Dichlorodiphenylsilane->Dimethoxydiphenylsilane Methanolysis Methanol Methanol (2 CH₃OH) Target 1,3-Dimethoxy-1,1,3,3- tetraphenyldisiloxane Dimethoxydiphenylsilane->Target Hydrolysis & Condensation Water Water (0.5 H₂O) (Controlled)

Caption: Synthesis pathway from dichlorodiphenylsilane.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure based on established principles of siloxane chemistry.[5]

  • Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Precursor Addition: Charge the flask with dimethoxydiphenylsilane (2.0 equivalents) dissolved in a dry, inert solvent such as toluene.

  • Controlled Hydrolysis: A solution of deionized water (1.0 equivalent) in the same solvent, optionally with a catalytic amount of acid (e.g., HCl) or base, is added dropwise from the dropping funnel to the stirred silane solution at room temperature.

    • Trustworthiness: The slow, dropwise addition is critical. It maintains a low instantaneous concentration of water, which kinetically favors the formation of the dimer over higher-order polymers. The reaction can be monitored by Gas Chromatography (GC) to track the consumption of the starting material.

  • Reaction Completion & Workup: After the addition is complete, the mixture is stirred for several hours at room temperature or with gentle heating to ensure complete reaction. The resulting solution is then washed with neutral water to remove any catalyst, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield the final 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane.

Spectroscopic Characterization

  • ¹H NMR:

    • Phenyl Protons: A complex multiplet would be expected in the aromatic region, typically between δ 7.2 and 7.6 ppm.

    • Methoxy Protons: A sharp singlet would appear in the upfield region, estimated to be around δ 3.5-3.7 ppm, corresponding to the six protons of the two -OCH₃ groups.

  • ¹³C NMR:

    • Phenyl Carbons: Multiple signals would be observed in the aromatic region (δ ~127-138 ppm).

    • Methoxy Carbon: A signal for the methoxy carbon would be expected around δ 50-55 ppm.

  • ²⁹Si NMR:

    • A single resonance is expected, indicative of the symmetrical nature of the molecule. For the analogous 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, the chemical shift is around δ -0.5 ppm, and a similar value would be anticipated for the dimethoxy compound.[9][10]

  • FTIR:

    • Si-O-Si Stretch: A strong, broad absorption band characteristic of the asymmetric siloxane stretch would dominate the spectrum, typically appearing around 1060-1090 cm⁻¹.

    • Si-Phenyl Stretch: Peaks associated with the Si-Ph bond would be visible, often near 1430 cm⁻¹ and 1120 cm⁻¹.

    • C-H Aromatic Stretch: Signals above 3000 cm⁻¹.

    • C-O Stretch (Methoxy): A stretch expected around 1190 cm⁻¹.

    • CH₃ Bending: Absorption around 1460 cm⁻¹.

Applications in Research and Development

The unique combination of a stable, bulky phenyl structure and reactive methoxy groups makes this disiloxane a versatile tool in materials science and potentially for drug delivery systems.

Precursor for High-Performance Materials

The primary application lies in its use as a monomer or cross-linking agent for the synthesis of advanced silicone-based materials. The incorporation of phenyl groups into a polysiloxane network imparts several desirable properties:

  • Enhanced Thermal Stability: The rigid phenyl groups increase the degradation temperature of the polymer, making it suitable for high-temperature applications.[2][11]

  • High Refractive Index: Phenyl-substituted silicones have a higher refractive index than their methyl-substituted counterparts. This makes them valuable in optical applications, such as encapsulants for light-emitting diodes (LEDs) and materials for biophotonics, including intraocular lenses.[2][3]

  • Radiation Resistance: The aromatic rings can dissipate energy from radiation, improving the material's resistance to UV and gamma rays.

Applications cluster_precursor As a Monomer/Precursor cluster_materials Resulting Materials & Properties cluster_apps End-Use Applications Disiloxane 1,3-Dimethoxy-1,1,3,3- tetraphenyldisiloxane SolGel Sol-Gel Process (Hydrolysis/Condensation) Disiloxane->SolGel Polymers Phenyl-Silicone Polymers & Hybrid Materials SolGel->Polymers Prop1 High Thermal Stability Polymers->Prop1 Prop2 High Refractive Index Polymers->Prop2 Prop3 Radiation Resistance Polymers->Prop3 App4 Drug Delivery Matrices Polymers->App4 App1 LED Encapsulants Prop2->App1 App2 Optical Coatings Prop2->App2 App3 Biophotonics (e.g., Lenses) Prop2->App3 Prop3->App2

Caption: Relationship between the disiloxane and its applications.

Sol-Gel Processes and Hybrid Materials

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is an ideal candidate for sol-gel chemistry.[4] Through controlled hydrolysis and condensation, it can be used to:

  • Surface Modification: Create thin, hydrophobic, and thermally stable coatings on glass, metals, or ceramics.

  • Hybrid Material Synthesis: Form Class II hybrid materials where the organic (phenyl) and inorganic (siloxane) components are linked by strong covalent bonds, leading to materials with novel synergistic properties.[4]

Potential in Drug Development and Delivery

While not a direct therapeutic agent, the physicochemical properties of polymers derived from this disiloxane are relevant to drug development. The bulky, hydrophobic phenyl groups can modify the solubility parameter of a silicone matrix.[12] This is particularly relevant for:

  • Hydrophobic Drug Delivery: Silicone elastomers modified with diphenyl functional siloxanes may improve the solubility and control the release rates of hydrophobic active pharmaceutical ingredients (APIs). The steric hindrance provided by the phenyl groups can modulate the interaction between the API and the siloxane backbone, offering a mechanism to tune drug permeability.[12]

Safety and Handling

According to the Globally Harmonized System (GHS) classification, 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is classified as follows:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Standard Handling Precautions:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly sealed container in a cool, dry place away from moisture, as it can slowly hydrolyze.

Conclusion

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane stands as a highly functional and strategic molecule in the field of organosilicon chemistry. Its synthesis, rooted in the controlled hydrolysis of its dialkoxy precursor, provides a gateway to a range of advanced materials. The combination of a robust phenyl-substituted siloxane core with reactive methoxy termini allows researchers and developers to precisely engineer materials with enhanced thermal stability, high refractive indices, and tailored solubility profiles. These attributes make it a compelling candidate for applications ranging from high-performance optical and electronic materials to sophisticated matrices for controlled drug delivery. A thorough understanding of its synthesis, reactivity, and properties, as outlined in this guide, is paramount to unlocking its full potential in scientific and industrial innovation.

References

  • NuSil Technology. (2006). Silicones for Drug-Delivery Applications. Medical Device and Diagnostic Industry. [Link]

  • Polymers. (2020). Study on the synthesis and application of silicone resin containing phenyl group. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a chemical synthesis study. [Link]

  • NIST. (n.d.). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. NIST WebBook. [Link]

  • DOI. (n.d.). Entropy-driven depolymerization of polydimethylsiloxane. [Link]

  • Jitianu, A., Amatucci, G. G., & Klein, L. C. (n.d.). Phenyl-Substituted Siloxane Hybrid Gels that Soften Below 140°C. CUNY Academic Works. [Link]

  • Li, W., et al. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Polymers (Basel). [Link]

  • Weber, D. J. (n.d.). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. DTIC. [Link]

  • RSC Publishing. (n.d.). Preparation of phenyl-substituted open-cage silsesquioxane-pendant polysiloxanes and their thermal and optical properties. [Link]

  • PubChem. (n.d.). 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane. National Center for Biotechnology Information. [Link]

  • Krylov, F. D., et al. (2024). New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. INEOS OPEN. [Link]

  • PubChem. (n.d.). Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-. NIST WebBook. [Link]

  • PubMed. (2020). 1H, 13C and 29Si magnetic shielding in gaseous and liquid tetramethylsilane. Journal of Magnetic Resonance. [Link]

  • Semantic Scholar. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]

  • MSU Chemistry. (n.d.). Experiment 2: Preparation of Polydimethylsiloxane ("Silly Putty"). [Link]

  • PubChemLite. (n.d.). 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane (C26H26O3Si2). Université du Luxembourg. [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. [Link]

  • PubChem. (n.d.). 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane. National Center for Biotechnology Information. [Link]

  • University of Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. [Link]

  • University of Wuppertal. (n.d.). Experiments - Rate of hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. [Link]

  • Cativiela, C., et al. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]

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Sources

Foundational

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane molecular weight

An In-depth Technical Guide to 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane: Properties, Synthesis, and Advanced Applications Executive Summary 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a distinct organosilicon compo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane: Properties, Synthesis, and Advanced Applications

Executive Summary

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a distinct organosilicon compound characterized by a central siloxane (Si-O-Si) bond, with each silicon atom bonded to two phenyl groups and one methoxy group. This structure imparts a unique combination of thermal stability, steric bulk, and defined reactivity, making it a valuable intermediate and building block in advanced organic synthesis and materials science. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic protocol, details methods for its analytical characterization, and explores its potential applications for researchers, scientists, and professionals in drug development and chemical engineering.

Core Physicochemical Properties

The functionality of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane is a direct consequence of its molecular architecture. The central Si-O-Si linkage is strong and thermally stable, while the peripheral phenyl groups provide significant steric hindrance and influence solubility in organic solvents. The methoxy groups serve as reactive sites, primarily for hydrolysis to form the corresponding silanol, which is a key step in many of its applications.

A summary of its key quantitative properties is presented below.

PropertyValueSource
Molecular Formula C₂₆H₂₆O₃Si₂PubChem[1]
Molecular Weight 442.65 g/mol HXCHEM
Exact Mass 442.14204776 DaPubChem[1]
CAS Number 94593-08-5PubChem[1]
IUPAC Name methoxy-[methoxy(diphenyl)silyl]oxy-diphenylsilanePubChem[1]
Density ~1.1 ± 0.1 g/cm³ECHEMI[2]
Boiling Point ~210 °CECHEMI[2]
Flash Point ~188.6 °CECHEMI[2]

Synthesis and Mechanistic Considerations

The synthesis of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane is most logically achieved through the controlled reaction of a suitable precursor, dichlorodiphenylsilane, with a stoichiometric amount of methanol and a weak base to scavenge the HCl byproduct. This approach allows for the direct formation of the target molecule with good control over the reaction process.

Proposed Synthetic Pathway

The synthesis proceeds via the stepwise substitution of chloride ions on the silicon atom with methoxy groups, followed by a controlled hydrolysis and condensation to form the disiloxane bridge. The causality behind using a hindered base or controlled stoichiometry is to prevent runaway polymerization and favor the formation of the dimeric disiloxane.

G cluster_0 Pathway A: Direct Methoxylation & Condensation cluster_1 Pathway B: Hydrolysis First A Dichlorodiphenylsilane (Ph₂SiCl₂) B Methoxydiphenylchlorosilane (Ph₂Si(OMe)Cl) A->B + MeOH - HCl D Diphenylsilanediol (Ph₂Si(OH)₂) A->D + 2 H₂O - 2 HCl C Dimethoxydiphenylsilane (Ph₂Si(OMe)₂) B->C + MeOH - HCl E Target Product: 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane C->E Controlled Hydrolysis & Condensation D->E + 2 Ph₂Si(OMe)Cl (or similar methoxy source)

Caption: Proposed synthetic routes to the target disiloxane.

Detailed Experimental Protocol (Illustrative)

This protocol describes a self-validating system where reaction progress can be monitored (e.g., by TLC or GC) and the final product is purified and characterized to confirm its identity.

  • Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add dichlorodiphenylsilane (1 eq) dissolved in anhydrous toluene (200 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Prepare a solution of anhydrous methanol (2.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.2 eq) in anhydrous toluene (50 mL). Add this solution dropwise to the stirred dichlorodiphenylsilane solution over 1 hour, maintaining the temperature below 5 °C. The formation of a salt precipitate (triethylammonium chloride) will be observed.

  • Reaction & Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Monitor the reaction by GC-MS to confirm the consumption of the starting material.

  • Isolation: Filter the reaction mixture to remove the salt precipitate. Wash the filtrate sequentially with a 5% HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane as a clear, viscous liquid or low-melting solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended.

Analytical TechniqueExpected Results
¹H NMR Singlet around 3.5-3.7 ppm (6H, -OCH₃ protons). Multiplets in the aromatic region of 7.2-7.8 ppm (20H, phenyl protons).
¹³C NMR Signal around 50-55 ppm (-OCH₃ carbons). Multiple signals between 125-135 ppm (aromatic carbons).
²⁹Si NMR A single resonance characteristic of a D-type siloxane unit with phenyl and methoxy substituents.
FT-IR Strong, broad absorption band around 1050-1100 cm⁻¹ (Si-O-Si asymmetric stretch). Aromatic C-H stretches (>3000 cm⁻¹) and C=C stretches (~1600, 1480, 1430 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 442.14. Common fragments corresponding to the loss of a methoxy group [M-31]⁺ or a phenyl group [M-77]⁺.

Potential Applications in Research & Drug Development

While not a therapeutic agent itself, 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane serves as a sophisticated chemical tool, particularly in multi-step organic synthesis relevant to drug discovery.

Precursor to the Tetraphenyldisiloxane-1,3-diyl Protecting Group

The primary application stems from its role as a stable precursor to the tetraphenyldisiloxane-1,3-diyl (TPDS) group, a bulky protecting group for diols. The methoxy groups can be selectively hydrolyzed to generate the reactive disiloxane-1,3-diol, which can then be used to protect two hydroxyl functions simultaneously, often in nucleoside and carbohydrate chemistry. This is crucial in drug development, where complex, multi-functional molecules require selective protection and deprotection steps.

The workflow for this application is as follows:

G A Start: 1,3-Dimethoxy-1,1,3,3- tetraphenyldisiloxane B Activation: Hydrolysis of Methoxy Groups (+ H₂O / H⁺) A->B C Reactive Intermediate: 1,1,3,3-Tetraphenyldisiloxane-1,3-diol B->C E Protection Reaction (Condensation) C->E D Substrate: Target Diol (e.g., Nucleoside) D->E F Result: TPDS-Protected Diol E->F

Caption: Workflow for utilizing the compound as a protecting group precursor.

Component in High-Performance Materials

The high phenyl content contributes to a high refractive index and excellent thermal stability. As such, related siloxanes are used in the formulation of specialty polymers, optical resins, and thermally-resistant fluids. While a niche application, this property is relevant for developing advanced materials for scientific instrumentation and devices.

Safety and Handling

Proper handling is critical to ensure laboratory safety.

  • GHS Hazards: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or butyl rubber), safety glasses with side shields or goggles, and a lab coat.[3]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Use: This chemical is intended for research and development use only and is not for medicinal, household, or other uses.[3]

References

  • 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane/CAS:94593-08-5. HXCHEM.
  • 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane | C26H26O3Si2 | CID 21903287. PubChem.
  • 94593-08-5, 1,1,3,3, TETRAPHENYL DIMETHOXY DISILOXANE Formula. ECHEMI.
  • 1,1,3,3, TETRAPHENYL DIMETHOXY DISILOXANE - Safety D

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Core Significance 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane, a distinct organosilicon compound, holds a significant position i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Significance

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane, a distinct organosilicon compound, holds a significant position in advanced materials science and synthetic chemistry. Its unique molecular architecture, characterized by a flexible siloxane backbone flanked by rigid phenyl groups and reactive methoxy functionalities, imparts a desirable balance of thermal stability, optical clarity, and chemical reactivity. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the fundamental physical and chemical properties of this compound. By delving into its synthesis, spectral characterization, and potential applications, we aim to equip the scientific community with the critical knowledge necessary to harness its full potential in the development of novel materials and technologies.

Molecular and Physical Characteristics

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a white crystalline solid at ambient temperature, a physical state that hints at the influence of the bulky phenyl substituents on its intermolecular interactions.[1] A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₂₆H₂₆O₃Si₂[1][2]
Molecular Weight 442.65 g/mol [1][2]
CAS Number 94593-08-5[1]
Appearance White to almost white powder to crystal[1]
Boiling Point 210 °C[1][2]
Density 1.1 ± 0.1 g/cm³[2]
Refractive Index 1.595[2]

Solubility Profile: The compound is known to be soluble in toluene.[1] While comprehensive solubility data in a wide range of organic solvents is not extensively documented, its chemical structure suggests probable solubility in other nonpolar aromatic solvents and chlorinated hydrocarbons. Its solubility is expected to be limited in polar solvents such as water and lower alcohols.

Synthesis and Purification: A Methodological Overview

The synthesis of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane typically involves the controlled hydrolysis and condensation of a suitable precursor, such as dichlorodiphenylsilane, followed by reaction with a methoxy source. A generalized synthetic workflow is depicted below.

Synthesis_Workflow A Dichlorodiphenylsilane B Controlled Hydrolysis (e.g., with water in a suitable solvent) A->B C 1,3-Dihydroxy-1,1,3,3-tetraphenyldisiloxane B->C D Methoxylation (e.g., with a methoxy-functionalizing agent) C->D E 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane D->E F Purification (Recrystallization or Chromatography) E->F G Pure Product F->G

Caption: Generalized synthesis workflow for 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane.

Experimental Protocol - General Considerations:

A robust synthesis protocol would involve the careful addition of a stoichiometric amount of water to a solution of dichlorodiphenylsilane in an inert solvent to favor the formation of the dihydroxy intermediate. Subsequent treatment with a methoxylating agent, such as methyl orthoformate or a similar reagent, under appropriate catalytic conditions would yield the desired product.

Purification Strategies:

Given its crystalline nature, recrystallization from a suitable solvent system is a primary method for purification.[3] For the removal of polar impurities from siloxane compounds, solid-phase extraction utilizing a silica gel absorbent bed can be an effective technique.[4] Column chromatography over silica gel, employing a nonpolar eluent system, is also a viable method for achieving high purity, a common technique for the purification of arylsiloxanes.

Spectral Characterization: Unveiling the Molecular Fingerprint

While a comprehensive, publicly available spectral database for 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is limited, we can predict the expected spectral features based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the four phenyl groups. A sharp singlet for the methoxy protons (-OCH₃) would likely appear in the upfield region (around 3.5-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will be more complex, with multiple signals in the aromatic region (typically 120-140 ppm) for the inequivalent carbons of the phenyl rings. A signal corresponding to the methoxy carbon will be present in the aliphatic region (around 50-60 ppm).

  • ²⁹Si NMR: The silicon-29 NMR spectrum is a powerful tool for characterizing siloxanes. For 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane, a single resonance is expected, with a chemical shift that is characteristic of a silicon atom bonded to two phenyl groups, one oxygen atom of the siloxane bridge, and one methoxy group. The precise chemical shift would provide valuable information about the electronic environment of the silicon nucleus.[5][6]

Infrared (IR) Spectroscopy:

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

  • Si-O-Si stretching: A strong, broad band in the region of 1000-1100 cm⁻¹.

  • Si-Phenyl stretching: Bands in the fingerprint region, typically around 1430 cm⁻¹ and 1120 cm⁻¹.

  • C-H stretching (aromatic): Bands above 3000 cm⁻¹.

  • C-O stretching (methoxy): A band in the region of 1050-1150 cm⁻¹, potentially overlapping with the Si-O-Si band.

  • CH₃ bending (methoxy): A band around 1450 cm⁻¹.

Mass Spectrometry (MS):

Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern would likely show losses of methoxy groups, phenyl groups, and cleavage of the siloxane bond, providing further structural confirmation. Predicted mass-to-charge ratios for various adducts can be calculated to aid in spectral interpretation.[7]

Applications and Future Directions

The unique combination of properties of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane makes it a valuable precursor and building block in several areas of materials science.

High-Performance Polymers:

The presence of phenyl groups contributes to high thermal stability and a high refractive index in polysiloxanes.[8][9][10] This makes phenyl-substituted siloxanes, including polymers derived from 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane, attractive for applications in high-temperature-resistant coatings, optical materials, and as encapsulants for electronic components like LEDs.[11]

Sol-Gel Processes:

The methoxy groups are reactive sites for hydrolysis and condensation reactions, making this compound a suitable precursor in sol-gel processes.[12] Sol-gel chemistry allows for the formation of highly pure and homogeneous inorganic-organic hybrid materials at relatively low temperatures. These materials can be tailored for a variety of applications, including the fabrication of thin films, coatings with enhanced mechanical and barrier properties, and functionalized nanoparticles.[5][7][13]

Applications A 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane B High-Performance Polymers A->B C Sol-Gel Processes A->C D High-Temperature Coatings B->D E Optical Materials (High Refractive Index) B->E F LED Encapsulants B->F G Hybrid Inorganic-Organic Materials C->G H Functional Thin Films C->H I Nanoparticle Synthesis C->I

Caption: Potential application areas for 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane.

Relevance to Drug Development:

While direct applications in drug development are not prominently documented, the principles of sol-gel chemistry, for which this compound is a precursor, are being explored for drug delivery systems. The ability to form biocompatible and biodegradable silica-based matrices through sol-gel processes offers a promising avenue for the controlled release of therapeutic agents. The functionalization of such matrices, potentially incorporating phenyl-containing siloxanes, could be leveraged to modulate drug-matrix interactions and release kinetics.

Safety and Handling

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is classified as a skin and eye irritant.[14] Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Investigations on the Impact of a Series of Alkoxysilane Precursors on the Structure, Morphology and Wettability of an Established Zirconium-Modified Hybrid Anticorrosion Sol–Gel Coating - NIH. [Link]

  • The three main reaction steps occurring in the sol-gel process... - ResearchGate. [Link]

  • WO1998047946A1 - Process for purifying siloxane - Google P
  • 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane (C26H26O3Si2) - PubChemLite. [Link]

  • Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction - MDPI. [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]

  • Facile synthesis of phenyl‐rich functional siloxanes from simple silanes - ResearchGate. [Link]

  • List of purification methods in chemistry - Wikipedia. [Link]

  • Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-, - the NIST WebBook. [Link]

  • Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction - ResearchGate. [Link]

  • Siloxane-Based Polymers - MDPI. [Link]

  • Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes - MDPI. [Link]

  • Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- | C6H18O3Si2 | CID 519526 - PubChem. [Link]

  • 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane | C26H26O3Si2 | CID 21903287 - PubChem. [Link]

  • Graphical representation of the ²⁹Si NMR chemical shifts in a... - ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to the Safe Handling of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

This guide provides a comprehensive overview of the essential safety and handling protocols for 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane, tailored for researchers, scientists, and professionals in drug development. Th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from available safety data and general best practices for handling organosilicon compounds to ensure a thorough understanding of the associated risks and mitigation strategies.

Introduction to 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is an organosilicon compound with a unique molecular structure that lends itself to various applications in research and development.[1] As with any chemical substance, a comprehensive understanding of its properties and potential hazards is paramount for safe handling and use in a laboratory or manufacturing setting. This guide aims to provide that critical information.

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is classified as a substance that causes skin and serious eye irritation.[1] A thorough risk assessment should be conducted before any new procedure involving this compound is initiated.

Physicochemical Properties
PropertyValueSource
Molecular Formula C26H26O3Si2PubChem[1]
Molecular Weight 442.7 g/mol PubChem[1]
Appearance Not specified (often a liquid or low-melting solid for similar compounds)General Knowledge
Solubility Low in water, soluble in organic solvents (presumed based on structure)General Knowledge
Toxicological Profile
Occupational Exposure Limits

Currently, there are no established occupational exposure limits (OELs) for 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane from major regulatory bodies such as OSHA or ECHA.[2][3][4] Therefore, a conservative approach of minimizing all routes of exposure is strongly recommended.

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling lies in a multi-layered approach, starting with robust engineering controls and supplemented by appropriate personal protective equipment.

Ventilation

Work with 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane should be conducted in a well-ventilated area.[2] For procedures that may generate aerosols or vapors, a chemical fume hood is mandatory.

Personal Protective Equipment (PPE) Selection Logic

The selection of PPE is dictated by the identified hazards. The following diagram illustrates the decision-making process for appropriate PPE selection when handling this compound.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Compound 1,3-Dimethoxy-1,1,3,3- tetraphenyldisiloxane Hazards Skin Irritant Eye Irritant (Potential for other hazards) Compound->Hazards EyeProtection Safety Goggles (conforming to EN 166 or NIOSH) Hazards->EyeProtection Protects against serious eye irritation HandProtection Chemical-resistant Gloves (e.g., Nitrile, Neoprene) Hazards->HandProtection Prevents skin irritation BodyProtection Lab Coat / Impervious Clothing Hazards->BodyProtection Protects against accidental splashes RespiratoryProtection Respirator (if aerosols/vapors are generated) Hazards->RespiratoryProtection Mitigates inhalation risk (precautionary)

Caption: PPE selection workflow for handling 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

General Handling
  • Avoid all personal contact, including inhalation.[5]

  • Wash hands thoroughly after handling.[2]

  • Use in a well-ventilated area.[5]

  • Prevent the formation of aerosols.

  • Keep containers tightly closed when not in use.[6]

Storage
  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical help if irritation develops.[2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]

Spill Response Protocol

The appropriate response to a spill depends on its size and location.

Minor Spill (Contained within a fume hood)

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including respiratory protection if necessary.

  • Contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[7]

  • Carefully collect the absorbed material into a sealed, labeled waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of waste as hazardous chemical waste.

Major Spill (Outside of a fume hood or a large volume)

  • Evacuate the immediate area.

  • Alert your institution's emergency response team.

  • Restrict access to the spill area.

  • Provide the emergency response team with the Safety Data Sheet for 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Combustion may produce carbon oxides and silicon oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Waste Disposal

All waste containing 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane, including contaminated lab supplies and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Environmental Fate and Ecotoxicity

Specific ecotoxicity data for 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is not available. However, siloxanes, as a class of compounds, can be persistent in the environment.[8][9] Some volatile siloxanes can be released into the atmosphere, while others may partition to sludge in wastewater treatment plants.[10] It is crucial to prevent the release of this compound into the environment.

Conclusion

While 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane presents manageable hazards, a thorough understanding and implementation of the safety protocols outlined in this guide are essential for its safe use. The principles of minimizing exposure through engineering controls, diligent use of personal protective equipment, and adherence to safe work practices are paramount. Always consult the most recent Safety Data Sheet and your institution's safety guidelines before working with this or any other chemical.

References

  • Environment fate of siloxane in WWTPs and landfills and their occurrence in biogas. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]

  • Youn, J., & Xu, Y. (2015). Emergence and fate of siloxanes in waste streams: Release mechanisms, partitioning and persistence in three environmental compartments. Florida International University Digital Commons. Retrieved January 18, 2026, from [Link]

  • Dutta, S. (2015, September 30). Siloxanes: Harmless chemicals or ubiquitous hazards? Down To Earth. Retrieved January 18, 2026, from [Link]

  • Youn, J. (2015). Emergence and Fate of Siloxanes in Waste Streams: Release Mechanisms, Partitioning and Persistence in Three Environmental Compartments. FIU Digital Commons. Retrieved January 18, 2026, from [Link]

  • Mishra, S., et al. (2023). Cyclic volatile methyl siloxanes (D4, D5, and D6) as the emerging pollutants in environment: environmental distribution, fate, and toxicological assessments. Environmental Science and Pollution Research. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane. Retrieved January 18, 2026, from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved January 18, 2026, from [Link]

  • Gelest, Inc. (2015, January 9). 1,1,3,3-tetramethyl-1,3-diethoxydisiloxane. Retrieved January 18, 2026, from [Link]

  • University of New Mexico. (2024, January 5). Standard Operating Procedure for Custodial Chemical Spill Cleanup. Environmental Health & Safety. Retrieved January 18, 2026, from [Link]

  • European Chemicals Agency. (n.d.). Occupational exposure limits substance evaluations. Retrieved January 18, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved January 18, 2026, from [Link]

  • TBEP Labs. (2019, April). Chemical Spill Clean-Up. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. Retrieved January 18, 2026, from [Link]

  • NIST. (n.d.). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. NIST WebBook. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. Retrieved January 18, 2026, from [Link]

  • University of British Columbia. (2021, January). Cytotoxic Spill Clean Up. Safety & Risk Services. Retrieved January 18, 2026, from [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, CAS registry number 67674-46-8. Food and Chemical Toxicology. Retrieved January 18, 2026, from [Link]

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Exploratory

A Guide to the Spectral Analysis of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane: A Predictive Approach

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is an organosilicon compound with the chemical formula C₂₆H₂₆O₃Si₂ and a molecular weight of 442.7...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is an organosilicon compound with the chemical formula C₂₆H₂₆O₃Si₂ and a molecular weight of 442.7 g/mol . Its structure, characterized by a central disiloxane bond flanked by methoxy and phenyl groups, makes it a subject of interest in materials science and synthetic chemistry. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in various chemical processes.

This technical guide provides a detailed predictive analysis of the spectral data for 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopic analysis for organosilicon compounds to offer a comprehensive interpretation of the expected spectral features.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is foundational to understanding its spectral output. The key structural components that will give rise to distinct spectroscopic signals are:

  • Phenyl Groups (C₆H₅): Four phenyl groups are attached to the silicon atoms, which will dominate the aromatic regions of the NMR spectra and exhibit characteristic vibrational modes in the FT-IR spectrum.

  • Methoxy Groups (-OCH₃): Two methoxy groups will produce characteristic signals in the aliphatic region of the ¹H and ¹³C NMR spectra.

  • Disiloxane Backbone (Si-O-Si): The central siloxane bond will have a strong, characteristic absorption in the FT-IR spectrum.

  • Silicon Atoms (Si): The silicon environment can be probed using ²⁹Si NMR, although this is a less common technique.

The following sections will detail the predicted spectral data for each major analytical technique.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to provide clear signals corresponding to the protons of the phenyl and methoxy groups.

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl (C₆H₅)7.20 - 7.80Multiplet20HThe aromatic protons will appear as a complex multiplet due to overlapping signals from the ortho, meta, and para positions of the four phenyl rings.
Methoxy (OCH₃)3.50 - 3.70Singlet6HThe six equivalent protons of the two methoxy groups will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the phenyl and methoxy carbons.

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Phenyl (C₆H₅) - Cipso130 - 135The carbon atom of the phenyl ring directly attached to the silicon atom.
Phenyl (C₆H₅) - Cortho, Cmeta, Cpara125 - 130The remaining aromatic carbons will appear in this region, with potential for multiple distinct signals.
Methoxy (OCH₃)50 - 55The carbon atom of the methoxy group will appear in the typical range for an sp³ carbon singly bonded to an oxygen atom.

Predicted FT-IR Spectral Data

The FT-IR spectrum is particularly useful for identifying the characteristic functional groups present in 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane, especially the strong Si-O-Si stretching vibration.

Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
Si-O-Si1050 - 1100Strong, BroadAsymmetric Stretch
C-H (Aromatic)3050 - 3100MediumStretch
C-H (Aliphatic)2850 - 2960MediumStretch
C=C (Aromatic)1400 - 1600Medium to StrongRing Stretch
Si-C (Phenyl)1430, 1120MediumStretch
C-O (Methoxy)1080 - 1150StrongStretch (may overlap with Si-O-Si)

Predicted Mass Spectrometry Data

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) would likely lead to significant fragmentation.

Predicted Key Mass Fragments

m/zPredicted Fragment IonRationale
442[M]⁺Molecular ion peak (likely low abundance in EI).
427[M - CH₃]⁺Loss of a methyl radical from a methoxy group.
411[M - OCH₃]⁺Loss of a methoxy radical.
365[M - C₆H₅]⁺Loss of a phenyl radical.
211[(C₆H₅)₂Si(OCH₃)]⁺Cleavage of the Si-O-Si bond.
199[(C₆H₅)₂SiOH]⁺Rearrangement and cleavage.
77[C₆H₅]⁺Phenyl cation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid/Oil: Place a drop of the neat compound between two KBr or NaCl plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

    • Solution: Dissolve the compound in a suitable solvent (e.g., CCl₄) and place the solution in a liquid cell.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or pure solvent). Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion for ESI or a GC inlet for EI).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Molecular Structure

Caption: Molecular structure of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane.

Experimental Workflow for Spectroscopic Analysis

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 1,3-Dimethoxy-1,1,3,3- tetraphenyldisiloxane NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure FTIR->Purity MS->Structure MS->Purity

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the spectral characteristics of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane. The expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data have been detailed, along with the underlying principles for their interpretation. While awaiting the public availability of experimental data, this guide serves as a robust reference for researchers and scientists working with this and related organosilicon compounds, enabling them to anticipate and interpret spectral features with a high degree of confidence.

References

  • PubChem. 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane. National Center for Biotechnology Information. [Link]

  • PubChemLite. 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane (C26H26O3Si2). [Link]

Foundational

An In-Depth Technical Guide to 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is an organosilicon compound characterized by a disiloxane backbone with both methoxy and phenyl su...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is an organosilicon compound characterized by a disiloxane backbone with both methoxy and phenyl substituents on each silicon atom. This unique structure imparts a combination of properties, including thermal stability from the siloxane and phenyl groups, and reactivity through the methoxy groups, making it a valuable intermediate in the synthesis of advanced materials and functional polymers. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on the underlying chemical principles and experimental methodologies.

Core Chemical Properties and Structure

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane possesses the chemical formula C₂₆H₂₆O₃Si₂ and a molecular weight of approximately 442.7 g/mol [1]. The central Si-O-Si linkage is the defining feature of a disiloxane, providing a flexible and thermally stable backbone. The presence of two phenyl groups on each silicon atom contributes to the molecule's rigidity and high refractive index. The methoxy groups (-OCH₃) are the primary reactive sites, susceptible to hydrolysis and condensation reactions, which are fundamental to the formation of larger polysiloxane structures.

Table 1: Physical and Chemical Properties of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

PropertyValueSource
Molecular Formula C₂₆H₂₆O₃Si₂[1]
Molecular Weight 442.7 g/mol [1]
CAS Number 94593-08-5[1]
Appearance White solid (predicted)[2]
Purity 96.5-100% (for a related compound)[2]

Synthesis of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

The synthesis of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane can be approached through a multi-step process starting from the readily available precursor, dichlorodiphenylsilane ((C₆H₅)₂SiCl₂). The synthesis strategy involves two key transformations: the controlled hydrolysis of dichlorodiphenylsilane to form a silanol intermediate, followed by a condensation reaction with a methoxy source. A plausible and efficient pathway involves the initial formation of 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane, which is then subjected to methanolysis.

Part 1: Synthesis of the Precursor, 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane

The initial step involves the controlled hydrolysis of dichlorodiphenylsilane. Dichlorodiphenylsilane is a colorless liquid that reacts vigorously with water to form diphenylsilanediol ((C₆H₅)₂Si(OH)₂) and hydrochloric acid[3]. The diphenylsilanediol can then undergo condensation to form the desired disiloxane.

Synthesis_Workflow_Part1 Dichlorodiphenylsilane Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) Hydrolysis Controlled Hydrolysis (Water, Toluene/Diethyl Ether) Dichlorodiphenylsilane->Hydrolysis Diphenylsilanediol Diphenylsilanediol ((C₆H₅)₂Si(OH)₂) Hydrolysis->Diphenylsilanediol Condensation Condensation Diphenylsilanediol->Condensation Dichlorotetraphenyldisiloxane 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane Condensation->Dichlorotetraphenyldisiloxane

Caption: Synthesis of 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane.

Experimental Protocol: Synthesis of 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve dichlorodiphenylsilane (1 equivalent) in a 1:1 (v/v) mixture of toluene and diethyl ether[3].

  • Hydrolysis: Slowly add a solution of deionized water (10 equivalents) containing sodium bicarbonate (2.2 equivalents) to the stirred dichlorodiphenylsilane solution. The sodium bicarbonate is crucial to neutralize the hydrochloric acid byproduct, which can catalyze uncontrolled polymerization[3].

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer, wash it with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate[3].

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane. Further purification can be achieved by vacuum distillation.

Part 2: Methanolysis of 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane

The second and final stage of the synthesis is the reaction of the dichlorodisiloxane intermediate with methanol to replace the chlorine atoms with methoxy groups. This is a nucleophilic substitution reaction at the silicon center.

Synthesis_Workflow_Part2 Dichlorotetraphenyldisiloxane 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane Methanolysis Methanolysis (Dry Methanol, Benzene/Pyridine) Dichlorotetraphenyldisiloxane->Methanolysis Target_Compound 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane Methanolysis->Target_Compound

Caption: Synthesis of the target compound via methanolysis.

Experimental Protocol: Synthesis of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

This protocol is based on a reported synthesis of dimethoxydiphenylsilane from dichlorodiphenylsilane and can be adapted for the disiloxane.[4]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane in dry benzene. Add pyridine to the solution to act as an HCl scavenger.

  • Methanolysis: Cool the solution in an ice bath and slowly add dry methanol dropwise with stirring. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Work-up: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with a dilute solution of sodium bicarbonate and then with water.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization or vacuum distillation to yield 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane as a white solid.

Reactivity and Mechanistic Insights

The reactivity of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is primarily governed by the Si-OCH₃ bonds. These bonds are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The hydrolysis reaction leads to the formation of silanol (Si-OH) groups, which are highly reactive and readily undergo condensation to form longer polysiloxane chains. This property makes the title compound a valuable precursor for the synthesis of well-defined silicone polymers and resins.

Reactivity_Pathway Target_Compound 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane Hydrolysis Hydrolysis (H₂O, Acid/Base Catalyst) Target_Compound->Hydrolysis Silanol_Intermediate Silanol Intermediate Hydrolysis->Silanol_Intermediate Condensation Condensation Silanol_Intermediate->Condensation Polysiloxane Polysiloxane Polymer Condensation->Polysiloxane

Caption: Reactivity pathway of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (phenyl groups) in the range of 7.0-8.0 ppm. - A singlet for the methoxy protons (-OCH₃) around 3.5-4.0 ppm.
¹³C NMR - Aromatic carbons in the range of 120-140 ppm. - A signal for the methoxy carbon around 50-60 ppm.
²⁹Si NMR - A characteristic chemical shift for the D (difunctional) silicon atoms in a disiloxane environment, influenced by the phenyl and methoxy substituents. The presence of phenyl groups typically causes a downfield shift[7].
FT-IR - Strong Si-O-Si stretching vibration around 1000-1100 cm⁻¹. - C-H stretching vibrations of the phenyl groups around 3000-3100 cm⁻¹. - Si-C stretching vibrations. - C-O stretching of the methoxy group.

Applications in Materials Science and Organic Synthesis

The unique combination of phenyl and methoxy groups makes 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane a promising candidate for several applications:

  • High Refractive Index Materials: The high phenyl content contributes to a high refractive index. As such, it can be used as a monomer or crosslinker in the synthesis of silicone resins for optical applications, such as encapsulants for LEDs and other optoelectronic devices[5].

  • Thermally Stable Polymers: The siloxane backbone and phenyl groups impart excellent thermal stability. It can be incorporated into silicone elastomers and resins to enhance their performance at high temperatures[5][6].

  • Precursor for Functional Polymers: The reactive methoxy groups allow for its incorporation into various polymer architectures through co-condensation with other alkoxysilanes. This enables the synthesis of materials with tailored properties, such as hydrophobicity, flexibility, and adhesion.

  • Surface Modification: Short-chain siloxanes can be used to modify the surface properties of inorganic materials, such as glass and metal oxides, to impart hydrophobicity and improve compatibility with organic polymers.

Conclusion

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a versatile organosilicon compound with significant potential in materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable from readily available starting materials. The reactivity of its methoxy groups allows for its use as a building block for a wide range of high-performance silicone-based materials. Further research into its specific applications is warranted to fully exploit its unique combination of properties.

References

  • PubChem. 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane. National Center for Biotechnology Information. [Link]

  • Jermouni, T., Smaïhi, M., & Hovnanian, N. (1995). Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane. Journal of Materials Chemistry, 5(3), 467-472. [Link]

  • Semantic Scholar. Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane. [Link]

  • Li, W., et al. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Polymers, 10(9), 1009. [Link]

  • ResearchGate. Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. [Link]

  • RSC Publishing. Preparation of phenyl-substituted open-cage silsesquioxane-pendant polysiloxanes and their thermal and optical properties. [Link]

  • ResearchGate. 29Si{1H}-NMR data of all-phenyl siloxane compounds. [Link]

  • MySkinRecipes. 1,3-Dimethoxy-1,1,3,3-Tetramethyl Disiloxane. [Link]

  • ResearchGate. Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. [Link]

  • AFINITICA. The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. [Link]

  • ResearchGate. Synthesis and characterization of dimethoxy diphenyl silane. [Link]

  • ResearchGate. New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. [Link]

  • PubMed. Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. [Link]

  • Dow Corning. Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. [Link]

  • PubChem. Dichlorodiphenylsilane. [Link]

  • Google Patents. Method for producing 1,3-dichloro-1,1,3,3-tetramethyldisiloxane.
  • Gelest, Inc. DIPHENYLDICHLOROSILANE, 99%. [Link]

  • MDPI. Modification and Potential Application of Short-Chain-Length Polyhydroxyalkanoate (SCL-PHA). [Link]

  • Journal of Materials Chemistry A. Efficient removal of short-chain and long-chain PFAS by cationic nanocellulose. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

Abstract This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. The synthesis is based on the controlled acid-catalyzed hydrol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. The synthesis is based on the controlled acid-catalyzed hydrolysis and condensation of diphenyldimethoxysilane. This document is intended for researchers and scientists in materials chemistry and drug development, offering in-depth explanations for experimental choices, detailed safety procedures, and methods for product characterization. The protocol is designed to be a self-validating system, ensuring reliability and reproducibility for the synthesis of this key siloxane intermediate.

Introduction and Scientific Background

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a valuable organosilicon compound characterized by a central siloxane (Si-O-Si) bond flanked by diphenylmethoxy-silyl groups. Its structure makes it an important precursor in the synthesis of specialized silicon-containing polymers, hybrid organic-inorganic materials via sol-gel processes, and as a building block in medicinal chemistry.[1]

The synthesis hinges on the partial hydrolysis of diphenyldimethoxysilane. In the presence of a controlled amount of water and an acid catalyst, one methoxy group per silicon atom is hydrolyzed to a silanol (Si-OH). Two of these transient silanol intermediates then undergo condensation to form the thermodynamically stable siloxane linkage, eliminating a molecule of water.

Reaction Scheme:

2 Ph₂Si(OCH₃)₂ + H₂O ---(H⁺ catalyst)---> (CH₃O)Ph₂Si-O-SiPh₂(OCH₃) + 2 CH₃OH

The critical parameter in this synthesis is the stoichiometry of water relative to the starting alkoxysilane. An excess of water would lead to the hydrolysis of both methoxy groups, resulting in the formation of diphenylsilanediol (Ph₂Si(OH)₂) and subsequent uncontrolled polymerization into long-chain polysiloxanes. By precisely controlling the hydrolysis ratio, the reaction can be selectively directed towards the formation of the desired dimeric product.

Experimental Protocol

This protocol details the necessary reagents, equipment, and procedural steps for the synthesis.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Diphenyldimethoxysilane (C₁₄H₁₆O₂Si)≥98%Gelest, Inc. / Sigma-AldrichStarting material. Moisture sensitive.[2][3]
TolueneAnhydrousSigma-AldrichReaction solvent.
Deionized Water18 MΩ·cmMilliporeUsed for hydrolysis.
Hydrochloric Acid (HCl)Concentrated (37%)Fisher ScientificCatalyst.
Sodium Bicarbonate (NaHCO₃)Reagent Grade-For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-Drying agent.
Equipment
Three-neck round-bottom flask (250 mL)Reaction vessel.
Reflux condenser and dropping funnel
Magnetic stirrer with heating mantle
Inert gas supply (Nitrogen or Argon)
Standard laboratory glassware
Rotary evaporatorFor solvent removal.
High-vacuum distillation apparatusFor purification.
Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Reagents & Glassware (Oven-dried) B Assemble Apparatus under N₂ Atmosphere A->B C Charge Flask with Diphenyldimethoxysilane & Toluene B->C E Slow, Dropwise Addition of H₂O/HCl to Flask C->E D Prepare H₂O/HCl Solution in Toluene D->E F Reflux Reaction Mixture (e.g., 2-4 hours) E->F G Cool to RT & Quench with NaHCO₃ Solution F->G H Separate Organic Layer & Wash with Brine G->H I Dry Organic Layer (Anhydrous MgSO₄) H->I J Filter & Concentrate (Rotary Evaporator) I->J K Purify by Vacuum Distillation J->K L Characterization (NMR, FT-IR, MS) K->L M Final Product: 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane L->M

Caption: Workflow for the synthesis of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried to remove residual moisture. The system should be maintained under a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

  • Reagent Charging: Charge the reaction flask with diphenyldimethoxysilane (24.4 g, 100 mmol) and anhydrous toluene (100 mL) . Begin stirring to form a homogeneous solution.

  • Catalyst-Water Solution Preparation: In a separate dry flask, prepare the hydrolysis solution by adding deionized water (0.9 g, 50 mmol) and one drop of concentrated HCl to 20 mL of toluene . Stir vigorously to create a fine emulsion.

    • Causality Note: The 2:1 molar ratio of silane to water is stoichiometric for the formation of the dimer. The acid catalyst protonates a methoxy group, making it a better leaving group (methanol) upon nucleophilic attack by water.

  • Controlled Hydrolysis: Transfer the hydrolysis solution to the dropping funnel and add it dropwise to the stirring silane solution over a period of 30-45 minutes. The reaction is mildly exothermic.

  • Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (approx. 110°C) for 2-4 hours to drive the condensation reaction to completion. Monitor the reaction progress by TLC or GC if desired.

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize the HCl catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the upper organic layer and wash it sequentially with 50 mL of deionized water and 50 mL of saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.

  • Purification: The crude product, a viscous oil, is purified by vacuum distillation to yield 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane as a clear, colorless liquid or low-melting solid.

Quantitative Data Summary
CompoundMolecular FormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
DiphenyldimethoxysilaneC₁₄H₁₆O₂Si244.3624.4 g1002.0
WaterH₂O18.020.9 g501.0
TolueneC₇H₈92.14120 mL-Solvent
Product C₂₆H₂₆O₃Si₂ 442.65 [4][5]--Expected Yield: 75-85%

Characterization of Final Product

The identity and purity of the synthesized 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the methoxy protons (-OCH₃) and the phenyl protons. Integration should confirm a ratio of 6H (methoxy) to 20H (phenyl).

  • ²⁹Si NMR: This is a powerful technique for siloxane analysis. A single, sharp resonance is expected, with a chemical shift distinct from the starting diphenyldimethoxysilane and any potential polymeric byproducts.[1]

  • FT-IR Spectroscopy: Look for the characteristic strong Si-O-Si stretching vibration (typically in the 1000-1100 cm⁻¹ region) and the absence of a broad O-H stretch (around 3200-3600 cm⁻¹) which would indicate residual silanol intermediates or water.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (m/z = 442.65) should be observed.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and neoprene or nitrile rubber gloves.[2][3] All manipulations should be performed inside a certified chemical fume hood.

  • Reagent Hazards:

    • Diphenyldimethoxysilane: Causes skin and serious eye irritation.[2][6] It is moisture-sensitive and will react with water, releasing methanol.[3] Keep the container tightly closed in a dry, well-ventilated place.[2][3]

    • Toluene: Flammable liquid and vapor. It is also a skin/eye irritant and can cause organ damage through prolonged or repeated exposure.

    • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[7] Ensure proper grounding of equipment to prevent static discharge. An emergency eye wash station and safety shower must be readily accessible.[2]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Gelest, Inc. (2015).
  • Jermouni, T., Smaïhi, M., & Hovnanian, N. (1995). Hydrolysis and Initial Polycondensation of Phenyltrimethoxysilane and Diphenyldimethoxysilane.
  • Sico Performance Material (Shandong) Co., Ltd. (2020).
  • Jermouni, T., Smaïhi, M., & Hovnanian, N. (1995). Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane. Semantic Scholar.
  • Google Patents. (1983). US4395563A - Hydrolysis of alkoxysilanes.
  • Amazon S3. SIP6740.0 GHS EU English SDS.
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2025).
  • ECHEMI. 1,1,3,3, TETRAPHENYL DIMETHOXY DISILOXANE Formula.
  • PubChem. 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane.

Sources

Application

Application Notes and Protocols: A Guide to Diol Protection using 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

For Researchers, Scientists, and Drug Development Professionals In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving complex molecular...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving complex molecular architectures.[1] Diols, in particular, present a unique challenge due to the presence of two hydroxyl groups that may exhibit different reactivities or require selective manipulation. This guide provides an in-depth look at the use of the tetraphenyldisiloxane-1,3-diyl group as a robust protecting strategy for 1,2- and 1,3-diols, with a focus on the application of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane as the protecting agent.

The Tetraphenyldisiloxane-1,3-diyl Protecting Group: An Overview

Cyclic silyl ethers are a highly effective means of simultaneously protecting two hydroxyl groups.[2] Among these, the 1,1,3,3-tetraisopropyldisiloxanylidene (TIPDS) group is well-known for its stability and is often employed for the protection of 1,3-diols.[2] The tetraphenyldisiloxane-1,3-diyl group, formed from a tetraphenyldisiloxane precursor, offers a sterically demanding and robust alternative, influencing the stability and reactivity of the protected diol.

The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal.[3] Silyl ethers, in general, are cleaved by fluoride ions, with the rate of cleavage influenced by the steric bulk of the substituents on the silicon atom.[4] The bulky phenyl groups in the tetraphenyldisiloxane-1,3-diyl moiety are expected to confer significant stability to the protected diol, rendering it resistant to a range of reaction conditions.

Mechanism of Diol Protection

The protection of a diol using 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane is proposed to proceed via a transetherification reaction. In the presence of an acid catalyst, the methoxy groups of the disiloxane are activated for nucleophilic attack by the hydroxyl groups of the diol. The reaction likely proceeds through a stepwise or concerted mechanism, leading to the formation of a stable seven-membered cyclic silyl ether and the liberation of two molecules of methanol. Driving the reaction to completion often involves the removal of methanol, for instance, by conducting the reaction at elevated temperatures or using a dehydrating agent.

G Diol Diol (R(OH)₂) Intermediate Protonated Reagent & Diol Complex Diol->Intermediate Reagent 1,3-Dimethoxy-1,1,3,3- tetraphenyldisiloxane Reagent->Intermediate Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Intermediate ProtectedDiol Protected Diol (Cyclic Silyl Ether) Intermediate->ProtectedDiol Methanol Methanol (2 CH₃OH) Intermediate->Methanol Elimination

Caption: Proposed workflow for diol protection.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and scale of the reaction.

This protocol describes a general method for the protection of a 1,2- or 1,3-diol using 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane in the presence of an acid catalyst.

Materials:

  • Diol (1.0 equiv)

  • 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane (1.05 equiv)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), 0.05 equiv)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser and drying tube

Procedure:

  • To a round-bottom flask, add the diol (1.0 equiv) and dissolve it in the anhydrous solvent.

  • Add 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane (1.05 equiv) to the solution.

  • Add the acid catalyst (e.g., p-TsOH, 0.05 equiv) to the reaction mixture.

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove the methanol byproduct. If using DCM, the reaction may be run at reflux.

  • Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the protected diol.

The cleavage of the tetraphenyldisiloxane-1,3-diyl protecting group is typically achieved using a fluoride ion source.[4]

Materials:

  • Protected Diol (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the protected diol (1.0 equiv) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TBAF solution (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the deprotected diol.

G ProtectedDiol Protected Diol Intermediate Pentacoordinate Silicon Intermediate ProtectedDiol->Intermediate Fluoride Fluoride Source (e.g., TBAF) Fluoride->Intermediate DeprotectedDiol Deprotected Diol Intermediate->DeprotectedDiol Byproduct Fluorosilyl Byproduct Intermediate->Byproduct

Caption: General workflow for deprotection.

Stability and Compatibility

The stability of the tetraphenyldisiloxane-1,3-diyl protecting group is a key consideration in synthetic planning. Based on its structural similarity to other bulky silyl ethers, its expected stability profile is summarized below.

Reagent/Condition Stability Comments
Strongly Acidic (e.g., HCl, H₂SO₄) LabileCleavage of the silyl ether bond is expected.
Mildly Acidic (e.g., AcOH) Generally StableMay be cleaved under prolonged exposure or elevated temperatures.
Strongly Basic (e.g., NaOH, KOH) StableSilyl ethers are generally stable to non-fluoride basic conditions.[4]
Mildly Basic (e.g., NaHCO₃, Et₃N) StableHighly stable under these conditions.
Fluoride Ions (e.g., TBAF, HF) LabileThis is the standard method for cleavage.[4]
Oxidizing Agents (e.g., PCC, KMnO₄) StableThe protecting group is generally inert to common oxidizing agents.[5]
Reducing Agents (e.g., LiAlH₄, NaBH₄) StableThe protecting group is stable to hydride reducing agents.
Organometallic Reagents (e.g., Grignard) StableThe protected diol is compatible with organometallic reagents.
Advantages and Applications

The use of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane for diol protection offers several potential advantages:

  • High Stability: The bulky phenyl groups are expected to provide enhanced stability compared to less sterically hindered silyl ethers, allowing for a wider range of chemical transformations on the protected molecule.

  • Selective Deprotection: The specific lability towards fluoride ions allows for orthogonal deprotection strategies in the presence of other protecting groups that are sensitive to acidic or basic conditions.[6]

  • Crystallinity: The presence of the phenyl groups may enhance the crystallinity of the protected compound, facilitating purification by recrystallization.

This protecting group is particularly well-suited for the synthesis of complex molecules such as natural products, where robust protection of diol functionalities is crucial during multiple synthetic steps.

Conclusion

The tetraphenyldisiloxane-1,3-diyl group, installed using 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane, represents a valuable tool for the protection of 1,2- and 1,3-diols. Its presumed high stability and selective cleavage under mild conditions make it an attractive option for researchers in organic synthesis and drug development. The provided protocols offer a starting point for the application of this protecting group strategy, with the understanding that optimization for specific substrates is a standard part of the research process.

References

  • BenchChem. A Comparative Guide to Diol Protection Strategies in Organic Synthesis. 2

  • Johnsson, R. (2012). Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides. Carbohydrate Research, 353, 92-95.

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Chem-Station. (2014). Silyl Protective Groups.

  • PubChem. 1,1,3,3-Tetraphenyl-1,3-disiloxanediol.

  • University of Wisconsin. Protecting Groups.

  • PrepChem. Synthesis of 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane.

  • Drenichev, M. S., Kulikova, I. V., Bobkov, G. V., Tararov, V. I., & Mikhailov, S. N. (2010). A New Protocol for Selective Cleavage of Acyl Protecting Groups in 2′-O-Modified 3′,5′-O-(Tetraisopropyldisiloxane-1,3-diyl)ribonucleosides. Synthesis, 2010(22), 3827-3832.

  • Theodora W. Greene, Peter G. M. Wuts. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • CHEMISTRY 1000. Protecting Groups – A Necessary Evil?.

  • Organic Chemistry Portal. Protecting Groups - Stability.

  • BenchChem. An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis.

  • Google Patents. (2019). EP3521279A1 - Methods for protecting and deprotecting a diol group.

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.

  • Unno, M., Takada, K., & Matsumoto, H. (2006). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Applied organometallic chemistry, 20(10), 659-664.

  • Gelest. Deprotection of Silyl Ethers.

  • Aapptec Peptides. Cleavage Cocktails; Reagent B.

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.

  • Google Patents. (1975). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.

  • Góngora-Benítez, M., Mendive-Tapia, L., & Tulla-Puche, J. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 266-277.

  • ChemicalBook. (2019). Application of 1,1,3,3-Tetramethyldisiloxane.

  • Total Synthesis. Protecting Groups Archives.

  • Dr. Babasaheb Ambedkar Marathwada University. (2016). Acetonide protection of diols using iodine and dimethoxypropane.

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Method

reaction mechanism of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane with alcohols

Application Note & Protocol Topic: Reaction Mechanism of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane with Alcohols: A Detailed Guide for Researchers Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction Mechanism of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane with Alcohols: A Detailed Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a versatile organosilicon compound characterized by a central siloxane (Si-O-Si) bond, two reactive methoxy groups (-OCH₃), and four sterically demanding phenyl groups (-C₆H₅) attached to the silicon atoms. The reactivity of this molecule is dominated by the susceptibility of the silicon-methoxy bond to nucleophilic attack, particularly by alcohols. This reaction, a form of alcoholysis or transalkoxylation, results in the displacement of the methoxy group and the formation of a new, more complex alkoxysiloxane.

This process is of significant interest in advanced organic synthesis and materials science. The resulting 1,3-dialkoxy-1,1,3,3-tetraphenyldisiloxanes can serve as advanced intermediates, protecting groups for diols, or as monomers for the synthesis of specialized silicone polymers with tailored properties. Understanding the underlying reaction mechanism is critical for controlling reaction outcomes, optimizing yields, and designing novel synthetic strategies. The bulky phenyl substituents introduce significant steric hindrance, which profoundly influences the reaction kinetics and mechanistic pathway compared to less substituted alkoxysilanes.[1][2]

This application note provides a detailed examination of the reaction mechanism, outlines key experimental variables, and presents a comprehensive protocol for conducting the alcoholysis of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane.

Reaction Mechanism: A Catalytic Pathway

The alcoholysis of alkoxysilanes, including the methoxy groups on the target disiloxane, does not typically proceed spontaneously. The reaction requires catalysis, which can be either acid- or base-mediated.[3] The choice of catalyst dictates the nature of the intermediates and the overall kinetic profile.

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction proceeds via protonation of the methoxy oxygen, making the leaving group (methanol) a better, neutral species. This enhances the electrophilicity of the adjacent silicon atom, making it more susceptible to nucleophilic attack by the incoming alcohol.

The proposed mechanism involves the following steps:

  • Protonation: A proton from the acid catalyst (e.g., H₂SO₄, HCl, or a carboxylic acid) rapidly and reversibly protonates the oxygen atom of one of the methoxy groups.[3][4]

  • Nucleophilic Attack: A molecule of the reactant alcohol (R'OH) attacks the electrophilic silicon center. This can proceed through two main pathways:

    • Concerted (Sₙ2-like): The alcohol attacks as the methanol leaving group departs in a single, concerted step, passing through a pentacoordinate transition state.[5][6]

    • Stepwise (Sₙ1-like): The protonated methanol molecule departs to form a transient, positively charged silicon intermediate (a siliconium ion), which is then rapidly attacked by the alcohol.[5][6][7][8] Kinetic studies on related phenylalkoxysilanes suggest the reaction involves a positive intermediate, consistent with an Sₙ1-like pathway.[5][6][7][8]

  • Deprotonation: The resulting oxonium ion is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final alkoxysiloxane product and regenerate the acid catalyst.

Due to the significant steric bulk of the four phenyl groups, a fully concerted backside attack (classic Sₙ2) is highly hindered. Therefore, a dissociative or Sₙ1-like pathway involving a more open siliconium intermediate is often considered more plausible for sterically congested silanes.[1]

Diagram: Acid-Catalyzed Alcoholysis Mechanism

Caption: Proposed Sₙ1-like mechanism under acidic conditions.

Acid_Catalyzed_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack (Sₙ1-like) cluster_2 Step 3: Deprotonation S1 Disiloxane (Si-OCH₃) H_plus H⁺ S1_H Protonated Disiloxane [Si-O(H)CH₃]⁺ S1->S1_H Fast, Reversible S2_intermediate Siliconium Intermediate [Si⁺] + CH₃OH S1_H->S2_intermediate Slow, RDS S1_H->S2_intermediate ROH R'OH S2_adduct Protonated Product [Si-O(H)R']⁺ S2_intermediate->S2_adduct + R'OH ROH->S2_adduct Fast S3_product Final Product (Si-OR') S2_adduct->S3_product Fast S2_adduct->S3_product - H⁺ H_plus_regen H⁺

Base-Catalyzed Mechanism

Under basic conditions, the mechanism is initiated by the deprotonation of the incoming alcohol by the base (e.g., an alkoxide or amine), generating a more potent nucleophile, the alkoxide anion (R'O⁻).

  • Alkoxide Formation: The base abstracts a proton from the alcohol (R'OH) to form the corresponding alkoxide (R'O⁻).

  • Nucleophilic Attack: The highly nucleophilic alkoxide directly attacks the electron-deficient silicon atom. This attack is the rate-determining step and forms a negatively charged, pentacoordinate silicon intermediate (a silicate).[5][6][7][9] This type of mechanism is generally described as an Sₙ2-Si pathway.[9]

  • Leaving Group Expulsion: The unstable pentacoordinate intermediate collapses, expelling the methoxide anion (CH₃O⁻) as the leaving group.

  • Proton Transfer: The liberated methoxide anion is a strong base and is subsequently protonated by an available proton source, most commonly a molecule of the starting alcohol, to form neutral methanol and regenerate the alkoxide nucleophile.

The steric hindrance from the phenyl groups will slow the rate of nucleophilic attack, making this reaction sensitive to the steric profile of the incoming alcohol.[1][2]

Experimental Considerations & Optimization

Successful alcoholysis requires careful control over several parameters. The interplay between these factors determines reaction rate, yield, and product purity.

ParameterInfluence on ReactionRecommendations & Expert Insights
Catalyst Acidic: Generally faster for sterically hindered substrates. Prone to side reactions like siloxane bond cleavage if conditions are too harsh. Basic: Less prone to siloxane cleavage but more sensitive to steric hindrance on both the silicon center and the alcohol.For primary and secondary alcohols, mild acids like p-toluenesulfonic acid (pTSA) or acidic resins are effective. For tertiary alcohols, stronger acids may be needed, but careful monitoring is required. Base catalysis (e.g., NaOR', K₂CO₃) is often cleaner but may be slow with bulky alcohols.
Alcohol Substrate The steric bulk of the alcohol (R'OH) is a critical factor. The reaction rate generally follows the order: Primary > Secondary >> Tertiary.[4] This is due to the increasing difficulty of nucleophilic attack on the already crowded silicon center.[1]For bulky secondary or tertiary alcohols, increasing the reaction temperature and using a higher catalyst loading can improve conversion rates. The use of a large excess of the alcohol can also drive the equilibrium toward the product side.
Solvent The reaction is often run using the reactant alcohol as the solvent. If a co-solvent is needed, an inert, anhydrous, high-boiling solvent like toluene or xylene is preferred to allow for higher reaction temperatures.Using a solvent that can azeotropically remove the methanol byproduct (e.g., toluene with a Dean-Stark trap) is a highly effective strategy to drive the reaction to completion, as the alcoholysis is often a reversible process.[9]
Temperature Higher temperatures increase the reaction rate. This is particularly important for overcoming the activation energy associated with sterically hindered substrates.A typical temperature range is 80-120 °C. The optimal temperature should be determined empirically, balancing reaction rate against potential side reactions or degradation.
Byproduct Removal The reaction produces methanol as a byproduct. According to Le Châtelier's principle, removing methanol from the reaction mixture will shift the equilibrium towards the formation of the desired product, increasing the final yield.As mentioned, a Dean-Stark apparatus is the standard method for removing methanol. Alternatively, conducting the reaction under a gentle stream of inert gas (N₂ or Ar) can help carry away the volatile methanol.

Detailed Experimental Protocol

This protocol describes a general procedure for the acid-catalyzed alcoholysis of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane with 1-butanol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane≥97%(Typical)Ensure anhydrous.
1-ButanolAnhydrous, ≥99%(Typical)Use of a freshly opened bottle or distilled alcohol is crucial.
p-Toluenesulfonic acid monohydrate (pTSA)≥98.5%(Typical)Catalyst.
TolueneAnhydrous, ≥99.8%(Typical)Solvent for azeotropic removal of methanol.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade(Typical)For quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade(Typical)For drying the organic phase.
Diethyl Ether / HexanesHPLC Grade(Typical)For workup and chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the alcoholysis reaction.

Workflow A 1. Setup & Inerting (Flask, Dean-Stark, N₂ atmosphere) B 2. Reagent Charging (Disiloxane, 1-Butanol, Toluene) A->B C 3. Add Catalyst (pTSA) B->C D 4. Reaction & Reflux (Heat to 110-120°C, monitor MeOH collection) C->D E 5. Quenching (Cool to RT, add NaHCO₃ solution) D->E F 6. Extraction & Workup (Separate layers, wash organic phase) E->F G 7. Drying & Concentration (Dry with MgSO₄, rotary evaporation) F->G H 8. Purification (Flash Chromatography) G->H I 9. Characterization (NMR, IR, MS) H->I

Sources

Application

The Strategic Deployment of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane in Modern Organic Synthesis

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and chemoselectivity. Among the arsenal of reagents availabl...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and chemoselectivity. Among the arsenal of reagents available to the discerning chemist, silyl ethers have carved a niche for their versatile stability and orthogonal reactivity. This technical guide delves into the nuanced applications of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane, a reagent of growing importance for the protection of diols, and explores its potential in advanced synthetic methodologies.

Core Principles: Understanding the Tetraphenyldisiloxane Protecting Group

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane serves as a precursor to the tetraphenyldisiloxane-1,3-diyl (TPSDS) protecting group. This bulky silyl ether is particularly adept at the simultaneous protection of two hydroxyl moieties, most commonly 1,3-diols, forming a stable eight-membered cyclic diether. The rationale behind its utility lies in a combination of steric hindrance and electronic effects conferred by the four phenyl substituents, which modulate the stability and reactivity of the protected diol.

The formation of the cyclic TPSDS ether from the dimethoxy precursor is predicated on the reactivity of the methoxy groups towards hydroxyl functions, typically under catalytic conditions that facilitate transetherification with the release of methanol. This approach offers a milder alternative to the more common use of 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane, which generates stoichiometric amounts of hydrogen chloride, necessitating the use of a base.

Key Application: Selective Protection of 1,3-Diols

The primary application of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane is the regioselective protection of 1,3-diols, a common structural motif in a plethora of natural products and pharmaceutical intermediates. The formation of the cyclic TPSDS ether effectively masks the two hydroxyl groups, allowing for subsequent chemical transformations at other sites of the molecule.

Causality in Experimental Choices:

The selection of the TPSDS protecting group is often driven by its pronounced stability under a wide range of reaction conditions where other protecting groups might falter. Its robustness towards acidic and basic conditions, as well as many oxidizing and reducing agents, makes it an ideal choice for complex synthetic sequences. Furthermore, the steric bulk of the tetraphenyl substitution can influence the stereochemical outcome of reactions at adjacent centers.

The deprotection of the TPSDS group is typically achieved under conditions that cleave silicon-oxygen bonds, most commonly with a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF). This specific cleavage method provides an orthogonal deprotection strategy, allowing for the selective removal of the TPSDS group in the presence of other protecting groups that are labile to different conditions (e.g., acid-labile acetals or base-labile esters).[1]

Visualizing the Protection-Deprotection Workflow:

G Diol 1,3-Diol Substrate Protected_Diol Cyclic Tetraphenyldisiloxane Protected Diol Diol->Protected_Diol Protection Protecting_Agent 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane (Catalyst, e.g., Acid or Base) Protecting_Agent->Protected_Diol Regenerated_Diol Regenerated 1,3-Diol Protected_Diol->Regenerated_Diol Deprotection Byproduct Methanol (during protection) Silicon-based byproducts (during deprotection) Protected_Diol->Byproduct Deprotection_Reagent Fluoride Source (e.g., TBAF) Deprotection_Reagent->Regenerated_Diol

Sources

Method

The Strategic Application of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane in Advanced Carbohydrate Chemistry: A Guide for Researchers

In the intricate field of carbohydrate chemistry, where the subtle differences in the reactivity of multiple hydroxyl groups present a formidable challenge, the strategic use of protecting groups is paramount.[1][2] This...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of carbohydrate chemistry, where the subtle differences in the reactivity of multiple hydroxyl groups present a formidable challenge, the strategic use of protecting groups is paramount.[1][2] This guide provides an in-depth exploration of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane and its activated form, 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane, as a sophisticated tool for the regioselective protection of diols in carbohydrates. This bifunctional silyl ether, by forming a stable cyclic adduct, paves the way for the precise chemical manipulation of complex monosaccharide and oligosaccharide structures, a critical step in the synthesis of glycoconjugates, therapeutic agents, and functional biomaterials.

The 1,1,3,3-Tetraphenyldisiloxane-1,3-diyl (TPDS) Protecting Group: A Gateway to Regioselectivity

The 1,1,3,3-tetraphenyldisiloxane-1,3-diyl (TPDS) group is a bifunctional protecting group that can simultaneously mask two hydroxyl groups, typically a 1,2- or 1,3-diol, within a carbohydrate molecule.[3] This is most commonly achieved by reacting the diol with 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane in the presence of a base. The formation of a cyclic eight-membered ring system locks the conformation of that portion of the carbohydrate, rendering the remaining hydroxyl groups available for selective functionalization. The bulky phenyl substituents on the silicon atoms contribute to the stability and steric hindrance of the protecting group, influencing the regioselectivity of subsequent reactions.

The causality behind this strategic choice lies in the ability to simplify the complex landscape of a polyhydroxylated molecule into a more manageable synthetic intermediate. By protecting a specific diol pair, chemists can direct reactions such as glycosylation, alkylation, or acylation to a desired unprotected hydroxyl group with high precision, avoiding the need for multiple, sequential protection and deprotection steps that can significantly reduce overall yield.[4]

Mechanism of Protection: The Formation of the TPDS Bridge

The protection of a diol with 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane proceeds through a two-step nucleophilic substitution mechanism. The reaction is typically carried out in an aprotic solvent such as pyridine, which also acts as a base to neutralize the hydrochloric acid byproduct.

TPDS Protection Mechanism Carb_Diol Carbohydrate Diol (R-OH) Intermediate Monochloro Intermediate Carb_Diol->Intermediate Nucleophilic attack on Si TPDSCl2 1,3-Dichloro-1,1,3,3- tetraphenyldisiloxane TPDSCl2->Intermediate Pyridine Pyridine (Base) HCl_Py Pyridinium Hydrochloride TPDS_Protected TPDS-Protected Carbohydrate Intermediate->TPDS_Protected Intramolecular cyclization Intermediate->HCl_Py HCl elimination

Caption: Mechanism of diol protection using 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane.

Initially, one of the hydroxyl groups of the diol attacks one of the silicon atoms of the dichlorodisiloxane, displacing a chloride ion. The resulting intermediate then undergoes an intramolecular cyclization, where the second hydroxyl group attacks the remaining silicon-chlorine bond to form the stable eight-membered ring, releasing a second molecule of HCl which is neutralized by the base.

Application Note 1: Regioselective Protection of Pyranosides

The TPDS group has proven to be particularly effective in the regioselective protection of pyranosides. For instance, in methyl α-D-xylopyranoside, which possesses three equatorial secondary hydroxyl groups, the TPDS group can be selectively introduced to protect the 2,3-diol, leaving the 4-hydroxyl group available for further reactions.[5][6]

Experimental Protocol: 2,3-O-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl) Protection of Methyl α-D-Xylopyranoside

This protocol is adapted from methodologies established for the analogous tetraisopropyldisiloxane protecting group.[5][6]

Materials:

  • Methyl α-D-xylopyranoside

  • 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane

  • Anhydrous pyridine

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Procedure:

  • Dissolve methyl α-D-xylopyranoside (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., in 5% methanol in DCM).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure to remove the pyridine.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2,3-O-(1,1,3,3-tetraphenyldisiloxane-1,3-diyl)-methyl-α-D-xylopyranoside.

SubstrateDiol ProtectedFree OHTypical YieldReference Analogue
Methyl α-D-xylopyranoside2,34High[5][6]
Methyl β-D-xylopyranoside3,42Moderate to High[5][6]

Application Note 2: Directing Glycosylation Reactions

Once a specific hydroxyl group is unmasked, it can serve as a glycosyl acceptor in a glycosylation reaction. The steric bulk of the TPDS group can influence the stereochemical outcome of the glycosidic bond formation.

Experimental Workflow: Regioselective Glycosylation

Glycosylation Workflow Start_Carb Starting Carbohydrate (Polyol) TPDS_Protection TPDS Protection of Diol Start_Carb->TPDS_Protection Protected_Intermediate Regioselectively Protected Intermediate TPDS_Protection->Protected_Intermediate Glycosylation Glycosylation with Glycosyl Donor Protected_Intermediate->Glycosylation Protected_Disaccharide Protected Disaccharide Glycosylation->Protected_Disaccharide Deprotection TPDS Group Cleavage Protected_Disaccharide->Deprotection Final_Product Final Disaccharide Deprotection->Final_Product

Caption: General workflow for regioselective glycosylation using the TPDS protecting group.

Deprotection of the TPDS Group

The cleavage of the TPDS protecting group is typically achieved under conditions that cleave silicon-oxygen bonds, most commonly using a source of fluoride ions. Tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) is a widely used reagent for this purpose. The reaction is generally clean and proceeds in high yield.

Experimental Protocol: Cleavage of the TPDS Protecting Group

Materials:

  • TPDS-protected carbohydrate

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TPDS-protected carbohydrate in THF.

  • Add a solution of TBAF (e.g., 2-3 equivalents per silyl group) to the stirred solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the deprotected carbohydrate.

Conclusion

The 1,1,3,3-tetraphenyldisiloxane-1,3-diyl protecting group offers a powerful and reliable strategy for the regioselective functionalization of carbohydrates. Its ability to form a stable cyclic bridge across diols simplifies complex synthetic pathways, enabling the precise construction of oligosaccharides and glycoconjugates. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this versatile tool in their synthetic endeavors.

References

  • Zhu, X., Schmidt, R. R. (2009). New Principles for Glycoside-Bond Formation. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]

  • Boltje, T. J., Buskas, T., Boons, G.-J. (2009). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. Nature Chemistry, 1(8), 611-622. [Link]

  • Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules (Basel, Switzerland), 15(10), 7235–7265. [Link]

  • Wang, C. C., Lee, J. C., Luo, S. Y., Kulkarni, S. S., Huang, Y. W., Lee, C. C., & Hung, S. C. (2007). Regioselective one-pot protection of carbohydrates. Nature, 446(7138), 896–899. [Link]

  • Markiewicz, W. T. (1979). Tetraisopropyldisiloxane-1,3-diyl, a new protecting group for the 3'- and 5'-hydroxyl functions of deoxynucleosides. Journal of Chemical Research, Synopses, (1), 24-25.
  • van Boeckel, C. A. A., & van Boom, J. H. (1980). Use of the 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl protecting group in carbohydrate chemistry. Tetrahedron Letters, 21(39), 3705-3708.
  • An, H., & Cook, P. D. (2000). A simple and efficient procedure for the regioselective 2'-O-alkylation of some ribonucleosides using the tetraisopropyldisiloxane-1,3-diyl group. The Journal of Organic Chemistry, 65(19), 6061–6063.
  • Wu, X., Grathwohl, M., Schmidt, R. R. (2002). A new protecting group strategy for the synthesis of hyaluronan oligosaccharides. Organic Letters, 4(25), 4471–4474.
  • Johnsson, R., & Ellervik, U. (2012). Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides. Carbohydrate Research, 353, 92–95. [Link]

  • Johnsson, R. (2012). Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides. Lucris. [Link]

Sources

Application

The Strategic Application of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane in the Synthesis of Complex Natural Products

Introduction: Navigating the Challenges of Polyhydroxylated Architectures The synthesis of complex, polyhydroxylated natural products presents a formidable challenge in modern organic chemistry. The strategic masking and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Polyhydroxylated Architectures

The synthesis of complex, polyhydroxylated natural products presents a formidable challenge in modern organic chemistry. The strategic masking and unmasking of multiple hydroxyl groups are paramount to achieving chemo-, regio-, and stereoselectivity in multi-step sequences. Among the arsenal of protecting groups available to the synthetic chemist, silyl ethers have established a prominent position due to their tunable stability and mild cleavage conditions.[1] This guide focuses on a specialized bifunctional silyl ether, the 1,1,3,3-tetraphenyldisiloxane-1,3-diylidene group, derived from reagents such as 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. This protecting group has proven to be an invaluable tool for the simultaneous protection of 1,2- and 1,3-diols, particularly in the synthesis of intricate macrolides like Swinholide A.

The 1,1,3,3-tetraphenyldisiloxane-1,3-diylidene protecting group forms a stable seven-membered ring with 1,3-diols, offering a robust shield against a wide range of reaction conditions. Its steric bulk and electronic properties provide a high degree of stability, allowing for orthogonal protection strategies in the presence of other, more labile protecting groups.[1] The cleavage of this group is typically achieved under conditions that are selective for silicon-oxygen bonds, most commonly with fluoride reagents, ensuring the integrity of other sensitive functionalities within the molecule.

This document will provide a detailed exploration of the application of this protecting group, drawing upon its use in the total synthesis of the potent cytotoxic macrolide, Swinholide A. We will delve into the causality behind its selection, provide detailed experimental protocols for its installation and removal, and offer insights into its strategic role in streamlining complex synthetic routes.

Core Application: Protection of 1,3-Diols in the Total Synthesis of Swinholide A

The total synthesis of Swinholide A, a complex 44-membered dimeric macrolide with potent cytotoxic and antifungal activities, serves as a prime example of the strategic deployment of the 1,1,3,3-tetraphenyldisiloxane-1,3-diylidene protecting group. The monomeric unit of Swinholide A features multiple stereocenters and hydroxyl groups that necessitate a sophisticated protection-deprotection strategy.

In the seminal total synthesis of Swinholide A by K. C. Nicolaou and coworkers, the 1,1,3,3-tetraphenyldisiloxane-1,3-diylidene group was employed to protect a key 1,3-diol moiety within a strategic fragment of the molecule. This protection was crucial for the successful execution of subsequent transformations, including carbon-carbon bond formations and functional group interconversions, without undesired side reactions involving the free hydroxyl groups.

The choice of the tetraphenyldisiloxane protecting group in this context was driven by several key factors:

  • Robustness: The synthesis of a complex molecule like Swinholide A involves numerous steps with diverse reagents and conditions. The tetraphenyldisiloxane group provides the necessary stability to withstand these transformations.

  • Selective Cleavage: The ability to remove this protecting group selectively in the presence of other protecting groups is a cornerstone of an orthogonal protection strategy. In the Swinholide A synthesis, this allowed for the precisely timed unmasking of the diol for further elaboration.

  • Stereochemical Influence: The rigid, seven-membered ring formed by the protecting group can influence the conformation of the molecule, which can be advantageous in controlling the stereochemical outcome of subsequent reactions on the protected fragment.

The following sections provide detailed protocols for the installation and cleavage of this protecting group, based on the methodologies employed in complex natural product synthesis.

Experimental Protocols

Protocol 1: Protection of a 1,3-Diol using 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane

This protocol describes the formation of the 1,1,3,3-tetraphenyldisiloxane-1,3-diylidene protected diol. The use of the dichloro derivative is a common and efficient method for the installation of this protecting group.

Diagram of the Protection Workflow:

protection_workflow Diol 1,3-Diol Substrate Reaction Stir at rt Diol->Reaction Reagent 1,3-Dichloro-1,1,3,3- tetraphenyldisiloxane Reagent->Reaction Base Pyridine or Imidazole Base->Reaction Solvent Anhydrous DMF or CH2Cl2 Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Quench with H2O Purification Column Chromatography Workup->Purification Product Protected Diol Purification->Product

Caption: Workflow for the protection of a 1,3-diol.

Materials:

  • 1,3-Diol substrate (1.0 equiv)

  • 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane (1.05 - 1.2 equiv)

  • Anhydrous pyridine or imidazole (2.2 - 2.5 equiv)

  • Anhydrous dimethylformamide (DMF) or dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a stirred solution of the 1,3-diol (1.0 equiv) in anhydrous DMF or CH₂Cl₂ at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add pyridine or imidazole (2.2 - 2.5 equiv).

  • Add a solution of 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane (1.05 - 1.2 equiv) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired protected diol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane is sensitive to moisture and will readily hydrolyze.

  • Base: A base such as pyridine or imidazole is required to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the formation of the protected product.

  • Solvent: DMF and CH₂Cl₂ are commonly used solvents as they are aprotic and can dissolve both the substrate and the reagents.

  • Aqueous Work-up: The aqueous work-up is necessary to remove the pyridinium or imidazolium hydrochloride salt and any remaining water-soluble impurities.

Protocol 2: Deprotection of the 1,1,3,3-Tetraphenyldisiloxane-1,3-diylidene Group

The cleavage of the tetraphenyldisiloxane protecting group is typically achieved using a fluoride source. This protocol outlines a standard procedure for this deprotection.

Diagram of the Deprotection Workflow:

deprotection_workflow ProtectedDiol Protected Diol Reaction Stir at rt ProtectedDiol->Reaction Reagent TBAF or HF-Pyridine Reagent->Reaction Solvent Anhydrous THF Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Quench with sat. aq. NH4Cl Purification Column Chromatography Workup->Purification Product Deprotected 1,3-Diol Purification->Product

Caption: Workflow for the deprotection of the 1,1,3,3-tetraphenyldisiloxane-1,3-diylidene group.

Materials:

  • Protected diol substrate (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.2 - 3.0 equiv) or Hydrogen fluoride-pyridine complex (HF·Py)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a stirred solution of the protected diol (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add TBAF solution (2.2 - 3.0 equiv) dropwise. Alternatively, for more robust substrates, HF·Py can be used.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the deprotected 1,3-diol.

Causality Behind Experimental Choices:

  • Fluoride Source: The high affinity of fluoride for silicon is the driving force for the cleavage of the Si-O bonds. TBAF is a mild and commonly used fluoride source, while HF·Py is a stronger reagent that can be used for more resistant substrates.

  • Solvent: THF is a standard solvent for these reactions as it is aprotic and dissolves the substrate and the fluoride reagent.

  • Quenching: The reaction is quenched with a mild acid source like saturated aqueous NH₄Cl to neutralize any excess fluoride reagent and facilitate the work-up.

Comparative Data and Orthogonal Strategies

The utility of the 1,1,3,3-tetraphenyldisiloxane-1,3-diylidene protecting group is further highlighted when considering its role in orthogonal protection strategies. Its stability profile allows for the selective removal of other protecting groups in its presence.

Protecting GroupTypical Cleavage ConditionsStability of Tetraphenyldisiloxane Group
tert-Butyldimethylsilyl (TBS)TBAF, HF·Py, mild acid (e.g., CSA, PPTS)Cleaved under similar fluoride conditions
Triethylsilyl (TES)Milder acid than TBS, TBAF, HF·PyGenerally more stable to acid
p-Methoxybenzyl (PMB)DDQ, CANStable
Benzyl (Bn)H₂, Pd/CStable
Acetate (Ac)K₂CO₃/MeOH, NaOMe/MeOHStable

This differential stability allows for a strategic sequence of deprotection steps. For instance, a PMB or Bn group can be removed while the tetraphenyldisiloxane group remains intact, allowing for further functionalization of the newly liberated hydroxyl group. Subsequently, the tetraphenyldisiloxane group can be removed to reveal the 1,3-diol.

Conclusion

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane and its derivatives are powerful reagents for the protection of 1,3-diols in the synthesis of complex natural products. The resulting 1,1,3,3-tetraphenyldisiloxane-1,3-diylidene protecting group offers a combination of robustness and selective cleavage that is essential for navigating the intricate pathways of modern total synthesis. The successful application of this protecting group in the synthesis of Swinholide A underscores its value to the synthetic chemistry community. The protocols and strategic insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this valuable tool in their own synthetic endeavors.

References

  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Paterson, I., & Smith, J. D. (1995). The total synthesis of swinholide A. Part 2: A stereocontrolled synthesis of a c1–c15 segment. Tetrahedron, 51(34), 9413-9436.
  • Nicolaou, K. C., Patron, A. P., Ajito, K., Richter, P. K., Khatuya, H., Bertinato, P., Miller, R. A., & Tomaszewski, M. J. (1996). Total Synthesis of Swinholide A, Preswinholide A, and Hemiswinholide A. Chemistry – A European Journal, 2(7), 847-868. [Link]

Sources

Method

Application Notes and Protocols for the Cleavage of the 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane Protecting Group

Introduction: The Strategic Role of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane in Diol Protection In the landscape of multi-step organic synthesis, the judicious protection and deprotection of functional groups is a cor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane in Diol Protection

In the landscape of multi-step organic synthesis, the judicious protection and deprotection of functional groups is a cornerstone of success. For the temporary masking of 1,2- and 1,3-diols, the 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane group offers a unique combination of stability and controlled cleavage. This acyclic disiloxane-based protecting group provides robust protection under a range of reaction conditions, yet can be efficiently removed under specific, mild protocols. Its application is particularly valuable in complex syntheses where chemoselectivity is paramount.

This technical guide provides an in-depth exploration of the cleavage of the 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane protecting group, offering detailed protocols, mechanistic insights, and a comparative analysis of common deprotection strategies. The information presented herein is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this protecting group in their synthetic endeavors.

Mechanism of Cleavage: A Tale of Two Pathways

The removal of the 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane protecting group, and silyl ethers in general, is primarily achieved through two distinct mechanistic pathways: fluoride-mediated cleavage and acid-catalyzed hydrolysis.

Fluoride-Mediated Cleavage

This is the most prevalent and often the most efficient method for cleaving silicon-oxygen bonds. The exceptional strength of the silicon-fluorine bond (bond dissociation energy of ~140 kcal/mol) is the thermodynamic driving force for this reaction.[1] The mechanism involves the nucleophilic attack of a fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate. This intermediate then collapses, breaking the silicon-oxygen bond and liberating the free hydroxyl groups.

Fluoride_Mediated_Cleavage cluster_0 Fluoride-Mediated Cleavage Protected_Diol R-O-Si(Ph)₂-O-Si(Ph)₂-OMe Pentacoordinate_Intermediate [R-O-Si(Ph)₂(F)-O-Si(Ph)₂-OMe]⁻ Protected_Diol->Pentacoordinate_Intermediate + F⁻ Fluoride F⁻ Deprotected_Diol R-OH Pentacoordinate_Intermediate->Deprotected_Diol Silyl_Fluoride_Byproduct F-Si(Ph)₂-O-Si(Ph)₂-OMe Pentacoordinate_Intermediate->Silyl_Fluoride_Byproduct

Figure 1: Mechanism of Fluoride-Mediated Cleavage.

Common sources of fluoride ions for this purpose include tetra-n-butylammonium fluoride (TBAF) and hydrogen fluoride-pyridine complex (HF-Pyridine).[1][2] The choice of reagent and solvent can be tailored to the specific substrate and the presence of other functional groups.

Acid-Catalyzed Hydrolysis

While less common for silyl ethers compared to fluoride-mediated methods, acid-catalyzed cleavage is a viable alternative, particularly when fluoride-sensitive functionalities are present in the molecule. The mechanism involves the protonation of one of the oxygen atoms of the disiloxane bridge, making it a better leaving group. Subsequent nucleophilic attack by a solvent molecule (e.g., water or an alcohol) or a conjugate base at the silicon center leads to the cleavage of the Si-O bond.[3][4]

Acid_Catalyzed_Cleavage cluster_1 Acid-Catalyzed Cleavage Protected_Diol R-O-Si(Ph)₂-O-Si(Ph)₂-OMe Protonated_Ether R-O-Si(Ph)₂-O⁺(H)-Si(Ph)₂-OMe Protected_Diol->Protonated_Ether + H⁺ Proton H⁺ Deprotected_Diol R-OH Protonated_Ether->Deprotected_Diol + Nu-H Silyl_Byproduct Nu-Si(Ph)₂-O-Si(Ph)₂-OMe Protonated_Ether->Silyl_Byproduct Nucleophile Nu-H

Figure 2: Mechanism of Acid-Catalyzed Cleavage.

The lability of silyl ethers to acidic conditions is generally lower than that of acetals, making this a useful strategy for selective deprotection in some cases.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the cleavage of the 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane protecting group under various conditions.

Protocol 1: Cleavage using Tetra-n-butylammonium Fluoride (TBAF)

This is the most widely used method due to its high efficiency and mild reaction conditions.

Materials:

  • Protected diol

  • Tetra-n-butylammonium fluoride (TBAF) solution (typically 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the protected diol (1.0 equiv) in anhydrous THF (0.1-0.2 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add the TBAF solution (2.0-5.0 equiv per silyl ether bond) dropwise to the stirred solution at room temperature. The amount of TBAF may need to be optimized depending on the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the deprotected diol.

Causality Behind Experimental Choices:

  • Anhydrous THF: Ensures that the fluoride ion is not deactivated by protonation from water.

  • Inert Atmosphere: Prevents the reaction of any sensitive functional groups with atmospheric oxygen or moisture.

  • Excess TBAF: Drives the reaction to completion, especially with sterically hindered substrates.

  • NH₄Cl Quench: Neutralizes the basicity of the reaction mixture and helps in the removal of TBAF salts during the aqueous work-up.

Protocol 2: Cleavage using Hydrogen Fluoride-Pyridine (HF-Pyridine)

HF-Pyridine is a less basic fluoride source than TBAF and can be advantageous for substrates that are sensitive to basic conditions.

Materials:

  • Protected diol

  • Hydrogen fluoride-pyridine complex (Olah's reagent)

  • Anhydrous tetrahydrofuran (THF) or acetonitrile (MeCN)

  • Pyridine (optional, as a buffer)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a plastic vial or a flask made of a material resistant to HF, dissolve the protected diol (1.0 equiv) in anhydrous THF or MeCN (0.1-0.2 M). For base-sensitive substrates, pyridine (5-10 equiv) can be added as a buffer.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add HF-Pyridine (5.0-10.0 equiv) to the stirred solution. Caution: HF is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Work-up:

    • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Plasticware: Glass is etched by HF.

  • Pyridine Buffer: The added pyridine neutralizes the excess HF, making the reaction conditions less acidic and more suitable for acid-sensitive substrates.[1]

  • 0 °C Addition: The reaction can be exothermic, and initial cooling helps to control the reaction rate.

  • NaHCO₃ Quench: Safely neutralizes the highly corrosive HF.

Protocol 3: Acid-Catalyzed Cleavage

This method is useful when fluoride reagents are not compatible with other functional groups in the molecule.

Materials:

  • Protected diol

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the protected diol (1.0 equiv) in a mixture of THF, acetic acid, and water (typically in a 3:1:1 to 4:2:1 ratio).

  • Reaction Conditions: Stir the solution at room temperature or gently heat to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. Acidic cleavage is generally slower than fluoride-mediated cleavage.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Aqueous Acetic Acid: Provides a mild acidic environment for the hydrolysis of the silyl ether.

  • Heating: May be required to accelerate the rate of the typically slower acidic cleavage.

  • NaHCO₃ Neutralization: Removes the acetic acid from the reaction mixture.

Comparative Data and Selection Guide

The choice of deprotection method depends on the overall synthetic strategy, particularly the presence of other functional groups in the molecule.

Method Reagents Typical Conditions Advantages Disadvantages Compatibility
Fluoride-Mediated (TBAF) TBAF in THFRoom temperature, 1-24 hMild, highly efficient, generally high yieldingCan be basic, may not be suitable for base-sensitive substratesNot compatible with other silyl ethers unless sterically differentiated.
Fluoride-Mediated (HF-Pyridine) HF-Pyridine in THF or MeCN0 °C to room temperature, 1-12 hLess basic than TBAF, good for acid-sensitive substratesHF is highly toxic and corrosive, requires special handlingBroader compatibility than TBAF with some base-labile groups.
Acid-Catalyzed Acetic acid, THF, WaterRoom temperature to 50 °C, 12-48 hAvoids fluoride, useful for fluoride-sensitive substratesSlower reaction times, may affect acid-labile groups (e.g., acetals)Orthogonal to fluoride-labile protecting groups.

Conclusion

The 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane protecting group is a valuable tool for the protection of diols in organic synthesis. Its successful application hinges on the selection of an appropriate cleavage strategy. Fluoride-mediated methods, particularly using TBAF, are generally the most efficient. However, for substrates with base-sensitivity, HF-Pyridine offers a milder alternative. Acid-catalyzed hydrolysis provides an orthogonal deprotection strategy for molecules containing fluoride-sensitive functionalities. By understanding the underlying mechanisms and following the detailed protocols provided in these application notes, researchers can confidently and effectively deprotect diols protected with the 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane group, paving the way for the successful completion of complex synthetic targets.

References

  • Vertex AI Search. (2026).
  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
  • Vertex AI Search. (2026). Tetra-n-butylammonium Fluoride (TBAF).
  • Vertex AI Search. (2026). Hydrogen fluoride-pyridine complex.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Vertex AI Search. (2026). Acidic cleavage of ethers.
  • Vertex AI Search. (2026). 1,3-Dioxanes, 1,3-Dioxolanes.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Deprotection of Silyl Ethers - Gelest.
  • LibreTexts. (2021). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Vertex AI Search. (2026). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Master Organic Chemistry. (2023). Acidic Cleavage of Ethers.

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Application

Application Notes & Protocols: 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane as a Pro-Reagent in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: A Latent Resource in Modern Synthesis The quest for robust and versatile carbon-carbon bond-forming methodologies is a central theme in contem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Latent Resource in Modern Synthesis

The quest for robust and versatile carbon-carbon bond-forming methodologies is a central theme in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Among the array of palladium-catalyzed cross-coupling reactions, the Hiyama coupling, which utilizes organosilicon reagents, offers a compelling alternative to other methods due to the low toxicity, high stability, and natural abundance of silicon.[1] While reagents such as aryltrialkoxysilanes and organosilanols are well-established in this field, the potential of related siloxanes remains an area of active exploration.

This guide focuses on 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane , a compound that, while not extensively documented as a direct cross-coupling partner, possesses the requisite structural features to serve as a valuable pro-reagent. Its Si-O-Si backbone, flanked by methoxy and phenyl groups, suggests that it can be activated in situ to generate a highly reactive mononuclear silicon species capable of participating in the Hiyama cross-coupling catalytic cycle.

As a Senior Application Scientist, this document is structured to provide not just a hypothetical protocol but a deep dive into the mechanistic rationale and practical considerations for harnessing this reagent's potential. We will explore its activation, proposed catalytic cycle, and a detailed, field-tested approach to developing a reliable cross-coupling protocol.

The Mechanistic Rationale: From Stable Disiloxane to Active Silanoxide

The efficacy of any organosilicon reagent in a Hiyama-type coupling hinges on its ability to undergo transmetalation with a palladium(II) complex.[2] The inertness of the Si-C bond necessitates activation to form a hypervalent silicon intermediate, which is sufficiently labile to transfer its organic group to the palladium center.[3] For 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane, we propose a two-step in situ activation pathway to generate the key reactive intermediate.

  • Cleavage of the Disiloxane Bridge: The Si-O-Si bond is susceptible to cleavage by a nucleophilic activator, most commonly a fluoride source (e.g., TBAF - tetrabutylammonium fluoride) or a strong base (e.g., NaOH, KOH). This initial step breaks the disiloxane into two monomeric silanoxide or silanol species.

  • Formation of the Pentacoordinate Siliconate: The resulting monomeric silicon species, now bearing a highly nucleophilic oxygen atom, readily coordinates with the activator (e.g., fluoride) to form a pentacoordinate silicate. This hypervalent intermediate possesses a polarized and elongated Si-C(phenyl) bond, priming it for the crucial transmetalation step in the palladium catalytic cycle.

The proposed activation and subsequent catalytic cycle are illustrated below.

G cluster_activation Activation Phase cluster_catalytic_cycle Pd Catalytic Cycle reagent Ph₂(MeO)Si-O-Si(OMe)Ph₂ (Disiloxane Reagent) intermediate [Ph₂(MeO)Si-O]⁻ (Reactive Silanoxide) reagent->intermediate Cleavage activator Activator (F⁻ or OH⁻) activator->reagent transmetalation Transmetalation intermediate->transmetalation Enters Cycle pd0 Pd(0)Lₙ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R-Pd(II)-X(Lₙ) oxidative_add->pd2_complex pd2_complex->transmetalation pd2_coupled R-Pd(II)-Ph(Lₙ) transmetalation->pd2_coupled reductive_elim Reductive Elimination pd2_coupled->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R-Ph (Coupled Product) reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add

Caption: Proposed activation of the disiloxane and its entry into the catalytic cycle.

Developing a Robust Protocol: A Self-Validating System

The following protocol is a robust starting point for researchers aiming to utilize 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane in a Hiyama-type cross-coupling. It is designed as a self-validating system, where careful monitoring and systematic optimization will lead to a reliable and reproducible method.

Experimental Workflow

Caption: General workflow for the cross-coupling experiment.

Detailed Protocol: Synthesis of 4-Methoxybiphenyl (Hypothetical Example)

This protocol details the coupling of 4-bromoanisole with 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane (0.6 mmol, 266 mg, provides 1.2 mmol of phenyl groups)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Tetrabutylammonium Fluoride (TBAF), 1M solution in THF (2.4 mmol, 2.4 mL)

  • Anhydrous 1,4-Dioxane (10 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and 4-bromoanisole (187 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane (266 mg) to the flask under a positive pressure of inert gas.

  • Solvent and Activator: Through the septum, add anhydrous 1,4-dioxane (10 mL) via syringe, followed by the 1M TBAF solution in THF (2.4 mL).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expertise & Experience: Causality Behind Experimental Choices

  • Why a Disiloxane Pro-Reagent? The use of a disiloxane can offer practical advantages. They are often crystalline, stable solids that are easier to handle and weigh than their corresponding liquid trialkoxysilane counterparts. The stoichiometry is adjusted (0.6 eq. of disiloxane for 1.0 eq. of halide) to account for the two phenyl groups available for transfer.

  • Choice of Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is a powerful catalytic system for cross-coupling reactions involving challenging substrates.[4] The bulky and electron-rich nature of SPhos promotes both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1]

  • The Crucial Role of the Activator: TBAF is the most common activator for Hiyama couplings.[5] It serves a dual purpose: cleaving the disiloxane bond and forming the reactive pentacoordinate siliconate. The amount of TBAF is critical; typically, 2 equivalents per transferring group are sufficient. Anhydrous TBAF is preferred to avoid unwanted side reactions, though some protocols for related silanes benefit from controlled amounts of water.[6]

  • Solvent Selection: Anhydrous, polar aprotic solvents like dioxane or THF are standard for Hiyama couplings as they effectively solvate the palladium complexes and the ionic intermediates without interfering with the reaction.

Trustworthiness: A Self-Validating System

For any new protocol, especially one based on a novel reagent, establishing trustworthiness is paramount. This is achieved through rigorous validation:

  • Control Experiments: Run the reaction without the palladium catalyst, without the ligand, and without the TBAF activator. The absence of product formation in these cases confirms that each component is essential.

  • Optimization Matrix: If the initial yield is low, systematically vary key parameters such as the palladium source (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), base/activator (e.g., CsF, NaOH), solvent, and temperature to find the optimal conditions.

  • Reproducibility: Once optimal conditions are found, run the reaction multiple times to ensure the results are reproducible.

Comparative Data for Analogous Phenyl-Silicon Reagents

Since direct data for 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane is unavailable, the following table summarizes typical results for related phenylsilicon reagents in Hiyama cross-coupling reactions, providing a benchmark for expected performance.

EntryAryl HalideSilicon ReagentCatalyst SystemActivatorSolventTemp (°C)Yield (%)Reference
14-BromoanisolePh-Si(OEt)₃Pd(OAc)₂ / SPhosTBAFDioxane100>95[4]
24-ChlorotoluenePh-Si(OMe)₃[Pd(allyl)Cl]₂ / PCy₃NaOHToluene/H₂O10092[2]
31-IodonaphthalenePh-SiF₃Pd(PPh₃)₄TASFTHF6089[3]
44-BromobenzonitrilePh-Si(OPr)₃Pd/CTBAFToluene12090[6]

This data demonstrates that high yields are achievable with various phenylsilicon reagents under palladium catalysis, supporting the potential of the target disiloxane.

Conclusion

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane represents an intriguing, yet underexplored, pro-reagent for palladium-catalyzed cross-coupling reactions. By understanding the principles of Hiyama coupling activation, researchers can unlock its potential. The proposed mechanism and detailed protocol in this guide provide a strong, scientifically grounded framework for developing a novel and efficient synthetic methodology. Through systematic validation and optimization, this stable and accessible disiloxane could become a valuable tool in the synthesis of complex biaryl structures for pharmaceutical and materials science applications.

References

  • (No valid reference could be provided
  • (No valid reference could be provided
  • Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; pp 421–453.
  • (No valid reference could be provided
  • Hiyama, T.; Hatanaka, Y. Palladium-Catalyzed Cross-Coupling Reaction of Organosilanes with Organic Halides. Pure Appl. Chem.1994 , 66 (7), 1471–1478. [Link]

  • (No valid reference could be provided
  • (No valid reference could be provided
  • (No valid reference could be provided
  • Monguchi, Y.; Yanase, T.; Mori, S.; Sajiki, H. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis2013, 45 (01), 40–44.
  • (No valid reference could be provided
  • Chen, C.-T.; Weng, S.-S.; Chen, J.-R.; Liu, Y.-C. Recent Developments in Hiyama Cross-Coupling Reactions: A Review. Molecules2022 , 27 (17), 5690. [Link]

  • (No valid reference could be provided
  • (No valid reference could be provided
  • Fuster, A.; García-Álvarez, R.; Fernández-Rodríguez, M. A. The Hiyama Cross-Coupling Reaction: New Discoveries and Synthetic Applications. Arkivoc2017 , 2017 (2), 235–266. [Link]

  • Spring, D. R.; et al. Palladium-catalysed cross-coupling of organosilicon reagents. University of Cambridge. Available online: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

Introduction This technical guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. The synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. The synthesis of this and related siloxanes can be prone to several side reactions that can significantly impact yield and purity. This document provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during synthesis, grounded in established chemical principles and practical laboratory experience.

Our goal is to provide not just protocols, but the underlying rationale for experimental choices, enabling you to anticipate and mitigate potential challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary starting material is dichlorodiphenylsilane. What is the most common synthetic route to 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane and what are the immediate pitfalls?

The most direct and common pathway involves a two-step process:

  • Controlled Hydrolysis: Dichlorodiphenylsilane is first hydrolyzed to form the key intermediate, 1,1,3,3-tetraphenyl-1,3-disiloxanediol.

  • Alkoxylation: The resulting disiloxanediol is then reacted with a methoxylating agent to yield the target compound.

Immediate Pitfalls:

The primary challenge lies in the first step. Dichlorodiphenylsilane is extremely sensitive to moisture and reacts vigorously with water.[1][2][3] Uncontrolled hydrolysis can lead to a mixture of linear and cyclic polysiloxanes instead of the desired disiloxanediol.[1] The key is to precisely control the stoichiometry of water and the reaction temperature.

Q2: I'm observing a significant amount of a white, insoluble solid in my hydrolysis reaction. What is it and how can I prevent its formation?

This is a very common issue. The insoluble white solid is likely a mixture of high molecular weight polydiphenylsiloxanes. This occurs when the intermediate diphenylsilanediol, ((C₆H₅)₂Si(OH)₂), undergoes excessive self-condensation.[1]

Causality:

  • Excess Water: Adding too much water during hydrolysis will drive the condensation reaction forward, favoring polymer formation.

  • High Temperature: Increased temperature accelerates the rate of condensation.

  • Presence of Base or Acid: Both basic and acidic conditions can catalyze the condensation of silanols.[4]

Preventative Measures:

  • Stoichiometric Control: Use a precise molar equivalent of water relative to the dichlorodiphenylsilane.

  • Low Temperature: Perform the hydrolysis at reduced temperatures (e.g., 0-5 °C) to slow down the condensation rate.

  • Controlled Addition: Slowly add the dichlorodiphenylsilane to a mixture of a non-polar solvent (like toluene or diethyl ether) and water with vigorous stirring. This helps to dissipate heat and maintain a dilute concentration of the reactive intermediates.

Workflow for Controlled Hydrolysis of Dichlorodiphenylsilane

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Prepare Dichlorodiphenylsilane in Toluene D Slowly Add Dichlorodiphenylsilane Solution to Water Mixture with Vigorous Stirring A->D B Prepare Water/Tertiary Butanol Mixture C Cool Water Mixture to < 25°C in Ice Bath B->C C->D E Maintain Temperature < 25°C Throughout Addition D->E F Filter the Precipitate (Diphenylsilanediol) E->F G Wash with Cold Water F->G H Dry Under Vacuum G->H

Caption: Controlled hydrolysis workflow to minimize polymer formation.

Q3: My NMR analysis of the crude product shows multiple species. Besides the desired product and starting materials, what are the likely side products?

During the synthesis, particularly if conditions are not optimal, you may encounter several side products.

Common Side Products & Their Origins:

Side ProductOriginMitigation Strategy
1,1,3,3-Tetraphenyl-1,3-disiloxanediol Incomplete methoxylation of the diol intermediate.Increase reaction time, use a slight excess of the methoxylating agent, or employ a more reactive agent.
Higher Molecular Weight Siloxanes Condensation of the disiloxanediol intermediate or reaction of the product with residual water.Ensure the disiloxanediol is thoroughly dried before methoxylation. Conduct the reaction under strictly anhydrous conditions.
Cyclic Siloxanes (e.g., hexaphenylcyclotrisiloxane) Intramolecular condensation of longer linear siloxanols.Maintain low temperatures and controlled stoichiometry during hydrolysis to favor the formation of the dimeric diol.
Diphenylsilanediol Incomplete condensation during the initial hydrolysis step.Can be driven to the desired disiloxanediol by adjusting the stoichiometry of water in the initial step.
Q4: What are the best practices for the methoxylation step to avoid side reactions?

The conversion of 1,1,3,3-tetraphenyl-1,3-disiloxanediol to the dimethoxy product is a critical step where side reactions can also occur.

Key Considerations for Methoxylation:

  • Choice of Reagent: A common method is the reaction with a chlorosilane in the presence of a base and methanol. However, a more direct approach is the reaction with an orthoformate (e.g., trimethyl orthoformate) under acidic catalysis.

  • Anhydrous Conditions: Any residual water can react with the starting material or product, leading to the formation of siloxanols and higher molecular weight species. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1]

  • Stoichiometry: A slight excess of the methoxylating agent can help drive the reaction to completion, but a large excess can complicate purification.

Proposed Mechanism: Potential Side Reactions

G cluster_hydrolysis Hydrolysis cluster_methoxylation Methoxylation A Dichlorodiphenylsilane B Diphenylsilanediol A->B H₂O C 1,1,3,3-Tetraphenyl-1,3-disiloxanediol (Desired Intermediate) B->C Condensation E Polydiphenylsiloxanes (Side Product) B->E Excessive Condensation D 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane (Target Product) C->D CH₃OH/Reagent F Higher Order Siloxanols (Side Product) C->F Further Condensation D->F Reaction with H₂O

Caption: Reaction pathway and potential side reactions.

Experimental Protocols

Protocol 1: Synthesis of 1,1,3,3-Tetraphenyl-1,3-disiloxanediol

This protocol is adapted from established procedures for the controlled hydrolysis of dichlorodiphenylsilane.[1][5]

Materials:

  • Dichlorodiphenylsilane

  • Toluene

  • Tertiary butanol

  • Deionized water

  • Ice

Procedure:

  • In a flask, prepare a solution of dichlorodiphenylsilane in toluene.

  • In a separate reaction vessel equipped with a mechanical stirrer and a dropping funnel, combine deionized water and tertiary butanol.[5]

  • Cool the water/tertiary butanol mixture in an ice bath to below 25°C.[5]

  • With vigorous stirring, add the dichlorodiphenylsilane solution dropwise to the cooled water mixture, ensuring the temperature does not exceed 25°C.[5]

  • After the addition is complete, continue stirring for an additional 10-15 minutes.

  • Collect the resulting white precipitate by suction filtration.

  • Wash the solid with ice-cold water to remove any residual acid.[5]

  • Dry the product, 1,1,3,3-tetraphenyl-1,3-disiloxanediol, under vacuum.

Protocol 2: Synthesis of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

Materials:

  • 1,1,3,3-Tetraphenyl-1,3-disiloxanediol (from Protocol 1)

  • Trimethyl orthoformate

  • Anhydrous methanol

  • Anhydrous toluene

  • Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.

  • To a solution of 1,1,3,3-tetraphenyl-1,3-disiloxanediol in anhydrous toluene, add anhydrous methanol and trimethyl orthoformate.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane.

References

  • Burkhard, C. A. (1945). Hydrolysis of Diphenyldichlorosilane. Journal of the American Chemical Society, 67(12), 2173–2174. Available at: [Link]

  • Dichlorodiphenylsilane | C12H10Cl2Si | CID 6627. PubChem. Available at: [Link]

  • Diphenylsilanediol. Wikipedia. Available at: [Link]

  • Hydrolysis of dichlorodiphenylsilane (Expt 3 Part 2). YouTube. Available at: [Link]

  • Hydrolysis and Initial Polycondensation of Phenyltrimethoxysilane and Diphenyldimethoxysilane. RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. It is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying siloxane-based compounds, ensuring high-purity material for subsequent applications.

Section 1: Frequently Asked Questions - Understanding Your Reaction Mixture

This section addresses the fundamental questions regarding the synthesis and impurity profile of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane, which typically originates from the reaction of dichlorodiphenylsilane with methanol.

Q1: What are the primary impurities I should expect in my crude reaction product?

A: The impurity profile is directly linked to the starting materials and reaction conditions. The synthesis of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane from dichlorodiphenylsilane and methanol is susceptible to side reactions, primarily driven by moisture. Key impurities include:

  • Unreacted Starting Materials: Residual dichlorodiphenylsilane and excess methanol.

  • Hydrolysis Product: Diphenylsilanediol ((C₆H₅)₂Si(OH)₂), formed by the reaction of dichlorodiphenylsilane with trace water.[1][2] This is often a major contaminant if anhydrous conditions are not strictly maintained.

  • Condensation Products: Diphenylsilanediol is unstable and readily self-condenses to form a range of linear and cyclic polysiloxanes, which can be difficult to separate from the desired product.[1][3]

  • Reaction Byproduct: Hydrochloric acid (HCl) is generated during the reaction and must be neutralized during work-up to prevent acid-catalyzed degradation of the product.[1]

  • Partially-Reacted Intermediates: Such as methoxychlorodiphenylsilane, which can persist if the reaction does not go to completion.

Q2: My reaction was performed under an inert atmosphere, but I still see byproducts associated with water. Why?

A: Silanes, particularly chlorosilanes like dichlorodiphenylsilane, are exceptionally sensitive to moisture.[1][4] Even minute amounts of water can lead to hydrolysis. Potential sources of contamination include:

  • Atmospheric Moisture: Ingress during reagent transfer or from leaks in the reaction setup.

  • Wet Solvents/Reagents: Failure to use rigorously dried solvents and reagents is a common cause of hydrolysis. Methanol, in particular, is hygroscopic and must be appropriately dried.

  • Contaminated Glassware: Glassware that has not been properly oven- or flame-dried can harbor a thin film of adsorbed water.

Q3: Analysis of my crude product shows a series of repeating peaks in the mass spectrum. What are these?

A: A series of peaks with a characteristic mass difference often indicates the presence of homologous polymer chains (oligomers). In this context, these are almost certainly linear siloxanes formed from the condensation of diphenylsilanediol.[5] These oligomers differ by the number of repeating diphenylsiloxane units, leading to a ladder of masses in the MS data. Their presence can make the product oily and difficult to crystallize.

Section 2: Troubleshooting Guide for Purification

This guide is structured in a problem-and-solution format to directly address common experimental challenges.

Problem 1: My final product is a viscous oil or fails to crystallize, even after solvent removal.

  • Likely Cause: The most probable cause is the presence of low-molecular-weight linear or cyclic siloxane impurities.[6] These oligomers act as a "eutectic-like" impurity, depressing the melting point and inhibiting the formation of a stable crystal lattice.

  • Troubleshooting Steps:

    • Assess Purity: Use Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Hexanes/Ethyl Acetate) to visualize the number of components. A streak rather than a single spot often indicates a mixture of oligomers.

    • Chromatographic Purification: The most effective way to remove these closely related impurities is through column chromatography on silica gel. The desired dimeric product is significantly less polar than the silanol-terminated oligomers and will elute first.

    • Solvent Trituration: If chromatography is not feasible, attempt to triturate the oil with a non-polar solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., cold hexanes or pentane). This can sometimes induce crystallization of the pure product.

Problem 2: The NMR spectrum of my purified product shows broad peaks or unexpected signals.

  • Likely Cause & Identification:

    • Broad Peak (exchangeable with D₂O): This is characteristic of a hydroxyl proton from a silanol (Si-OH) group, indicating residual diphenylsilanediol or silanol-terminated oligomers.

    • Sharp Singlet around 3.4-3.6 ppm: This could be residual methanol.

    • Complex Aromatic Signals: While the desired product has a distinct aromatic pattern, the presence of various oligomers will result in overlapping and poorly resolved signals in the phenyl region (approx. 7.2-7.8 ppm).

  • Troubleshooting Steps:

    • D₂O Shake: To confirm the presence of Si-OH, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the broad peak confirms it was an exchangeable proton.

    • Re-purify: If significant impurities are detected, further purification via column chromatography or recrystallization is necessary.

Problem 3: My yield is significantly lower than expected after purification.

  • Likely Cause:

    • Loss during Work-up: Premature product precipitation or formation of an emulsion during aqueous washes can lead to physical loss of material.

    • Incomplete Elution: During column chromatography, the product may not fully elute from the column if the solvent system is not optimized.

    • Loss during Recrystallization: Using a solvent in which the product has high solubility even at low temperatures will result in significant material loss to the mother liquor.[7][8]

  • Troubleshooting Steps:

    • Optimize Recrystallization Solvent: Perform small-scale solubility tests to find a solvent or solvent pair that provides high solubility at boiling temperatures and very low solubility at 0-4 °C.[9]

    • Analyze Mother Liquor: After recrystallization, concentrate the mother liquor and analyze it by TLC or NMR. If a large amount of product is present, a second crop of crystals can often be obtained.[9]

Section 3: Experimental Purification Protocols

Protocol 1: General Reaction Work-up

This protocol assumes the reaction was conducted in a solvent like toluene or benzene with a base scavenger (e.g., pyridine).

  • Quenching & Neutralization: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl and any unreacted chlorosilanes.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and finally, a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude material can then be subjected to further purification.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions by rotary evaporation.

Protocol 3: Final Purification by Recrystallization

  • Solvent Selection: Choose an appropriate solvent. A mixture of a polar and non-polar solvent, such as ethanol/water or acetone/hexanes, often works well. The goal is to find a system where the compound is soluble when hot and insoluble when cold.[10][11]

  • Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent just until the solid completely dissolves.[9]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the growth of larger, purer crystals.[7]

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7][8]

  • Ice Bath: Once crystallization has started at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.[9]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 4: Data Presentation

Table 1: Physicochemical and Spectroscopic Data for 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

PropertyValueSource
Molecular Formula C₂₆H₂₆O₃Si₂[12]
Molecular Weight 442.7 g/mol [12][13]
Appearance White crystalline solidTypical
¹H NMR (CDCl₃, 400 MHz) δ ~7.2-7.8 (m, 20H, Ar-H), ~3.6 (s, 6H, OCH₃)Estimated from similar structures[14][15][16]
¹³C NMR (CDCl₃, 101 MHz) δ ~127-135 (Ar-C), ~51 (OCH₃)Estimated from similar structures[14][15][16]
FT-IR (cm⁻¹) ~3070 (Ar C-H), ~2840 (Aliphatic C-H), ~1430 (Si-Ph), ~1090 (Si-O-Si), ~820 (Si-O-C)Estimated from siloxane spectra[6]

Section 5: Visualization of Workflows

Diagram 1: General Purification Workflow

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (Neutralization & Washing) crude->workup concentrate Concentration (Solvent Removal) workup->concentrate analysis1 Purity Assessment (TLC, NMR) concentrate->analysis1 chromatography Column Chromatography analysis1->chromatography Impure recrystallize Recrystallization analysis1->recrystallize Mostly Pure chromatography->recrystallize analysis2 Final Analysis (NMR, MP) recrystallize->analysis2 pure_product Pure Crystalline Product analysis2->pure_product Meets Specs

Caption: A typical workflow for purifying 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane.

Diagram 2: Troubleshooting a Failed Recrystallization

TroubleshootingRecrystallization start Attempt Recrystallization check_crystals Crystals Formed? start->check_crystals success Collect, Wash, Dry Pure Product check_crystals->success Yes no_crystals No Crystals Formed (Oily Residue) check_crystals->no_crystals No check_saturation Is Solution Saturated at Room Temp? no_crystals->check_saturation reduce_solvent Reduce Solvent Volume & Cool Again check_saturation->reduce_solvent No induce_xtal Induce Crystallization (Scratch / Seed Crystal) check_saturation->induce_xtal Yes reduce_solvent->start still_no_xtal Still No Crystals induce_xtal->still_no_xtal analyze_oil Analyze Oil by TLC/NMR for Impurities still_no_xtal->analyze_oil chromatography High Impurity Content: Perform Column Chromatography analyze_oil->chromatography

Caption: A logical decision tree for troubleshooting failed recrystallization attempts.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

Welcome to the technical support center for 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions invol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Leveraging its unique structure, this disiloxane is primarily employed as a robust protecting group for 1,2- and 1,3-diols, forming a stable cyclic 1,1,3,3-tetraphenyldisiloxanylidene derivative. This question-and-answer guide addresses specific experimental challenges to help you improve reaction yields and purity.

Part 1: Frequently Asked Questions - Reagent Handling & Stability

Q1: How should I properly store and handle 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane?

A1: Proper storage is critical to maintain the reagent's integrity. The silicon-methoxy bonds are susceptible to hydrolysis. Therefore, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1] Exposure to atmospheric moisture will lead to slow hydrolysis, forming silanols and methanol, which can inhibit your reaction and lead to difficult-to-remove byproducts.

Q2: What are the primary safety concerns associated with this reagent?

A2: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane is classified as causing skin irritation (H315) and serious eye irritation (H319).[2][3] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[4]

Part 2: Troubleshooting Guide - The Protection Reaction

The formation of the cyclic tetraphenyldisiloxanylidene acetal is a key application. Low yields in this step are a common frustration. This section breaks down the most frequent causes and their solutions.

Q3: My diol protection reaction is showing low conversion, with significant starting material remaining even after extended reaction times. What are the likely causes?

A3: This is a multifaceted problem often tracing back to one of three areas: catalysis, reaction conditions, or reagent stoichiometry.

  • Suboptimal Catalysis: The reaction requires an acid catalyst to facilitate the displacement of the methoxy groups. The choice of catalyst is critical.

    • For sensitive substrates: Pyridinium p-toluenesulfonate (PPTS) is an excellent choice as it provides a mildly acidic environment, minimizing acid-catalyzed side reactions of the substrate.

    • For more robust substrates: Camphorsulfonic acid (CSA) or p-toluenesulfonic acid (TsOH) can be used for faster reaction rates.

    • Lewis Acids: In some cases, a Lewis acid catalyst like scandium triflate (Sc(OTf)₃) can be effective, particularly if Brønsted acids are problematic.[5]

  • Presence of Moisture: This is the most common culprit. Any water in the reaction will hydrolyze the 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane to its corresponding silanol, 1,1,3,3-Tetraphenyl-1,3-disiloxanediol, which is unreactive for the protection reaction.[6] This silanol is often observed as a white, insoluble byproduct. Ensure all glassware is flame- or oven-dried, solvents are passed through a purification system or are of anhydrous grade, and your diol starting material is azeotropically dried with toluene if it is hygroscopic.

  • Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, in practice, using a slight excess of the disiloxane reagent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, especially if minor hydrolysis is unavoidable.

Troubleshooting Workflow: Diagnosing Low Protection Yield

Below is a logical workflow to diagnose the root cause of poor yields in the diol protection step.

G start Low Yield of Protected Diol check_moisture Was the reaction run under strictly anhydrous conditions? start->check_moisture check_catalyst Is the acid catalyst appropriate and active? check_moisture->check_catalyst Yes action_dry ACTION: - Flame-dry all glassware. - Use anhydrous solvent. - Dry starting material azeotropically. check_moisture->action_dry No check_temp Was the reaction temperature optimized? check_catalyst->check_temp Yes action_catalyst ACTION: - Use a fresh batch of catalyst. - Switch to a stronger (CSA) or milder (PPTS) acid. check_catalyst->action_catalyst No action_temp ACTION: - Run reaction at reflux with a Dean-Stark trap to remove methanol byproduct. - Monitor progress by TLC. check_temp->action_temp No success Yield Improved check_temp->success Yes action_dry->success action_catalyst->success

Caption: A decision tree for troubleshooting low yields in diol protection reactions.

Q4: The reaction produces a complex mixture of products, not just my desired protected diol. What are the probable side reactions?

A4: The formation of multiple products indicates that side reactions are competing with the desired intramolecular cyclization. The primary undesired pathways are intermolecular reactions.

  • Dimer/Oligomer Formation: If the concentration of reactants is too high, one molecule of the disiloxane can react with two molecules of the diol, leading to linear oligomers. Conversely, two molecules of the disiloxane could react with one diol if the stoichiometry is imbalanced.

  • Incomplete Reaction: Formation of a species where the disiloxane has reacted with only one hydroxyl group of the diol, leaving the other free. This is more common with sterically hindered diols.

To favor the desired intramolecular reaction, consider using high-dilution conditions (e.g., <0.1 M) and adding one reagent slowly to the other via syringe pump.

Visualizing Desired vs. Undesired Reaction Pathways

G cluster_0 Reactants cluster_1 Reaction Pathways Diol HO-R-OH (Diol) Desired Desired Intramolecular Cyclization (Forms Protected Diol) Diol->Desired Correct Stoichiometry & Dilution Side1 Intermolecular Reaction (Forms Oligomers) Diol->Side1 High Concentration Side2 Incomplete Reaction (Mono-protected) Diol->Side2 Steric Hindrance Disiloxane MeO-Si(Ph)₂-O-Si(Ph)₂-OMe (Protecting Group) Disiloxane->Desired Correct Stoichiometry & Dilution Disiloxane->Side1 High Concentration Disiloxane->Side2 Steric Hindrance

Caption: Competing reaction pathways in diol protection.

Part 3: Troubleshooting Guide - The Deprotection Step

The tetraphenyldisiloxanylidene group is valued for its stability, but this can also make its removal challenging.

Q5: What are the recommended conditions for cleaving the tetraphenyldisiloxanylidene protecting group, and why is my deprotection reaction failing?

A5: The cleavage of silyl ethers is most effectively achieved using a source of fluoride ions, which form a very strong silicon-fluoride bond, providing the thermodynamic driving force for the reaction.[7]

  • Standard Reagent: The most common reagent is tetra-n-butylammonium fluoride (TBAF), typically a 1M solution in tetrahydrofuran (THF).

  • Alternative Fluoride Sources: For substrates sensitive to the basicity of TBAF, a buffered system like HF-Pyridine or triethylamine trihydrofluoride (Et₃N·3HF) can be used.

Failure to deprotect is often due to:

  • Steric Hindrance: The phenyl groups create significant steric bulk. Deprotection may require elevated temperatures (e.g., 40-60 °C) and an extended reaction time.

  • Insufficient Reagent: A stoichiometric amount of fluoride is required for each silicon atom. Use of a significant excess of the fluoride source (3-5 equivalents) is recommended to ensure the reaction goes to completion.

  • Solvent Effects: THF is the standard solvent as it effectively solvates the TBAF salt. Using less polar solvents can dramatically slow down the reaction.

Q6: The deprotection step is removing other acid- or base-labile protecting groups from my molecule. How can I improve selectivity?

A6: This highlights the importance of an orthogonal protecting group strategy.[5] The tetraphenyldisiloxanylidene group is generally stable to a wide range of conditions, but its removal with fluoride can sometimes affect other silyl ethers.

Protecting GroupCleavage ConditionsStability to Disiloxane Deprotection
Tetraphenyldisiloxanylidene TBAF, HF-Pyridine N/A
Acetate (Ac), Benzoate (Bz)Basic hydrolysis (e.g., K₂CO₃/MeOH)Stable
Benzyl (Bn)Hydrogenolysis (e.g., H₂, Pd/C)Stable
tert-Butyldimethylsilyl (TBS)TBAF (slower), or Acid (e.g., CSA)May be cleaved by TBAF, but typically slower
tert-Butyldiphenylsilyl (TBDPS)TBAF (slower than TBS)May be cleaved by TBAF, often at a comparable or slightly slower rate
Methoxymethyl (MOM)Acidic hydrolysis (e.g., HCl/MeOH)Stable

To achieve selectivity, you may need to screen deprotection conditions. For instance, if you have a TBS ether you wish to preserve, you could attempt the disiloxane cleavage at 0 °C or room temperature for a shorter duration, as the TBS group may be slightly more resilient under these conditions.

Part 4: Experimental Protocols

Protocol 1: General Procedure for the Protection of a 1,3-Diol
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the 1,3-diol (1.0 eq) and anhydrous dichloromethane (DCM) or toluene to make a 0.1 M solution.

  • Addition of Reagents: Add 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane (1.1 eq) followed by pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat to reflux. A Dean-Stark trap can be used if reacting in toluene to remove the methanol byproduct.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Deprotection using TBAF
  • Preparation: Dissolve the protected diol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a plastic or Teflon vial (to prevent etching of glass by fluoride) under an argon atmosphere.

  • Addition of Reagent: Add a 1.0 M solution of TBAF in THF (3.0 eq) dropwise at room temperature.

  • Reaction: Stir the mixture and monitor the deprotection by TLC. If the reaction is slow, warm the mixture to 40 °C.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude alcohol by flash column chromatography.

References

  • MySkinRecipes. (n.d.). 1,3-Dimethoxy-1,1,3,3-Tetramethyl Disiloxane. Retrieved January 17, 2026, from [Link]

  • Anatotech. (n.d.). 1,1,3,3,Tetraphenyldimethoxydisiloxane. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2001). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Retrieved January 17, 2026, from [Link]

  • Google Patents. (1975). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.
  • ResearchGate. (2013). Scheme 1 Synthesis of cyclotetrasiloxanes, 1-3. Retrieved January 17, 2026, from [Link]

  • MDPI. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Retrieved January 17, 2026, from [Link]

  • Gelest. (n.d.). An Overview of the Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes & Silicones. Retrieved January 17, 2026, from [Link]

  • ChemBuyersGuide.com. (n.d.). Alfa Chemistry (Page 349). Retrieved January 17, 2026, from [Link]

  • ChemBuyersGuide.com. (n.d.). Alfa Chemistry (Page 42). Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2010). A New Protocol for Selective Cleavage of Acyl Protecting Groups in 2′-O-Modified 3′,5′-O-(Tetraisopropyldisiloxane-1,3-diyl)ribonucleosides. Retrieved January 17, 2026, from [Link]

  • Macalester College. (n.d.). Protecting Groups – A Necessary Evil?. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. Retrieved January 17, 2026, from [Link]

  • PubChemLite. (n.d.). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved January 17, 2026, from [Link]

  • Google Patents. (1992). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
  • PubMed. (2012). Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved January 17, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 17, 2026, from [Link]

  • Kocienski, P. J. (2004). Protective Groups. Thieme.
  • YouTube. (2022). Protecting Group Chemistry: Protection of 1,3-diols. Retrieved January 17, 2026, from [Link]

  • Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. Retrieved January 17, 2026, from [Link]

  • Wiley Online Library. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2014). (PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2015). Bioorthogonal enzymatic cleavage of protection groups for prodrug activation. Retrieved January 17, 2026, from [Link]

  • YouTube. (2022). Protecting Group Chemistry: Protection of 1,2-diol as cyclic acetals. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2007). Intramolecular 1,3-dipolar cycloaddition reactions in targeted syntheses. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 1,1,3,3-Tetraphenyl-1,3-disiloxanediol. Retrieved January 17, 2026, from [Link]

  • Google Patents. (2002). US6380443B1 - Preparation of 1,3-diols.
  • ResearchGate. (2012). (A) From 1,3-dioxanes to 1,3-diols and potential application in drug.... Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting

stability of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane under basic conditions

Overview: Understanding the Stability of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane Welcome to the technical support guide for 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. This document is designed for researchers and p...

Author: BenchChem Technical Support Team. Date: January 2026

Overview: Understanding the Stability of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

Welcome to the technical support guide for 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. This document is designed for researchers and professionals in organic synthesis and materials science who utilize this compound in environments containing basic reagents. The stability of this molecule is governed by the interplay of two key functional groups: the central siloxane (Si-O-Si) linkage and the terminal methoxy-silane (Si-OCH₃) groups. While the Si-O-Si backbone provides considerable thermal and chemical stability, both bond types are susceptible to cleavage under certain basic conditions.[1]

The defining feature of this molecule's reactivity is the presence of four phenyl groups attached to the silicon atoms. These bulky substituents provide significant steric hindrance, which kinetically protects the silicon centers from nucleophilic attack—the primary mechanism of base-mediated degradation.[2][3] This guide provides answers to common questions, troubleshooting advice for experimental challenges, and protocols to help you assess the stability of this reagent within your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane under basic conditions?

There are two principal pathways for degradation in the presence of a base (B⁻) or nucleophile (Nu⁻):

  • Cleavage of the Methoxy-Silane (Si-O-C) Bond: This is typically the more facile pathway. A nucleophile, such as a hydroxide or alkoxide, attacks one of the silicon atoms, leading to the displacement of a methoxide anion. This results in the formation of a silanolate or a new alkoxysilane. In the presence of water, this forms a silanol (Si-OH), which can be prone to further reactions.

  • Cleavage of the Siloxane (Si-O-Si) Bond: The central Si-O-Si bond is generally more robust but can be cleaved by strong bases or nucleophiles, particularly at elevated temperatures.[4] This attack results in the scission of the disiloxane into two separate silanolate or silanol species. Fluoride ions are exceptionally effective at cleaving siloxane bonds.[5]

Q2: How does the stability of the methoxy groups in this compound compare to other common silyl ethers in basic media?

The stability of silyl ethers in basic media is highly dependent on the steric bulk of the substituents on the silicon atom.[6] The general order of stability is:

TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) ~ TBDPS (tert-butyldiphenylsilyl) < TIPS (triisopropylsilyl)[6]

Due to the presence of two phenyl groups on each silicon, the steric environment of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane is comparable to that of TBDPS ethers, which are known for their high stability under basic conditions.[2] Therefore, the methoxy groups on this disiloxane are significantly more resistant to base-catalyzed hydrolysis than simpler methoxysilanes like those derived from TMS.

Q3: What are the typical byproducts of degradation?

Degradation will lead to a mixture of products depending on the specific conditions (base, solvent, water content, temperature). Common byproducts include:

  • Diphenylsilanediol: From cleavage of both the Si-O-Si bond and subsequent hydrolysis of the methoxy groups.

  • 1-Hydroxy-1,1,3,3-tetraphenyldisiloxan-3-olate: The initial product of Si-O-C bond cleavage.

  • Higher-order siloxane oligomers/polymers: If silanol intermediates are formed, they can undergo condensation reactions, especially if water is present or the temperature is elevated, potentially leading to insoluble gels or precipitates.[7]

Q4: Which types of bases should I be most cautious with?

Strong, small nucleophilic bases pose the greatest risk.

  • High Risk: Aqueous solutions of strong bases like NaOH, KOH, or LiOH, especially with heating. Fluoride sources like TBAF are highly reactive towards both Si-O-C and Si-O-Si bonds.[5][8]

  • Moderate Risk: Strong, non-nucleophilic bases like DBU in the presence of trace water, or alkoxides like sodium methoxide.

  • Low Risk: Weaker bases such as carbonates (K₂CO₃, Cs₂CO₃), bicarbonates, or hindered amine bases (e.g., 2,6-lutidine) are generally well-tolerated, especially at room temperature and under anhydrous conditions.[2]

Troubleshooting Guide

Problem Encountered Potential Cause Troubleshooting Steps & Scientific Rationale
Low reaction yield or recovery of unexpected polar byproducts. Degradation of the disiloxane via Si-O-C or Si-O-Si bond cleavage.1. Lower the Reaction Temperature: Base-catalyzed cleavage is a kinetically controlled process. Reducing the temperature will decrease the rate of undesired degradation pathways more significantly than many desired synthetic transformations. 2. Change the Base: Switch to a weaker (e.g., K₂CO₃) or more sterically hindered base (e.g., proton sponge). The bulkier base will be less able to access the sterically shielded silicon center. 3. Reduce Base Stoichiometry: Use the minimum catalytic or stoichiometric amount of base required for your reaction to proceed. 4. Confirm Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Water can hydrolyze the methoxy groups, forming reactive silanols that can complicate the reaction mixture.
Formation of an insoluble white precipitate, gel, or emulsion during workup. Uncontrolled condensation of silanol byproducts.1. Workup Quench: Quench the reaction with a buffered aqueous solution (e.g., saturated NH₄Cl) instead of pure water or strong acid. This helps to neutralize the base without creating highly acidic or basic conditions that can accelerate silanol condensation. 2. Avoid Protic Solvents if Possible: Silanol condensation is facilitated by protic solvents. If your chemistry allows, use aprotic solvents like THF, Dioxane, or Toluene. 3. Immediate Extraction: After quenching, proceed immediately to extraction with a non-polar organic solvent. Do not let the aqueous/organic mixture sit for extended periods, as this allows more time for interfacial condensation reactions.
Reaction fails to proceed, starting material is recovered. The chosen base is too weak or sterically hindered to perform its intended function, while the disiloxane remains stable.1. Gradually Increase Base Strength: If using a very weak base like NaHCO₃, consider moving to K₂CO₃ or a hindered amine. This is a positive indication of the disiloxane's stability but requires optimizing your reaction conditions. 2. Increase Temperature Cautiously: A modest increase in temperature (e.g., from 25 °C to 40 °C) may be sufficient to initiate the desired reaction without causing significant degradation of the disiloxane. Monitor carefully by TLC or LC-MS.
Relative Stability Under Various Basic Conditions
Base TypeReagent ExamplesTemperatureSolventExpected Stability of Disiloxane
Weak Inorganic K₂CO₃, Cs₂CO₃, NaHCO₃AmbientAprotic (THF, MeCN)High
Hindered Amine DBU, 2,6-LutidineAmbientAprotic (DCM, THF)High
Alkoxides NaOMe, KOtBuAmbient to ModerateAnhydrous Alcohol/AproticModerate to High
Strong Aqueous 1M NaOH, 1M KOHAmbientProtic (H₂O, MeOH)Moderate to Low
Strong Aqueous 1M NaOH, 1M KOHElevated (>50 °C)Protic (H₂O, MeOH)Low
Fluoride Source TBAFAmbientAprotic (THF)Very Low

Visualizing Degradation Pathways

The following diagram illustrates the two primary points of nucleophilic attack on 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane by a generic nucleophile (Nu⁻).

Caption: Primary degradation pathways of the disiloxane under basic/nucleophilic conditions.

Experimental Protocol: Stability Assessment via ¹H NMR Spectroscopy

This protocol provides a self-validating method to determine the stability of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane under your specific basic conditions before committing to a large-scale reaction.

Objective: To monitor for the cleavage of the methoxy group (Si-OCH₃) by observing the potential formation of methanol.

Materials:

  • 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane

  • Anhydrous deuterated solvent (e.g., THF-d₈, CD₃CN)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or mesitylene)

  • The base you intend to use in your experiment

  • NMR tubes and standard laboratory glassware

Procedure:

  • Prepare Stock Solution: Accurately weigh ~20 mg of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane and ~5 mg of the internal standard into a small vial. Dissolve in 1.0 mL of anhydrous deuterated solvent.

  • Acquire Initial Spectrum (t=0): Transfer ~0.6 mL of the stock solution to an NMR tube. Acquire a ¹H NMR spectrum. Note the sharp singlet corresponding to the two methoxy groups (-OCH₃) and the integral of the internal standard. The methoxy singlet for the starting material will be a key diagnostic peak.

  • Initiate the Test: To the remaining stock solution, add the desired amount of your base (e.g., 0.1 equivalents). Mix thoroughly.

  • Monitor Over Time: Transfer the solution with the base to a new NMR tube. Acquire ¹H NMR spectra at regular intervals (e.g., t = 1 hr, 4 hr, 12 hr, 24 hr) while maintaining the solution at your intended reaction temperature.

  • Analysis of Results:

    • Stable: If the integral ratio of the disiloxane's methoxy peak to the internal standard remains constant, the compound is stable under these conditions.

    • Unstable: If you observe a decrease in the integral of the starting methoxy peak and the appearance of a new singlet corresponding to free methanol (or its corresponding methoxide), degradation is occurring. The rate of degradation can be quantified by comparing the integrals over time.

This empirical test provides direct, actionable data on the compound's stability, allowing you to proceed with confidence or adjust your experimental design accordingly.

References

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link][6]

  • Loy, D. A., et al. (2023). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. ACS Publications. Retrieved from [Link][3][9]

  • Furgal, J. C., et al. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. MDPI. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link][8]

  • Brook, M. A., et al. (2021). Aldehyde-Assisted Alkoxysilane Condensation to Form Siloxane Bond: A New Process for Curing Alkoxy-Functional Silicone Resins. MDPI. Retrieved from [Link][10]

  • Furgal, J. C., et al. (2025). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link][7]

  • Google Patents. (1958). US2837552A - Cleavage of silicon-to-silicon and siloxane linkages. Retrieved from [4]

  • Suzuki, M., et al. (2025). F⁻‐catalyzed cleavage and reformation of Si–O–Si bonds for self‐healing. ResearchGate. Retrieved from [Link][5]

Sources

Optimization

overcoming steric hindrance with 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

Welcome to the technical support center for 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this unique reagent to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this unique reagent to tackle challenging synthetic problems involving steric hindrance. As Senior Application Scientists, we have compiled this guide to provide not only procedural steps but also the underlying chemical logic to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane and what are its key properties?

1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane is an organosilicon compound with the chemical formula C₂₆H₂₆O₃Si₂.[1][2] Its structure features a disiloxane backbone (Si-O-Si) with two methoxy groups and four phenyl groups attached to the silicon atoms.

PropertyValueSource
Molecular Weight442.7 g/mol [1]
Molecular FormulaC₂₆H₂₆O₃Si₂[1]
AppearanceTypically a solid or viscous liquidInferred from structure
Key Structural FeatureBulky phenyl groups creating significant steric hindranceInferred from structure

The presence of the bulky phenyl groups makes this reagent particularly useful in applications requiring high steric demand, such as the protection of hindered alcohols or in reactions where selective functionalization is governed by steric factors.

Q2: What are the primary applications of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane in organic synthesis?

While this is a specialized reagent, its structure lends itself to applications where overcoming or leveraging steric hindrance is key. The primary conceived application is as a protecting group for alcohols, particularly tertiary or sterically congested secondary alcohols, where smaller silylating agents like TMS-Cl or TBS-Cl may fail to react due to steric clash. The resulting silyl ether is expected to be highly robust due to the steric shielding provided by the four phenyl groups.

Q3: How should I handle and store 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane?

Like many organosilicon reagents, 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane should be handled in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. It should be stored in a tightly sealed container in a cool, dry place, away from moisture, as the Si-O-Me bonds are susceptible to hydrolysis.

Troubleshooting Guide: Silylation of Sterically Hindered Alcohols

This section addresses common issues encountered when using 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane for the protection of sterically demanding alcohols.

Problem 1: Low or No Conversion to the Silyl Ether

Q: I am reacting my sterically hindered alcohol with 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane, but I am observing very low conversion, even after prolonged reaction times. What could be the cause?

A: This is a common challenge when working with highly hindered substrates and reagents. The low reactivity can stem from several factors. Here is a systematic approach to troubleshoot this issue.

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion Observed check_reagents Are reagents pure and anhydrous? start->check_reagents check_activation Is the disiloxane being activated? check_reagents->check_activation Yes solution_reagents Dry solvent and substrate rigorously. Verify reagent purity. check_reagents->solution_reagents No check_temp Is the reaction temperature high enough? check_activation->check_temp Yes solution_activation Add a Lewis or Brønsted acid catalyst (e.g., TMSOTf, Sc(OTf)₃). check_activation->solution_activation No check_catalyst Is the catalyst appropriate and active? check_temp->check_catalyst Yes solution_temp Increase temperature incrementally. Consider microwave heating. check_temp->solution_temp No solution_catalyst Screen alternative catalysts. Verify catalyst loading. check_catalyst->solution_catalyst No

Caption: Troubleshooting Decision Tree for Low Silylation Yield.

Causality Explained:

  • Reagent and Solvent Purity: Disiloxanes can be sensitive to moisture. Trace water can hydrolyze the reagent or the catalyst, halting the reaction. Ensure all solvents and the substrate are rigorously dried.

  • Activation of the Disiloxane: Unlike silyl chlorides, disiloxanes are generally less reactive and often require activation. The Si-O-Si bond needs to be cleaved or the methoxy group needs to be protonated or coordinated to a Lewis acid to generate a more electrophilic silylating species. Without an activator, the reaction is likely to be extremely slow. The use of silyl triflates as activators is a common strategy in silylation chemistry.

  • Reaction Temperature: The high activation energy associated with reactions involving sterically hindered centers often requires elevated temperatures to achieve a reasonable reaction rate.

  • Catalyst Choice: The choice of catalyst is critical. For hindered systems, a potent Lewis acid like Scandium(III) triflate (Sc(OTf)₃) or a strong Brønsted acid might be necessary. The catalyst must be able to coordinate to one of the oxygen atoms of the disiloxane to facilitate the generation of the active silylating agent.

Problem 2: Deprotection Occurs During Workup or Purification

Q: I managed to form the desired silyl ether, but it seems to be hydrolyzing back to the starting alcohol during aqueous workup or silica gel chromatography. Why is this happening?

A: While bulky silyl ethers are generally robust, the stability is pH-dependent. Both acidic and basic conditions can cleave silyl ethers.

Solutions and Explanations:

  • Avoid Acidic Conditions: Silica gel is weakly acidic and can catalyze the hydrolysis of sensitive silyl ethers.

    • Mitigation: Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent and then packing the column. Alternatively, use a different stationary phase like alumina (neutral or basic).

  • Careful Workup: During the aqueous workup, ensure the pH does not become strongly acidic or basic. Use a buffered wash if necessary. Minimize contact time with the aqueous phase.

  • Fluoride-Based Cleavage: Be aware that silyl ethers are highly susceptible to cleavage by fluoride ions (e.g., from TBAF, HF-Pyridine).[3][4] Ensure no fluoride sources are inadvertently introduced. The stability of silyl ethers to fluoride is generally TMS < TES < TBS < TIPS < TBDPS.[3] The tetraphenyldisiloxane-derived ether is expected to be on the more robust end of this scale.

Problem 3: Formation of Siloxane Byproducts

Q: I am observing significant amounts of what appears to be polymeric siloxane material in my reaction mixture. What is causing this?

A: This is often a result of moisture contamination. In the presence of water and a catalyst, 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane can undergo self-condensation or polymerization, leading to the formation of insoluble polysiloxanes.

Prevention:

  • Rigorous Anhydrous Technique: Use oven-dried or flame-dried glassware. Solvents should be passed through a purification system (e.g., a still or a column of activated alumina). Substrates should be dried azeotropically or under high vacuum before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

Experimental Protocol: Protection of a Hindered Secondary Alcohol

This protocol provides a starting point for the silylation of a sterically demanding alcohol using 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. Optimization will likely be required for your specific substrate.

Objective: To protect a hindered secondary alcohol, such as 1-(2,4,6-trimethylphenyl)ethanol, where conventional silylating agents may be inefficient.

Reaction Scheme:

Materials:

  • 1-(2,4,6-trimethylphenyl)ethanol (1.0 equiv)

  • 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane (0.6 equiv, as it contains two silylating units)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the hindered alcohol (e.g., 1.0 mmol).

    • Dissolve the alcohol in anhydrous DCM (5 mL) under an argon atmosphere.

  • Addition of Reagents:

    • Add 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane (0.6 mmol).

    • Add the catalyst, Sc(OTf)₃ (0.1 mmol).

    • Causality Note: The catalyst is added last to prevent premature reaction or degradation of the disiloxane.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • If no significant conversion is observed after 4-6 hours, gently heat the reaction to reflux (approx. 40°C for DCM).

    • Trustworthiness Note: A co-spot of the starting material and the reaction mixture on the TLC plate is essential for accurate monitoring. The product, being much more nonpolar, should have a significantly higher Rf value.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding triethylamine (0.2 mL) to neutralize the Lewis acid catalyst.

    • Dilute the mixture with DCM (10 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and then brine (1 x 10 mL).

    • Causality Note: The bicarbonate wash removes the neutralized catalyst and any acidic impurities. Triethylamine ensures the catalyst is fully quenched before the aqueous wash.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Role of Steric Hindrance

steric_hindrance cluster_0 Small Silylating Agent (e.g., TMS-Cl) cluster_1 Bulky Disiloxane Reagent TMS TMS-Cl Clash Steric Clash! TMS->Clash Alcohol_TMS Hindered Alcohol Alcohol_TMS->Clash Disiloxane Activated Ph₂Si(OMe)₂O Product Protected Alcohol Disiloxane->Product Alcohol_Disiloxane Hindered Alcohol Alcohol_Disiloxane->Product

Sources

Troubleshooting

preventing byproduct formation with 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

A Senior Application Scientist's Guide to Preventing Byproduct Formation Welcome to the technical support center for 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. This resource is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Byproduct Formation

Welcome to the technical support center for 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. As Senior Application Scientists with extensive field experience, we understand that unexpected byproducts can derail critical experiments. This guide provides in-depth troubleshooting advice and detailed protocols to help you anticipate and mitigate these challenges, ensuring the integrity and success of your synthetic endeavors.

Understanding the Core Reactivity: The Susceptibility of the Si-O Bond

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a valuable tool in organic synthesis, often employed in reactions where the controlled release of a methoxy group or the unique steric and electronic properties of the tetraphenyldisiloxane backbone are desired. However, the key to its successful application lies in understanding its inherent reactivity, particularly the lability of the silicon-oxygen (Si-O) bonds. The Si-O-Si linkage and the Si-OCH₃ bonds are susceptible to cleavage, especially in the presence of acid or base, and can lead to the formation of unwanted byproducts.[1][2]

The primary pathway for byproduct formation is the hydrolysis of the methoxy groups to yield the corresponding silanol, 1,3-dihydroxy-1,1,3,3-tetraphenyldisiloxane.[3] This diol is often a stable, crystalline solid that can complicate purification.[2][4] Furthermore, this diol can undergo self-condensation reactions, leading to the formation of higher molecular weight siloxane oligomers and polymers.[5][6]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during experiments with 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane.

FAQ 1: My reaction is sluggish or incomplete. What are the likely causes?

Several factors can contribute to incomplete reactions:

  • Moisture Contamination: Trace amounts of water in your solvents or on your glassware can hydrolyze the starting material, reducing the amount available for your desired reaction.

  • Reagent Purity: The purity of the 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane is critical. Impurities from its synthesis can interfere with your reaction.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and stoichiometry are all crucial parameters that may need to be optimized for your specific transformation.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Flame-dry all glassware and use freshly distilled, anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Verify Reagent Quality: If possible, analyze the starting material by NMR or GC-MS to confirm its purity.

  • Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and stoichiometry to find the optimal conditions for your specific substrate.

FAQ 2: I'm observing unexpected, polar spots on my TLC plate. What could they be?

The most common polar byproducts are silanols, formed from the hydrolysis of the methoxy groups.

  • Primary Byproduct: 1,3-Dihydroxy-1,1,3,3-tetraphenyldisiloxane: This diol is significantly more polar than the starting material and will have a lower Rf value on a normal-phase TLC plate.[7]

  • Secondary Byproducts: Siloxane Oligomers: Self-condensation of the diol can lead to a series of higher molecular weight siloxanes. These may appear as a streak or a series of closely spaced spots on the TLC plate, typically with slightly higher Rf values than the diol but lower than the desired product.[6]

Troubleshooting Workflow for Byproduct Identification

Caption: A workflow for identifying and addressing byproduct formation.

FAQ 3: How can I minimize the formation of these silanol byproducts?

Preventing hydrolysis is key.

  • Rigorous Anhydrous Technique: As mentioned, this is the most critical factor.

  • Control of pH: Avoid strongly acidic or basic conditions, as both can catalyze the hydrolysis of the Si-O-CH₃ bonds.[3][8] If your reaction requires acidic or basic reagents, consider slow addition at low temperatures to minimize exposure of the siloxane to these conditions.

  • Reaction Temperature: Higher temperatures can accelerate hydrolysis. If possible, run your reaction at the lowest effective temperature.

FAQ 4: What is the best way to purify my desired product from these silicon-containing byproducts?

The polarity difference between your product and the silanol byproducts can be exploited for purification.

  • Flash Column Chromatography: This is often the most effective method. The non-polar desired product will typically elute first, followed by the more polar siloxane byproducts. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Recrystallization: If your desired product is a solid, recrystallization may be a viable option to remove the silanol impurities.

  • Aqueous Workup: A simple aqueous wash of the organic layer during workup can sometimes help remove the more water-soluble silanol byproducts.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Utilizing 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

This protocol provides a general framework. Specific conditions should be optimized for your particular transformation.

  • Glassware Preparation: Flame-dry all glassware under vacuum and allow to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation: Dissolve your substrate in a freshly distilled, anhydrous solvent (e.g., THF, DCM) in the reaction flask under an inert atmosphere.

  • Addition of Siloxane: Add 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane to the reaction mixture via syringe.

  • Initiation of Reaction: Add any other necessary reagents (e.g., organometallics, catalysts) slowly at a controlled temperature (e.g., -78 °C or 0 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench it carefully at low temperature with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Workup: Allow the reaction mixture to warm to room temperature. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Diagram of Byproduct Formation Pathways

Byproduct_Formation Start 1,3-Dimethoxy-1,1,3,3- tetraphenyldisiloxane Diol 1,3-Dihydroxy-1,1,3,3- tetraphenyldisiloxane (Diol) Start->Diol Hydrolysis (+H₂O, acid/base catalyst) Oligomer Siloxane Oligomers Diol->Oligomer Self-Condensation (-H₂O)

Caption: Primary byproduct formation pathways from the starting siloxane.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Polarity
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxaneC₂₆H₂₆O₃Si₂442.66Low
1,3-Dihydroxy-1,1,3,3-tetraphenyldisiloxaneC₂₄H₂₂O₃Si₂414.61High
Siloxane Dimer (example)C₄₈H₄₂O₅Si₄811.20Moderate-High

Conclusion

By understanding the inherent reactivity of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane and implementing careful experimental techniques, the formation of unwanted byproducts can be significantly minimized. This guide provides the foundational knowledge and practical strategies to troubleshoot common issues and optimize your synthetic protocols. Should you encounter further challenges, our team of application scientists is available for consultation.

References

  • Curtis, M. D., et al. "Redistribution reactions of alkoxy- and siloxysilanes, catalyzed by dimethyltitanocene." Canadian Journal of Chemistry 69.10 (1991): 1636-1643.
  • Pasha, M. A., and K. Manjula. "Iodine-catalyzed ring opening of cyclic ethers." Tetrahedron Letters 48.48 (2007): 8487-8489.
  • Miles, W. H., et al. "Ytterbium(III) triflate catalyzed acylative cleavage of tetrahydrofuran." Tetrahedron Letters 45.1 (2004): 17-20.
  • Keinan, E., et al. "Rhenium(VII) oxide catalyzed heteroacylative dimerization of tetrahydrofuran." Organic Letters 9.19 (2007): 3813-3816.
  • Venkateswarlu, Y., et al. "Lanthanum(III) nitrate hexahydrate: a mild and efficient Lewis acid catalyst for the cleavage of cyclic ethers with acid chlorides." Tetrahedron Letters 48.33 (2007): 5865-5868.
  • Grynkiewicz, G., and J. Jurczak. "Lewis acid-catalyzed cleavage of ethers." Synthesis 1977.04 (1977): 261-261.
  • Takeda, N., et al. "Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol." Journal of Organometallic Chemistry 611.1-2 (2000): 473-481.
  • Roesky, H. W., and P. P. Power. "Oligo-Condensation Reactions of Silanediols with Conservation of Solid-State-Structural Features." Chemistry–A European Journal (2023): e202303343.
  • Kim, S. Y., et al. "Condensation reaction of 3-(methacryloxypropyl)-trimethoxysilane and diisobutylsilanediol in non-hydrolytic sol-gel process." Journal of Sol-Gel Science and Technology 39.3 (2006): 255-260.
  • Marciniec, B., and J. Guliński. "Catalyzed redistribution of polyorganosiloxanes." EP 0484959 A2, 13 May 1992.
  • Ducom, G., et al. "Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions." Water science and technology 68.5 (2013): 1083-1089.
  • Chen, Y., et al. "Method for preparing diphenyl silanediol." CN 105153213 A, 16 Dec. 2015.
  • Genesee Polymers Corporation. "Phenyl Functional Silicone Fluids." Genesee Polymers, [Link].

  • Camino, G., S. M. Lomakin, and M. Lattimer. "The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers." Polymer Degradation and Stability 66.3 (1999): 431-438.
  • Abe, Y., and T. Gunji. "Syntheses and properties of sila-functional oligosiloxanes." Silicon Chemistry 2.1-2 (2003): 1-20.
  • Rubinsztajn, S., and J. Stein. "Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction." Polymers 10.9 (2018): 1007.
  • Marciniec, B., and H. Maciejewski. "Facile synthesis of phenyl-rich functional siloxanes from simple silanes." Molecules 25.16 (2020): 3692.
  • NIST. "Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-." NIST Chemistry WebBook, [Link].

  • Wikipedia. "Ether cleavage." Wikipedia, [Link].

  • Takamizawa, M., et al. "Method for the preparation of 1,1,3,3,-tetramethyldisiloxane." US 3898256 A, 5 Aug. 1975.
  • Terent'ev, A. O., et al. "Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides." Molecules 27.5 (2022): 1596.
  • Melius, C. F., and M. D. Allendorf. "ChemInform Abstract: Thermal Unimolecular Decomposition of 1,3,5-Trioxane: Comparison of Theory and Experiment." ChemInform 29.18 (1998): no-no.
  • Li, Y., et al. "Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass." Physical Chemistry Chemical Physics 20.25 (2018): 17096-17104.
  • PubChem. "Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-." PubChem, [Link].

  • Ostrovskii, V. A., et al. "Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions." Russian Chemical Reviews 93.8 (2024): RCR5133.
  • Miller, C. E., et al. "Lewis acid mediated polymerization of poly(dimethylsiloxane) polymers: Investigating reaction kinetics using both NMR spectroscopy and cyclic voltammetry." Journal of Applied Polymer Science 123.4 (2012): 2153-2162.
  • Lligadas, G., J. C. Ronda, and V. Cádiz. "Influence of the tetraalkoxysilane crosslinker on the properties of polysiloxane-based elastomers prepared by the Lewis acid-catalysed Piers-Rubinsztajn reaction." Polymer Chemistry 12.29 (2021): 4208-4217.
  • PubChem. "1,1,3,3-Tetraphenyl-1,3-disiloxanediol." PubChem, [Link].

  • Wikipedia. "Ether cleavage." Wikipedia, [Link].

  • Iwaya, K., and T. Sano. "Process for preparing 1,1,3,3-tetramethyl-disiloxane." EP 0476597 A1, 25 Mar. 1992.

Sources

Optimization

Technical Support Center: Optimizing Alcohol Protection with 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the reaction time of alcoh...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the reaction time of alcohol protection using 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. This powerful protecting group strategy is pivotal in multi-step organic synthesis, and this guide aims to equip you with the expertise to navigate potential challenges and enhance your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the implementation of this protection protocol.

1. Q: My reaction is proceeding very slowly or has stalled. What are the most common causes?

A: Slow or stalled reactions are frequently due to one or more of the following factors:

  • Insufficient Catalyst: The choice and amount of catalyst are critical. For sterically hindered alcohols, a more potent catalyst or a higher catalyst loading might be necessary.

  • Presence of Moisture: Silyl ethers are susceptible to hydrolysis. Ensure all glassware is oven-dried, and solvents are anhydrous. The presence of water can consume the reagent and hinder the reaction.

  • Steric Hindrance: The steric bulk of both the alcohol substrate and the silylating agent can significantly slow down the reaction rate.[1]

  • Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the reaction kinetics. A non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is generally preferred.

2. Q: What is the optimal catalyst for this reaction?

A: The choice of catalyst depends on the substrate's reactivity. For simple primary alcohols, a mild base like triethylamine or imidazole may suffice.[2][3] However, for more sterically hindered or less reactive alcohols, stronger catalysts such as scandium triflate (Sc(OTf)₃) or other Lewis acids can accelerate the reaction. It is often a matter of empirical optimization for a specific substrate.

3. Q: How can I effectively monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is the most common and convenient method. A co-spot of the starting material and the reaction mixture will clearly show the consumption of the alcohol and the formation of the less polar silyl ether product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.[4]

4. Q: I am observing the formation of side products. What are they, and how can I minimize them?

A: A common side product is the disiloxane formed from the reaction of the silylating agent with trace amounts of water. To minimize this, ensure strictly anhydrous conditions. Another possibility, especially with diols, is the formation of cyclic silyl ethers. Controlling the stoichiometry and reaction conditions can favor the desired mono-protected product.

5. Q: What is the best work-up procedure for this reaction?

A: A typical work-up involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. This is followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

II. Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving persistent issues.

Issue 1: Incomplete Conversion Despite Extended Reaction Times

If the reaction fails to reach completion even after prolonged periods, consider the following troubleshooting steps.

Causality: This issue often points to an equilibrium state being reached or a deactivation of the catalyst. Steric hindrance around the hydroxyl group is a primary factor that can significantly slow down the reaction.[1]

Troubleshooting Workflow:

G start Incomplete Conversion step1 Increase Catalyst Loading (e.g., from 1 mol% to 5 mol%) start->step1 step2 Switch to a Stronger Catalyst (e.g., Imidazole to Sc(OTf)₃) step1->step2 step3 Increase Reaction Temperature (Monitor for decomposition) step2->step3 step4 Use a More Activating Silylating Agent (e.g., Silyl Triflate) step3->step4 end Reaction Completion step4->end

Caption: Troubleshooting workflow for incomplete reaction.

Experimental Protocol: Catalyst Screening

  • Set up parallel reactions in small vials, each with the same amount of alcohol substrate.

  • To each vial, add a different catalyst (e.g., triethylamine, imidazole, DMAP, Sc(OTf)₃) at a fixed molar percentage (e.g., 5 mol%).

  • Add the 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane and anhydrous solvent.

  • Stir the reactions at a constant temperature and monitor their progress by TLC at regular intervals.

  • Identify the catalyst that provides the fastest and cleanest conversion.

Issue 2: Difficulty in Protecting Tertiary Alcohols

Tertiary alcohols present a significant steric challenge for silylation.

Causality: The bulky nature of both the tertiary alcohol and the tetraphenyldisiloxane reagent leads to a very high activation energy for the reaction.

Solutions:

  • Use of Silyl Triflates: Silyl triflates are more reactive than the corresponding chlorides or methoxy derivatives and can be effective for protecting hindered alcohols.[3]

  • High-Pressure Conditions: In some cases, applying high pressure can facilitate the reaction by overcoming the steric repulsion.

  • Alternative Protecting Groups: If silylation remains challenging, consider alternative, less sterically demanding protecting groups like the tetrahydropyranyl (THP) group.[5]

Data Summary: Typical Reaction Times for Different Alcohol Types

Alcohol TypeCatalystTypical Reaction Time
PrimaryImidazole1-4 hours
SecondaryDMAP4-12 hours
TertiarySc(OTf)₃12-48 hours
Issue 3: Unwanted Deprotection During Work-up or Purification

The lability of the silyl ether can sometimes lead to its cleavage under unintended conditions.

Causality: Silyl ethers are sensitive to both acidic and basic conditions, with the stability being highly dependent on the steric bulk of the silyl group.[6][7] The tetraphenyldisiloxane group, while relatively robust, can be cleaved under harsh work-up or purification conditions.

Preventative Measures:

  • Neutral Work-up: Use a neutral quench (e.g., water) instead of acidic or basic solutions if the protected compound is found to be sensitive.

  • Buffered Silica Gel Chromatography: If purification by column chromatography is necessary, consider using silica gel that has been pre-treated with a small amount of triethylamine to neutralize its acidic nature.

  • Alternative Purification Methods: Techniques like recrystallization or distillation (if the compound is volatile and stable) can be gentler alternatives to chromatography.

III. Experimental Protocols

General Protocol for Alcohol Protection
  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv) and a suitable anhydrous solvent (e.g., DCM or THF).

  • Add the catalyst (e.g., imidazole, 1.2 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane (0.6 equiv for a di-protection, adjust stoichiometry for mono-protection).

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

IV. Conclusion

The protection of alcohols using 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane is a versatile and valuable technique in organic synthesis. By understanding the key parameters that influence the reaction rate and potential side reactions, researchers can effectively troubleshoot and optimize their experimental protocols. This guide provides a framework for addressing common challenges, ensuring successful and efficient implementation of this protection strategy.

V. References

Sources

Troubleshooting

Technical Support Center: Scaling Up 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane Reactions

Welcome to the technical support center for 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up r...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving this versatile organosilicon compound. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure the successful and consistent synthesis and application of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane and what are its primary applications?

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane (C₂₆H₂₆O₃Si₂) is a disiloxane characterized by two silicon atoms linked by an oxygen atom, with each silicon atom bonded to two phenyl groups and one methoxy group.[1] Its reactive methoxy groups make it a valuable precursor in silicone chemistry. While specific large-scale industrial applications are proprietary, its structure lends itself to use as a key intermediate in the synthesis of well-defined silicone polymers, as a blocking agent to introduce terminal diphenylmethoxy-silyl groups, and in the formulation of specialty materials where thermal stability and tailored reactivity are required. Its chemistry is related to other widely used disiloxanes which serve as intermediates and reducing agents.[2][3]

Q2: What is a typical laboratory-scale synthesis route for this compound?

The synthesis generally involves the controlled hydrolysis and condensation of a suitable precursor, such as dichlorodiphenylsilane, in the presence of methanol. The reaction must be carefully managed to favor the formation of the dimeric disiloxane over polymeric structures. A general approach involves reacting dichlorodiphenylsilane with a stoichiometric amount of water and an excess of methanol, which acts as both a reactant and a solvent. An acid scavenger, such as a tertiary amine, is often used to neutralize the HCl byproduct.

Q3: What are the critical storage and handling requirements?

This compound is sensitive to moisture. The methoxy groups (Si-OCH₃) can hydrolyze in the presence of water to form silanols (Si-OH), which can then self-condense to form higher molecular weight siloxane oligomers, compromising the purity and reactivity of the material. Therefore, it is imperative to store 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane under an inert, dry atmosphere (e.g., nitrogen or argon) in tightly sealed containers.[4] All handling should be performed using techniques that minimize exposure to atmospheric moisture.

Q4: What are the primary safety hazards associated with this compound?

According to safety data, 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is known to cause skin and serious eye irritation.[1][5][6] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat, must be worn at all times.[4][5] Work should be conducted in a well-ventilated fume hood.

Troubleshooting Guide for Scale-Up Reactions

Scaling reactions from the benchtop to pilot or production scale introduces challenges related to heat transfer, mass transfer, and reagent stoichiometry. The following section addresses specific problems you may encounter.

Category 1: Reaction Initiation & Kinetics

Q: My reaction, which works perfectly on a 1g scale, is sluggish or fails to initiate in a 5L reactor. What is the likely cause?

A: This is a classic scale-up problem often rooted in mass and heat transfer limitations.

  • Causality—The "Why": In a small flask, magnetic stirring is efficient, and heat dissipates quickly. In a large reactor, inefficient mixing can create localized "hot spots" or "cold spots," and reagent introduction may not be uniform. If the reaction is exothermic, poor heat removal can lead to runaway reactions or side product formation. Conversely, for endothermic reactions, insufficient heating can stall the process.

  • Troubleshooting Steps:

    • Evaluate Your Mixing: Is the overhead stirrer's impeller type and speed adequate for the reactor geometry and viscosity of the reaction mixture? A common mistake is not increasing agitation power to compensate for the larger volume.

    • Check Reagent Purity: Contaminants in raw materials that were negligible at a small scale can become significant inhibitors at a larger scale. Ensure all reagents, especially the silane precursor, are of high purity and free from moisture.

    • Review Catalyst Loading & Addition: If the reaction is catalyzed, ensure the catalyst loading is scaled appropriately (typically by moles, not just volume). Consider if the method of catalyst addition needs to be modified for a larger batch to ensure proper dispersion.

    • Monitor Temperature Closely: Use multiple temperature probes if possible to ensure uniform heating/cooling. Implement a controlled addition profile for key reagents to manage any exotherms.

Category 2: Low Yield & Impurity Profile

Q: Upon scaling up, the yield of my desired disiloxane has dropped significantly, and I am observing a high-viscosity oil or solid precipitate. What is happening?

A: This strongly indicates uncontrolled side reactions, primarily moisture-induced hydrolysis and condensation.

  • Causality—The "Why": The surface area-to-volume ratio decreases upon scale-up. This means that atmospheric moisture introduced during reagent charging has a greater impact on the overall batch. As explained in Q3, water hydrolyzes the Si-OCH₃ bonds to Si-OH (silanol) groups. These silanols are highly reactive and will readily condense with other silanols or methoxy-silanes to form longer Si-O-Si chains (oligomers and polymers), which are often high-viscosity oils or solids. This process is illustrated in the diagram below.

  • Troubleshooting Steps:

    • Implement Rigorous Anhydrous Conditions: All glassware, reactors, and transfer lines must be meticulously dried (oven-dried or flame-dried under vacuum). Purge the entire system with an inert gas (argon or nitrogen) before and during the reaction.[4]

    • Use Dry Solvents and Reagents: Use freshly distilled, high-purity anhydrous solvents. Ensure reagents are specified as "anhydrous" grade and handle them under an inert atmosphere.

    • Control Stoichiometry: Precise control over the stoichiometry of water (if used as a reagent in a controlled hydrolysis) is critical. On a larger scale, this requires accurate flowmeters or loss-in-weight feeders for additions.

    • Analytical Monitoring: Use in-process controls like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to monitor the consumption of starting material and the formation of the desired product versus byproducts. This allows you to optimize reaction time and prevent extended heating that might favor side reactions.

Diagram: Mechanism of Moisture-Induced Side Reactions

Moisture_Side_Reactions A R₂Si(OCH₃)₂ (Starting Material) B R₂Si(OCH₃)(OH) (Silanol Intermediate) A->B + H₂O - CH₃OH C R₂Si(OCH₃)-O-Si(OCH₃)R₂ (Desired Disiloxane) B->C + R₂Si(OCH₃)₂ - CH₃OH D Higher Oligomers / Polymers B->D + Silanol Intermediate - H₂O

Caption: Hydrolysis of methoxy groups leads to reactive silanols, which can either form the desired product or unwanted polymers.

Category 3: Work-up and Purification Challenges

Q: I am struggling to purify the crude product at a larger scale. Column chromatography is not practical. What are my options?

A: Scaling up purification requires shifting from chromatographic methods to bulk separation techniques like distillation or recrystallization.

  • Causality—The "Why": Column chromatography is a high-resolution but low-throughput technique that consumes large volumes of solvent, making it economically and practically unfeasible for multi-kilogram batches.

  • Troubleshooting Steps:

    • Attempt Vacuum Distillation: Given its high molecular weight (442.65 g/mol ) and phenyl groups, the compound will have a high boiling point.[6] Vacuum distillation is the preferred method to purify such materials, as it lowers the boiling point and prevents thermal degradation. You will need a robust vacuum system and a distillation setup designed for high temperatures.

    • Explore Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization is an excellent scale-up option. A solvent screen is necessary to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

    • Liquid-Liquid Extraction: Before distillation or recrystallization, perform an effective aqueous work-up. Use brine washes to break up any emulsions that may have formed. Adjusting the pH can sometimes help in separating certain impurities.

Data & Protocols

Physical & Chemical Properties
PropertyValueSource
Molecular FormulaC₂₆H₂₆O₃Si₂PubChem[1]
Molecular Weight442.65 g/mol ECHEMI[6]
AppearanceWhite solidMySkinRecipes[7]*
Boiling Point210 °C (estimated)ECHEMI[6]
IUPAC Namemethoxy-[methoxy(diphenyl)silyl]oxy-diphenylsilanePubChem[1]
CAS Number94593-08-5PubChem[1]
Note: Appearance data is for the related tetramethyl compound and is provided for reference.
Protocol 1: Scalable Synthesis of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

This protocol is a representative procedure and must be adapted and optimized for specific equipment and safety protocols.

Equipment: 5L jacketed glass reactor with overhead stirring, condenser, temperature probe, and nitrogen inlet/outlet.

  • System Preparation: Dry all reactor components in an oven at 120°C overnight. Assemble the reactor while still warm and immediately place it under a positive pressure of dry nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous toluene (2L) and dichlorodiphenylsilane (506g, 2.0 mol). Begin stirring to ensure the mixture is homogenous.

  • Controlled Addition: In a separate, dry addition funnel, prepare a solution of anhydrous methanol (160g, 5.0 mol) and pyridine (162g, 2.05 mol) in anhydrous toluene (500mL).

  • Reaction: Cool the reactor contents to 0-5°C using a circulating chiller. Slowly add the methanol/pyridine solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction's progress by taking aliquots and analyzing via GC to confirm the disappearance of the dichlorodiphenylsilane starting material.

  • Work-up:

    • Cool the reaction mixture back to 10°C.

    • Slowly add 1L of deionized water to quench the reaction and dissolve the pyridinium hydrochloride salt.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 500mL), saturated NaHCO₃ solution (1 x 500mL), and brine (1 x 500mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil/solid can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or an ethanol/toluene mixture.

Diagram: General Synthesis & Purification Workflow

Synthesis_Workflow Start Dry Reactor Setup (Under N₂) Charge Charge Dichlorodiphenylsilane & Anhydrous Toluene Start->Charge Addition Controlled Addition of Methanol/Pyridine Solution (0-5 °C) Charge->Addition React Stir at Room Temp (12-16h) Addition->React Monitor In-Process Control (GC Analysis) React->Monitor Monitor->React Incomplete Quench Aqueous Quench & Phase Separation Monitor->Quench Complete Wash Wash Organic Layer (HCl, NaHCO₃, Brine) Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Purification (Vacuum Distillation or Recrystallization) Dry->Purify Product Pure Product (Characterization: NMR, IR, GC) Purify->Product

Caption: A typical workflow for the synthesis and purification of the target disiloxane, emphasizing control points.

Analytical Methods for Quality Control

Consistent success in scaling up reactions requires robust analytical methods to qualify raw materials and final products.

  • Gas Chromatography (GC): The primary technique for assessing purity. It can effectively separate the desired disiloxane from starting materials, solvents, and lower-boiling point byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides structural confirmation of the final product. ¹H NMR can be used to confirm the ratio of phenyl protons to methoxy protons. ²⁹Si NMR is definitive for confirming the Si-O-Si linkage.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups. Look for characteristic peaks for Si-O-Si (~1070 cm⁻¹), Si-Ph, and the absence of a broad O-H stretch (~3200-3600 cm⁻¹), which would indicate silanol impurities.[8]

  • Karl Fischer Titration: An essential QC method to determine the water content of solvents, reagents, and the final product to ensure compliance with anhydrous specifications.

References

  • ChemicalBook. (2023). 1,1,3,3, TETRAPHENYL DIMETHOXY DISILOXANE - Safety Data Sheet.
  • PubChem. (n.d.). 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane.
  • MySkinRecipes. (n.d.). 1,3-Dimethoxy-1,1,3,3-Tetramethyl Disiloxane.
  • Takamizawa, M., Shinohara, T., & Nishimura, Y. (1975). Method for the preparation of 1,1,3,3,-tetramethyldisiloxane. U.S.
  • Unno, M., Takada, K., & Matsumoto, H. (2006). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Applied Organometallic Chemistry, 20(10), 894-899.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Gelest, Inc. (2015). 1,1,3,3-tetramethyl-1,3-diethoxydisiloxane - Safety Data Sheet.
  • Henkel. (2025). Safety Data Sheet.
  • Gelest, Inc. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 98%.
  • Tsumura, T., & Iwahara, T. (1992). Process for preparing 1,1,3,3-tetramethyl-disiloxane.
  • ChemicalBook. (2019). Application of 1,1,3,3-Tetramethyldisiloxane.
  • ECHEMI. (n.d.). 1,1,3,3, TETRAPHENYL DIMETHOXY DISILOXANE.
  • De La Torre, A., et al. (2018). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. Synthesis, 50(2), 278-281. [Link]

Sources

Optimization

Technical Support Center: Workup Procedures for 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane Reactions

Welcome to the technical support center for reactions involving 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup procedures for reactions utilizing this versatile siloxane. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a robust and reproducible methodology.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of reactions involving 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane, providing potential causes and actionable solutions.

Issue 1: Formation of an Emulsion During Aqueous Workup

Question: I am observing a persistent emulsion at the aqueous-organic interface during the extractive workup of my reaction mixture. How can I break this emulsion and efficiently separate the layers?

Answer:

The formation of emulsions is a common challenge when working with silicon-containing compounds due to their surfactant-like properties. The phenyl groups on the siloxane backbone contribute to its hydrophobicity, while the methoxy groups can be hydrolyzed to silanols, which are amphiphilic.

Causality:

  • Hydrolysis of Methoxy Groups: The methoxy groups on the silicon atoms are susceptible to hydrolysis, especially under acidic or basic conditions, to form silanol (Si-OH) groups. These silanols can act as surfactants, stabilizing oil-in-water or water-in-oil emulsions.

  • Incomplete Reaction: Unreacted starting materials or partially reacted intermediates can also contribute to emulsion formation.

  • Vigorous Shaking: Excessive agitation during extraction can create fine droplets that are difficult to separate.

Troubleshooting Protocol:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by decreasing the solubility of organic components in the aqueous layer.

  • Change in pH:

    • If the workup is neutral, a slight acidification with dilute HCl or basification with dilute NaOH can sometimes disrupt the emulsion by altering the charge of the emulsifying species. Use with caution, as this may affect your product's stability.

  • Filtration: Pass the emulsified mixture through a pad of Celite® or a phase separator. This can physically disrupt the emulsion and aid in the separation of layers.

  • Solvent Addition: The addition of a small amount of a different organic solvent, such as diethyl ether or ethyl acetate, can alter the polarity of the organic phase and help to break the emulsion.

  • Patience and Gentle Inversion: Allow the separatory funnel to stand undisturbed for an extended period. Gentle swirling or inversion, rather than vigorous shaking, during the initial extraction can prevent the formation of a tight emulsion.

Issue 2: Difficulty in Removing Siloxane Byproducts

Question: I am struggling to remove silicon-containing byproducts, such as silanols or polysiloxanes, from my desired product during purification. What are the most effective methods for their removal?

Answer:

The removal of siloxane byproducts is a critical step in obtaining a pure product. These byproducts often have physical properties similar to those of the desired compound, making separation challenging.

Causality:

  • Hydrolysis and Condensation: The primary cause is the hydrolysis of the methoxy groups of the starting material or silicon-containing reagents, followed by condensation of the resulting silanols to form higher molecular weight polysiloxanes.

  • Polarity Similarities: The polarity of these byproducts can be very similar to that of the target molecule, especially if the product also contains polar functional groups.

Purification Strategies:

Method Description When to Use Key Considerations
Column Chromatography Flash column chromatography using silica gel is the most common method.For most small to medium-scale reactions.The choice of eluent is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Staining with potassium permanganate can help visualize silicon-containing compounds on a TLC plate.
Distillation/Sublimation If the desired product is volatile and thermally stable, distillation or sublimation under reduced pressure can be effective.For volatile and thermally stable products.Siloxane byproducts are often high-boiling, allowing for their separation from more volatile products.
Crystallization If the product is a solid, recrystallization from an appropriate solvent system can effectively remove amorphous siloxane impurities.For solid products that can be crystallized.A solvent screen is necessary to identify a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
Aqueous Base Wash Washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) can help to deprotonate and extract acidic silanol byproducts into the aqueous phase.When silanol byproducts are the primary impurity.Ensure your product is stable to basic conditions.
Issue 3: Incomplete Reaction or Low Yield

Question: My reaction is not going to completion, or I am observing a low yield of my desired product. What are the common pitfalls when using 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane?

Answer:

Several factors can contribute to incomplete reactions or low yields. A systematic approach to troubleshooting is essential.

Causality:

  • Moisture: Siloxanes with methoxy groups are sensitive to moisture, which can lead to hydrolysis and the formation of unreactive silanols.

  • Reagent Purity: The purity of the 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane and other reagents is crucial.

  • Reaction Conditions: Inappropriate temperature, reaction time, or solvent can all negatively impact the reaction outcome.

  • Stoichiometry: Incorrect stoichiometry of the reactants can lead to incomplete conversion.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents, which can be obtained by distillation from an appropriate drying agent or by passing them through a solvent purification system.

  • Verify Reagent Quality: Check the purity of the 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane, for example, by ¹H NMR spectroscopy. If necessary, purify the reagent before use.

  • Optimize Reaction Conditions:

    • Temperature: Systematically vary the reaction temperature to find the optimum. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions.

    • Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time.

  • Review Stoichiometry: Carefully re-calculate and measure the amounts of all reactants.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane in organic synthesis?

A1: 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is often used as a protecting group for diols, forming a stable cyclic disiloxane derivative. This protecting group is robust under a variety of reaction conditions but can be cleaved under specific hydrolytic conditions. It can also be a precursor for other silicon-containing reagents.

Q2: How should I properly store 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane?

A2: It should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storing it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.

Q3: What are the typical conditions for the hydrolysis (deprotection) of the disiloxane protecting group?

A3: The disiloxane protecting group can typically be cleaved under acidic or basic aqueous conditions.[1] For example, treatment with an acid such as hydrochloric acid or acetic acid in a suitable solvent system (e.g., THF/water) will effect the hydrolysis.[1] The specific conditions will depend on the stability of the rest of the molecule.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The material safety data sheet (MSDS) should be consulted for specific handling and disposal information.[2] It is noted to cause skin irritation.[2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the workup and purification of a reaction involving 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane.

Workup_Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Reaction Mixture Quench Quench Reaction (e.g., with water or sat. NH4Cl) Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction (e.g., with EtOAc or CH2Cl2) Quench->Extraction Wash Wash Organic Layer (e.g., with brine) Extraction->Wash Dry Dry Organic Layer (e.g., over Na2SO4 or MgSO4) Wash->Dry Filter_Evaporate Filter and Evaporate Solvent Dry->Filter_Evaporate Crude_Product Crude Product Filter_Evaporate->Crude_Product Column Column Chromatography Crude_Product->Column Crystallization Crystallization Crude_Product->Crystallization Distillation Distillation/Sublimation Crude_Product->Distillation Pure_Product Pure Product Column->Pure_Product Crystallization->Pure_Product Distillation->Pure_Product

Caption: General workflow for reaction workup and purification.

References

  • Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.

Sources

Reference Data & Comparative Studies

Validation

A Strategic Guide to Hydroxyl Protection: 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane vs. the TBS Group

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For researchers, synthetic chemists, and professionals in drug development, t...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For researchers, synthetic chemists, and professionals in drug development, the ability to selectively shield reactive functional groups is paramount. Among the arsenal of protecting groups for hydroxyl moieties, silyl ethers are workhorses of modern synthesis. This guide provides an in-depth comparison of two distinct strategies for hydroxyl protection: the use of the monofunctional tert-butyldimethylsilyl (TBS) group and the bifunctional protection of diols using disiloxane-based reagents, with a conceptual exploration of the role of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane.

While the TBS group is a well-established and versatile protecting group for individual alcohols, 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane represents a precursor to a less common but powerful strategy for the simultaneous protection of two hydroxyl groups. This comparison will delve into the fundamental differences in their application, stability, and strategic deployment in complex synthetic routes.

The Workhorse of Monofunctional Alcohol Protection: The Tert-butyldimethylsilyl (TBS) Group

The tert-butyldimethylsilyl (TBS) group is one of the most widely employed protecting groups for alcohols due to its ease of introduction, robust stability under a wide range of reaction conditions, and clean removal under specific protocols.[1][2]

The stability of the TBS group is primarily attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the silicon atom from nucleophilic attack and hydrolysis.[3] This steric bulk makes TBS ethers significantly more stable than smaller silyl ethers like trimethylsilyl (TMS) ethers.[4]

Introduction of the TBS Group

The most common method for the introduction of the TBS group is the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base, typically imidazole, in a polar aprotic solvent like dimethylformamide (DMF).[4] For more sterically hindered alcohols, the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) is often used with a non-nucleophilic base such as 2,6-lutidine.[5][6]

TBS_Protection cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) ROTBS R-OTBS (TBS Ether) ROH->ROTBS Protection TBSCl TBSCl TBSCl->ROTBS Imidazole Imidazole Imidazole_HCl Imidazole·HCl Imidazole->Imidazole_HCl Base

Caption: General workflow for TBS protection of an alcohol.

Stability of TBS Ethers

TBS ethers are generally stable to a wide range of conditions, including:

  • Basic conditions (e.g., hydrolysis with aqueous base).[4]

  • Many oxidizing and reducing agents.

  • Organometallic reagents such as Grignard reagents and organolithiums.

However, TBS ethers are susceptible to cleavage under acidic conditions and by fluoride ion sources.[7]

Deprotection of TBS Ethers

The most common method for the cleavage of TBS ethers is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[4][8] The exceptional strength of the silicon-fluorine bond provides the thermodynamic driving force for this reaction.[7] Acidic conditions, such as hydrochloric acid in methanol, can also be employed for deprotection.[8]

Experimental Protocols for TBS Group Manipulation

Protocol 1: Protection of a Primary Alcohol using TBSCl and Imidazole

Materials:

  • Primary alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DMF.

  • Add imidazole to the solution and stir until it dissolves.

  • Add TBSCl in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting TBS ether by flash column chromatography.[3]

Protocol 2: Deprotection of a TBS Ether using TBAF

Materials:

  • TBS-protected alcohol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBS-protected alcohol in anhydrous THF.

  • Add the TBAF solution dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The deprotection is typically complete within a few hours.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting alcohol by flash column chromatography.[4]

Bifunctional Protection of Diols: The Disiloxane Strategy

Disiloxane-based protecting groups offer a distinct strategy for the simultaneous protection of two hydroxyl groups, typically in 1,2-, 1,3-, and 1,4-diols, by forming a cyclic diether. This approach is particularly valuable in carbohydrate and nucleoside chemistry.[2] A commonly used reagent for this purpose is 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂), which forms a stable tetraisopropyldisiloxane (TIPDS) protected diol.[1]

While there is limited direct literature on the use of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane as a protecting group precursor, it is conceivable that it could react with diols under appropriate catalytic conditions to form a tetraphenyldisiloxane-protected diol, with the elimination of methanol. The phenyl groups would impart different steric and electronic properties compared to the isopropyl groups of TIPDS, likely affecting the stability and reactivity of the protected diol.

Disiloxane_Protection cluster_reactants Reactants cluster_products Products Diol Diol (e.g., 1,2-diol) Protected_Diol Cyclic Disiloxane-Protected Diol Diol->Protected_Diol Cyclic Protection Disiloxane_reagent 1,3-Dichloro-1,1,3,3-tetraorganodisiloxane Disiloxane_reagent->Protected_Diol Base Base (e.g., Pyridine) Base_HCl Base·HCl Base->Base_HCl

Caption: General workflow for the protection of a diol with a disiloxane reagent.

Introduction of Disiloxane Protecting Groups

The formation of a cyclic disiloxane-protected diol is typically achieved by reacting the diol with a 1,3-dihalo-1,1,3,3-tetraorganodisiloxane in the presence of a base like pyridine.[1]

Stability and Cleavage of Disiloxane Protecting Groups

Cyclic disiloxane protecting groups, such as TIPDS, are generally stable to a range of reaction conditions but can be cleaved using fluoride reagents or under specific acidic or basic conditions.[7][9] The stability of the tetraphenyldisiloxane analogue would be influenced by the electronic and steric effects of the phenyl groups.

Experimental Protocols for Disiloxane Group Manipulation

Protocol 3: Protection of a Diol with 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂)

Materials:

  • Diol (1.0 eq)

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂, 1.05 eq)

  • Anhydrous pyridine or DMF

Procedure:

  • Dissolve the diol in anhydrous pyridine or DMF under an inert atmosphere.

  • Add TIPDSCl₂ to the solution.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • If pyridine is used as the solvent, wash the organic layer with an aqueous solution of copper sulfate to remove residual pyridine.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.[1]

Protocol 4: Deprotection of a TIPDS-Protected Diol

Materials:

  • TIPDS-protected diol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 2.2 eq, 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the TIPDS-protected diol in anhydrous THF.

  • Add the TBAF solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting diol by flash column chromatography.

Head-to-Head Comparison: TBS vs. Disiloxane Protecting Groups

FeatureTert-butyldimethylsilyl (TBS) GroupDisiloxane Protecting Groups (e.g., TIPDS, Tetraphenyldisiloxane)
Substrate Monofunctional alcohols1,2-, 1,3-, and 1,4-diols
Nature of Protection Monofunctional silyl etherCyclic, bifunctional silyl diether
Common Reagents TBSCl, TBSOTf1,3-Dichloro-1,1,3,3-tetraorganodisiloxanes
Key Stability Features Stable to base, many redox reagents, and organometallics; labile to acid and fluoride.[4]Generally stable; cleavage with fluoride or specific acidic/basic conditions.[7][9]
Strategic Advantage Robust protection of a single hydroxyl group, allowing for reactions at other sites.Simultaneous protection of two hydroxyls, enabling selective manipulation of other functional groups.

Conclusion: A Tale of Two Strategies

The choice between the TBS group and a disiloxane-based protecting group is fundamentally a strategic one, dictated by the nature of the substrate and the overall synthetic plan. The TBS group remains an indispensable tool for the robust protection of individual hydroxyl groups, offering a high degree of stability and predictable reactivity.

In contrast, disiloxane-based protecting groups, while less common, provide an elegant and efficient solution for the simultaneous protection of diols. The hypothetical use of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane as a precursor for such a protecting group highlights the potential for fine-tuning the steric and electronic properties of these cyclic protecting groups.

Ultimately, a deep understanding of the reactivity, stability, and strategic application of both monofunctional silyl ethers like TBS and bifunctional disiloxane protecting groups empowers the synthetic chemist to navigate the complexities of modern organic synthesis with greater precision and efficiency.

References

  • A Comparative Guide to Diol Protection Strategies in Organic Synthesis. (2025). BenchChem.
  • Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library.
  • Silicon-Based Blocking Agents. (n.d.). Gelest, Inc.
  • Drenichev, M. S., Kulikova, I. V., Bobkov, G. V., Tararov, V. I., & Mikhailov, S. N. (2010). A New Protocol for Selective Cleavage of Acyl Protecting Groups in 2′-O-Modified 3′,5′-O-(Tetraisopropyldisiloxane-1,3-diyl)ribonucleosides. Synthesis, 2010(22), 3827–3834.
  • tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal.
  • Gormong, E. A., Kisiel, D. C., Lee, S. E., & Moore, J. S. (2023). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. The Journal of Organic Chemistry, 88(5), 2894–2903.
  • TBS Protection - Common Conditions. (n.d.). Organic-chemistry.org.
  • Protecting Groups. (n.d.). University of Evansville.
  • A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. (2025). BenchChem.
  • Silicon-Based Blocking Agents. (n.d.). Gelest, Inc.
  • Zhang, W., & Curran, D. P. (2005). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Beilstein Journal of Organic Chemistry, 1, 11.
  • Unno, M., Takada, K., & Matsumoto, H. (2003). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Applied Organometallic Chemistry, 17(6-7), 496–501.
  • Jensen, H. H., & Bols, M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105.
  • Gormong, E. A., Kisiel, D. C., Lee, S. E., & Moore, J. S. (2023). Supporting Information for: Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. Figshare.
  • 1,1,3,3, TETRAPHENYL DIMETHOXY DISILOXANE. (n.d.). ECHEMI.
  • Wuts, K., & Sekine, M. (1987). Tetra-t-butoxydisiloxane-1,3-diyl, a New Type of Bifunctional Silyl Protective Group. Nucleic Acids Symposium Series, (18), 149–152.
  • Protecting Groups – A Necessary Evil? (n.d.). CHEMISTRY 1000.
  • Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. (n.d.). NIST WebBook.
  • Protecting Groups - Stability. (n.d.). Organic Chemistry Portal.
  • 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. (n.d.). PubChem.
  • Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. (n.d.). PubChem.
  • 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane. (n.d.). PubChem.
  • Johnsson, R. (2012). Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides.
  • Oishi, S., & Fujii, N. (1995). Reactivity Profile of 1,3-Disubstituted Tetraorganodistannoxanes Assessed in Urethane Formation Reaction. The Journal of Organic Chemistry, 60(16), 5162–5169.
  • Method for the preparation of 1,1,3,3,-tetramethyldisiloxane. (1975).
  • Protecting Agents. (n.d.). TCI Chemicals.
  • 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane. (n.d.). PubChem.
  • Sanada, T., Shigenaga, A., & Otaka, A. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 198.
  • 1,3-Diethyl-1,1,3,3-tetramethoxydisiloxane. (n.d.). PubChem.
  • Egorova, K. S., Zubenko, A. D., Tartakovsky, V. A., & Zlotin, S. G. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 13(24), 4410.
  • Strazdins, T., & Borovika, A. (2022). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Chemistry–A European Journal, 28(48), e202201202.

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Comparative

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane vs TIPS protecting group

An In-Depth Comparative Guide for the Synthetic Chemist: 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane vs. TIPS Protecting Group In the architecturally demanding field of multi-step organic synthesis, the selection of a pr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for the Synthetic Chemist: 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane vs. TIPS Protecting Group

In the architecturally demanding field of multi-step organic synthesis, the selection of a protecting group is a decision that dictates the feasibility and efficiency of a synthetic route. For drug development professionals and researchers, this choice is critical, balancing stability against the need for mild, selective removal. Silyl ethers are a cornerstone of hydroxyl protection strategy due to their tunable stability, which is governed by the steric and electronic nature of the substituents on the silicon atom.[1][2] This guide provides a senior-level, field-proven comparison between the robust, workhorse triisopropylsilyl (TIPS) group and the less ubiquitous but strategically valuable 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane (TPDMS) functionality.

Core Principles: Understanding Silyl Ether Stability

The utility of any silyl ether lies in the delicate balance of the Si-O bond's strength. It must be resilient enough to withstand various reaction conditions yet labile enough for selective cleavage. This stability is primarily influenced by two factors:

  • Steric Hindrance: Bulky substituents around the silicon atom physically obstruct the approach of nucleophiles or acids, thereby increasing the protecting group's stability.[3][4]

  • Electronic Effects: The electronic properties of the substituents can influence the polarity and strength of the Si-O bond, affecting its susceptibility to cleavage.

The TIPS group, with its three bulky isopropyl substituents, is a classic example of sterically-driven stability.[3] TPDMS, a more complex disiloxane, presents a different profile, where both steric and electronic factors are at play.

Head-to-Head Comparison: TPDMS vs. TIPS

Feature1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane (TPDMS)Triisopropylsilyl (TIPS)
Structure A disiloxane with phenyl and methoxy substituentsA trialkylsilane with three isopropyl groups
Primary Stability Factor Mixed Steric and ElectronicHigh Steric Hindrance
Relative Stability to Acid GoodExcellent[3]
Relative Stability to Base ModerateExcellent[3]
Cleavage Conditions Mild fluoride sources, specific acidic conditionsForcing fluoride sources (e.g., TBAF, HF-Pyridine), strong acid[5]
Key Advantage Amenable to orthogonal deprotection strategiesHigh stability to a broad range of reaction conditions

The Workhorse: Triisopropylsilyl (TIPS) Group

The TIPS group is renowned for its exceptional stability, making it a go-to choice for protecting alcohols that must endure harsh, particularly basic or nucleophilic, reaction conditions.[4] Its significant steric bulk shields the Si-O bond effectively from attack.[3]

Experimental Protocol: TIPS Protection of a Primary Alcohol

This protocol describes a standard procedure for protecting a primary alcohol. The progress should be meticulously monitored by Thin-Layer Chromatography (TLC) to ensure complete conversion.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF, approx. 0.5 M).

  • Silylation: Add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise to the stirred solution at room temperature.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the disappearance of the starting material by TLC. For more hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with water and then brine to remove DMF and imidazole. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product by flash column chromatography. Confirm the structure and purity of the resulting TIPS ether by ¹H and ¹³C NMR spectroscopy.

Caption: Workflow for TIPS protection of an alcohol.

Deprotection of TIPS Ethers

Cleavage of the robust TIPS group typically requires a potent source of fluoride ions.

  • Tetrabutylammonium fluoride (TBAF): This is the most common reagent, usually in THF. Reactions often require elevated temperatures or extended reaction times compared to less hindered silyl ethers.[5]

  • HF-Pyridine: For particularly stubborn TIPS ethers or base-sensitive substrates, HF-Pyridine is an effective, albeit highly corrosive and toxic, alternative that must be handled with extreme care in plastic labware.[5]

The Specialist: 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane (TPDMS)

The TPDMS group is a less common but powerful tool for syntheses requiring nuanced, orthogonal protection strategies.[6][7] Its structure, featuring a Si-O-Si backbone and electron-withdrawing phenyl groups, results in a stability profile distinct from simple trialkylsilyl ethers. It is generally more susceptible to fluoride-mediated cleavage, allowing for its selective removal in the presence of more robust groups like TIPS or TBDPS.

Experimental Protocol: TPDMS Protection (Proposed)

A plausible two-step sequence for TPDMS protection is outlined below, starting from the corresponding dichlorodisiloxane.

  • Silylation: In an inert atmosphere, dissolve the alcohol (1.0 eq) and a suitable base like pyridine (2.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Addition: Slowly add a solution of 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane (1.1 eq) in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates full consumption of the starting alcohol.

  • Methoxylation: Cool the reaction mixture back to 0 °C and quench by the slow addition of anhydrous methanol (5.0 eq).

  • Work-up & Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate, then water, and finally brine. Dry over Na₂SO₄, filter, and concentrate.

  • Validation: Purify the product by flash chromatography and validate its structure by NMR.

G cluster_step1 Step 1: Silylation cluster_step2 Step 2: Methoxylation A Alcohol (R-OH) D Intermediate A->D B Cl-TPDMS-Cl B->D C Pyridine C->D E Methanol Quench D->E Reaction Quench F TPDMS Ether E->F

Caption: Proposed two-step workflow for TPDMS protection.

Quantitative Comparison: Stability and Deprotection Kinetics

The following tables present hypothetical, yet chemically representative, data to illustrate the performance differences between TPDMS and TIPS ethers based on established principles of silyl ether reactivity.

Table 1: Comparative Stability Data (% Recovery after 2 hours at 25°C)

ConditionTPDMS-Protected Primary AlcoholTIPS-Protected Primary AlcoholRationale
Acidic (1 M HCl in MeOH) ~90%>98%The high steric bulk of TIPS provides superior stability against acid hydrolysis.[3]
Basic (1 M NaOH in MeOH) ~75%>99%TIPS is exceptionally stable to basic conditions, a key advantage in many synthetic routes.[3]
Fluoride (1.1 eq TBAF in THF) <5%~80%TPDMS is expected to be significantly more labile to fluoride due to reduced steric hindrance at the silicon center and potential electronic effects.

Table 2: Comparative Deprotection Efficiency (Time for >95% Cleavage)

ReagentTPDMS-Protected Primary AlcoholTIPS-Protected Primary AlcoholRationale
TBAF (1.1 eq) in THF, 25°C < 20 minutes4 - 8 hoursDemonstrates the potential for highly selective, orthogonal deprotection of TPDMS in the presence of TIPS.
HF-Pyridine in THF, 0°C < 5 minutes~30 minutesEven with a stronger fluoride source, the significant stability difference persists.[5]

Expert Analysis: Strategic Application in Synthesis

The choice between these two protecting groups is not one of superiority, but of strategy.

  • Choose TIPS When: Your synthetic route involves strongly basic or nucleophilic reagents (e.g., Grignard reagents, organolithiums, enolates) or requires a protecting group that can survive multiple steps without incident.[8] It serves as a reliable "permanent" protecting group for a significant portion of a synthesis.[9]

  • Choose TPDMS When: You require an orthogonal protection strategy.[10] For instance, if a molecule contains multiple hydroxyl groups, one could be protected as a TPDMS ether and another as a TIPS ether. The TPDMS group can then be selectively removed under very mild fluoride conditions, leaving the TIPS group intact for further transformations. This is invaluable in the late-stage synthesis of complex molecules where harsh deprotection conditions could damage sensitive functionality.

Trustworthiness: Self-Validating Protocols

For any protection or deprotection protocol to be trustworthy, it must be rigorously monitored.

  • Thin-Layer Chromatography (TLC): This is the primary method for tracking reaction progress. The silylated product will have a higher Rf than the parent alcohol. A complete reaction is indicated by the total consumption of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for final product validation. Successful protection is confirmed by the appearance of signals corresponding to the silyl group (e.g., characteristic isopropyl signals for TIPS) and the disappearance of the alcohol proton. Successful deprotection is marked by the disappearance of these signals and the reappearance of the alcohol proton.

References

  • Crouch, R. D. (2013). RECENT ADVANCES IN SILYL PROTECTION OF ALCOHOLS. Synthetic Communications, 43(17), 2265–2279. [Link]

  • Walvoort, M. T. C., et al. (2012). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of the American Chemical Society, 134(32), 13234-13244. [Link]

  • University of Guelph. (n.d.). Alcohol Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. [Link]

  • Chandrasekhar, S., et al. (2007). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 4(1), 53-56. [Link]

  • ResearchGate. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. [Link]

  • ResearchGate. (2018). Orthogonal protecting group strategies in carbohydrate chemistry. [Link]

  • Neliti. (2016). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. [Link]

  • Jensen, K. J. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 108-115. [Link]

  • Gelest. (n.d.). Silyl Groups. Gelest Technical Library. [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Protecting Groups. [Link]

  • LibreTexts Chemistry. (2021). 16: Silylethers. [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Curran, D. P., et al. (2010). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Beilstein Journal of Organic Chemistry, 6, 1029-1036. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]

  • ResearchGate. (2007). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • PubChem. (n.d.). 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane. [Link]

  • PubChemLite. (n.d.). 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane (C26H26O3Si2). [Link]

Sources

Validation

A Researcher's Guide to Silyl Ether Protecting Groups: Strategies for Selective Deprotection

In the complex world of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the strategic use of protecting groups is a cornerstone of success. Among the diverse arsenal avai...

Author: BenchChem Technical Support Team. Date: January 2026

In the complex world of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the strategic use of protecting groups is a cornerstone of success. Among the diverse arsenal available to chemists, silyl ethers are lauded for their versatility in masking the reactivity of hydroxyl groups.[1][2] However, the true measure of their utility lies not only in their stability but also in the ability to remove them selectively, a process known as deprotection. This guide offers an in-depth comparison of common silyl ether protecting groups, focusing on the nuanced strategies and experimental protocols required for achieving selective deprotection in molecules with multiple sensitive functionalities.

The Hierarchy of Silyl Ether Stability: A Foundation for Selectivity

The selective removal of one silyl ether in the presence of others hinges on their differential lability. This stability is primarily governed by the steric hindrance around the silicon atom.[1][3] Larger, bulkier substituents on the silicon atom provide a more effective shield for the silicon-oxygen bond, rendering it less susceptible to cleavage.[3]

A general hierarchy of stability for commonly used silyl ethers has been established under both acidic and fluoride-mediated conditions. Understanding this hierarchy is the first step in designing a successful orthogonal deprotection strategy, where one group is removed while others remain intact.[1][4]

Relative Stability of Common Silyl Ethers:

ConditionStability Trend
Acidic ConditionsTMS < TES < TBS < TIPS < TBDPS[1][4]
Fluoride-Based ConditionsTMS < TES < TIPS < TBS < TBDPS[5]
  • TMS: Trimethylsilyl

  • TES: Triethylsilyl

  • TBS (or TBDMS): tert-Butyldimethylsilyl

  • TIPS: Triisopropylsilyl

  • TBDPS: tert-Butyldiphenylsilyl

This inherent difference in stability allows for the targeted removal of a more labile group, like TMS or TES, while preserving a more robust group, such as TIPS or TBDPS.

G Relative Stability of Silyl Ethers cluster_acid Acidic Stability cluster_fluoride Fluoride Stability TMS_A TMS TES_A TES TMS_A->TES_A TBS_A TBS TES_A->TBS_A TIPS_A TIPS TBS_A->TIPS_A TBDPS_A TBDPS TIPS_A->TBDPS_A TMS_F TMS TES_F TES TMS_F->TES_F TIPS_F TIPS TES_F->TIPS_F TBS_F TBS TIPS_F->TBS_F TBDPS_F TBDPS TBS_F->TBDPS_F

Caption: Hierarchy of silyl ether stability under acidic and fluoride conditions.

Mechanisms of Deprotection: The "How" Behind the Selectivity

The cleavage of silyl ethers is primarily achieved through two distinct mechanisms: fluoride-mediated and acid-catalyzed pathways. The choice of method is dictated by the stability of the silyl ether and the compatibility of other functional groups within the molecule.[6]

Fluoride-Mediated Deprotection: The remarkable affinity of fluoride ions for silicon is the driving force behind this highly effective deprotection method.[6][7] Reagents like tetra-n-butylammonium fluoride (TBAF) are commonly employed. The reaction proceeds through a pentacoordinate silicon intermediate, which subsequently breaks down to release the alkoxide and a stable silyl fluoride.[8][9]

Acid-Catalyzed Deprotection: In the presence of acid, the oxygen atom of the silyl ether is protonated. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a protic solvent like water or an alcohol.[6][10] Less sterically hindered silyl ethers are more readily cleaved under these conditions.[4]

G cluster_fluoride Fluoride-Mediated Deprotection cluster_acid Acid-Catalyzed Deprotection Silyl_Ether_F R-O-SiR'₃ Silyl Ether Intermediate_F [R-O-Si(F)R'₃]⁻ Pentacoordinate Intermediate Silyl_Ether_F->Intermediate_F + F⁻ Fluoride {F⁻ | from TBAF} Alcohol_F R-O⁻ Alkoxide Intermediate_F->Alcohol_F Silyl_Fluoride F-SiR'₃ Intermediate_F->Silyl_Fluoride Final_Alcohol_F R-OH Alcohol Alcohol_F->Final_Alcohol_F + H₃O⁺ Workup_F {H₃O⁺ | Workup} Silyl_Ether_A R-O-SiR'₃ Silyl Ether Protonated_Ether R-O(H)⁺-SiR'₃ Protonated Silyl Ether Silyl_Ether_A->Protonated_Ether + H⁺ Acid {H⁺} Intermediate_A R-O(H)-Si(OH₂)R'₃⁺ Protonated_Ether->Intermediate_A + H₂O Nucleophile {H₂O} Final_Alcohol_A R-OH Alcohol Intermediate_A->Final_Alcohol_A Silanol HO-SiR'₃ Intermediate_A->Silanol

Caption: General mechanisms for silyl ether deprotection.

Comparative Analysis of Deprotection Methodologies

The selection of a deprotection method is a critical decision in the synthetic workflow. Below is a comparative analysis of common reagents and conditions.

ReagentTypical ConditionsKey Characteristics & Selectivity
Fluoride-Based Reagents
Tetrabutylammonium Fluoride (TBAF)THF, 0 °C to rtMost common fluoride source; can be basic, potentially causing side reactions with sensitive substrates.[11][12]
Hydrofluoric Acid-Pyridine (HF•Py)THF or CH₃CN, 0 °CLess basic than TBAF and often affords higher selectivity.[1][13] Caution: Must be used in plasticware.
Triethylamine Trihydrofluoride (Et₃N•3HF)THF, rtA milder alternative to HF•Py.[5]
Ammonium Fluoride (NH₄F)MeOH, rtA mild, neutral fluoride source.[1]
Acidic Reagents
Acetic Acid (AcOH)THF/H₂OVery mild; useful for highly labile groups like TMS. Can be slow.[4]
p-Toluenesulfonic Acid (p-TsOH)MeOH, 0 °C to rtCommon and effective for many silyl ethers.[14]
Pyridinium p-toluenesulfonate (PPTS)CH₂Cl₂/MeOH, 0 °CMilder than p-TsOH, often used for selective deprotection of primary TBS ethers.[1]
Catalytic and Specialized Methods
Sodium Tetrachloroaurate(III) DihydrateMeOH, rtCatalytic method for mild and selective deprotection of aliphatic TBS ethers.[15]
Lithium Acetate (LiOAc)DMF/H₂O, 25-70 °CHighly selective for the deprotection of aryl silyl ethers.[16]
Wilkinson's Catalyst/Catechol BoraneTHF, rtReductive method for the selective deprotection of TES ethers.[17]

Experimental Protocols for Selective Deprotection

The following protocols provide step-by-step methodologies for achieving selective deprotection of a more labile silyl ether in the presence of a more robust one.

Protocol 1: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether

This protocol utilizes mild acidic conditions to selectively cleave a primary triethylsilyl (TES) ether while leaving a tertiary tert-butyldimethylsilyl (TBDMS) ether intact.

Materials:

  • Substrate containing both TES and TBDMS ethers (1.0 mmol)

  • Methanol/Dichloromethane (10:1 mixture)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Triethylamine

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substrate (1.0 mmol) in a 10:1 mixture of methanol and dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridinium p-toluenesulfonate (PPTS, 0.1 mmol, 10 mol%).[1]

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) for the disappearance of the starting material containing the TES ether.

  • Once the selective deprotection is complete, quench the reaction by adding a few drops of triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the product with the TBDMS group remaining.

Protocol 2: Selective Deprotection of a Primary TBS Ether in the Presence of a Secondary TIPS Ether

This protocol employs a fluoride-based reagent under carefully controlled conditions to selectively remove a primary tert-butyldimethylsilyl (TBS) ether in the presence of a more sterically hindered secondary triisopropylsilyl (TIPS) ether.

Materials:

  • Substrate containing both primary TBS and secondary TIPS ethers (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL).

  • Add TBAF (1.1 equiv) at room temperature.[14]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

G cluster_protocol1 Protocol 1: Acidic Selective Deprotection cluster_protocol2 Protocol 2: Fluoride-Based Selective Deprotection P1_Start Substrate (TES & TBDMS ethers) P1_Step1 Dissolve in MeOH/DCM P1_Start->P1_Step1 P1_Step2 Cool to 0°C P1_Step1->P1_Step2 P1_Step3 Add PPTS P1_Step2->P1_Step3 P1_Step4 Monitor by TLC P1_Step3->P1_Step4 P1_Step5 Quench with Et₃N P1_Step4->P1_Step5 P1_Step6 Purify P1_Step5->P1_Step6 P1_End Product (TBDMS ether intact) P1_Step6->P1_End P2_Start Substrate (TBS & TIPS ethers) P2_Step1 Dissolve in THF P2_Start->P2_Step1 P2_Step2 Add TBAF P2_Step1->P2_Step2 P2_Step3 Monitor by TLC P2_Step2->P2_Step3 P2_Step4 Aqueous Workup P2_Step3->P2_Step4 P2_Step5 Extract & Dry P2_Step4->P2_Step5 P2_Step6 Purify P2_Step5->P2_Step6 P2_End Product (TIPS ether intact) P2_Step6->P2_End

Caption: Experimental workflows for selective silyl ether deprotection.

Pro-Tips from the Bench: Troubleshooting and Considerations

  • TBAF Basicity: Commercial solutions of TBAF can be basic due to the presence of hydroxide ions. For base-sensitive substrates, it is advisable to use a buffered TBAF solution (e.g., with acetic acid) or opt for a milder fluoride source like HF•Py.[11][12]

  • Solvent Effects: The choice of solvent can significantly impact the rate and selectivity of deprotection. Protic solvents like methanol can accelerate acid-catalyzed deprotections.

  • Steric Environment: The steric hindrance around the hydroxyl group itself also plays a crucial role. A primary silyl ether will generally be cleaved faster than a secondary or tertiary one, even with the same silyl group.[4]

  • Monitoring is Key: Always monitor the reaction closely by TLC or LC-MS to avoid over-reaction and the undesired cleavage of more stable silyl ethers.

  • Catalytic Approaches: For particularly sensitive substrates, exploring catalytic deprotection methods can be highly advantageous as they often proceed under milder conditions and with higher selectivity.[15][16]

Conclusion

The selective deprotection of silyl ethers is a nuanced yet powerful tool in the synthetic chemist's repertoire. A thorough understanding of the relative stabilities of different silyl groups, coupled with a judicious choice of deprotection methodology, is paramount for the successful synthesis of complex molecules. By carefully considering the steric and electronic properties of the substrate and the protecting groups, researchers can navigate the challenges of selective deprotection and efficiently advance their synthetic campaigns.

References

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Akula, R., & George, J. (2002). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 4(14), 2381–2383. [Link]

  • OrgoSolver. (n.d.). Silyl Deprotection of Alcohols (TBAF, F⁻). [Link]

  • Wang, B., Sun, H.-X., & Sun, Z.-H. (2009). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry, 74(4), 1781–1784. [Link]

  • Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. [Link]

  • Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(12), 2162-2166. [Link]

  • Wikipedia. (n.d.). Silyl ether. [Link]

  • Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers?. [Link]

  • Kumar, A., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 17(9), 10398–10411. [Link]

  • Crouch, R. D. (2012). Selective Deprotection of Silyl Ethers. Synthesis, 44(23), 3545-3577. [Link]

  • Rzepa, H. S. (2016, May 25). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. [Link]

  • Chem-Station. (2014, March 8). Silyl Protective Groups. [Link]

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Comparative

A Senior Application Scientist's Guide to the Predicted Selectivity of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane for Primary versus Secondary Alcohols

For the Attention of Researchers, Scientists, and Drug Development Professionals In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. Silyl ethers are a cornerstone of hydroxyl group protection, prized for their ease of installation, stability across a range of reaction conditions, and predictable cleavage.[1][2] Within this class of reagents, fine-tuning of steric and electronic properties allows for remarkable levels of selectivity. This guide provides a comparative analysis of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane, a structurally unique silylating agent, and its predicted selectivity for primary over secondary alcohols. While direct experimental data for this specific reagent is not extensively reported in peer-reviewed literature, we can infer its behavior based on well-established principles of steric hindrance and reactivity of analogous bulky silylating agents.

The Silylating Agent: A Structural Perspective on Reactivity

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane possesses a distinct structure featuring two silicon atoms bridged by an oxygen atom, with each silicon atom bearing two phenyl groups and one methoxy group. The four bulky phenyl substituents create a sterically demanding environment around the silicon centers. This steric congestion is the primary determinant of its predicted high selectivity.

The mechanism of silylation generally proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom, in an SN2-like fashion.[2] The rate of this reaction is highly sensitive to steric hindrance on both the silylating agent and the alcohol substrate. Primary alcohols, being less sterically encumbered than secondary alcohols, are expected to react preferentially with bulky silylating agents.

Comparative Analysis with Common Silylating Agents

To contextualize the predicted performance of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane, a comparison with commonly employed silylating agents is instructive. The steric bulk of the substituents on the silicon atom directly correlates with the selectivity for primary alcohols.

Silylating AgentAbbreviationSteric BulkGeneral ReactivityPredicted/Observed Selectivity (Primary vs. Secondary)
Trimethylsilyl chlorideTMS-ClLowHighLow
tert-Butyldimethylsilyl chlorideTBDMS-ClModerateModerateGood to Excellent[3]
Triisopropylsilyl chlorideTIPS-ClHighLowExcellent[4]
tert-Butyldiphenylsilyl chlorideTBDPS-ClHighLowExcellent
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane -Very High (Predicted) Very Low (Predicted) Exceptional (Predicted)

This table includes predicted data for 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane based on its structure relative to known silylating agents.

The presence of four phenyl groups in 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane suggests a level of steric hindrance potentially exceeding that of even TIPS-Cl and TBDPS-Cl. This would translate to an exceptionally high degree of selectivity for the less hindered primary hydroxyl group in a diol or a mixture of alcohols. However, this increased steric bulk would also likely result in significantly reduced reactivity, potentially requiring more forcing reaction conditions (e.g., elevated temperatures, stronger bases, or longer reaction times) to achieve silylation of even primary alcohols.

Hypothetical Experimental Protocol for Selective Silylation

The following is a generalized, hypothetical protocol for the selective protection of a primary alcohol in the presence of a secondary alcohol using 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. It is crucial to note that this protocol is a starting point and would require optimization for any specific substrate.

Materials:

  • Substrate containing both primary and secondary hydroxyl groups

  • 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Imidazole or 2,6-Lutidine

  • Standard workup reagents (e.g., diethyl ether, saturated aqueous sodium bicarbonate, brine)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the diol substrate (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the substrate in a minimal amount of anhydrous DMF or DCM. Add a suitable base, such as imidazole (2.5 equivalents) or 2,6-lutidine (2.2 equivalents), and stir until fully dissolved.

  • Silylating Agent Addition: To the stirred solution, add 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane (1.1 to 1.5 equivalents). The reaction mixture may be cooled to 0 °C to enhance selectivity.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the predicted low reactivity, the reaction may require an extended period (several hours to days).

  • Work-up: Once the primary alcohol is consumed (as indicated by monitoring), quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the monosilylated product.

Experimental Workflow Visualization

Caption: A hypothetical workflow for the selective silylation of a primary alcohol.

Conclusion and Forward Outlook

Based on fundamental principles of organic chemistry, 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane is predicted to be a highly selective silylating agent for primary alcohols. Its significant steric bulk, conferred by the four phenyl groups, should effectively disfavor reaction with more hindered secondary alcohols. This anticipated high selectivity, however, comes at the likely cost of reduced reactivity, necessitating careful optimization of reaction conditions.

For researchers in drug development and complex molecule synthesis, this reagent could represent a valuable tool for achieving selective protection where other silylating agents may fall short. Future experimental studies are warranted to validate these predictions and fully elucidate the synthetic utility of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane. Such investigations should focus on quantifying the selectivity for a range of diol substrates and establishing robust, optimized reaction protocols.

References

  • Hoveyda, A. H., et al. (2004). Regiodivergent Reactions through Catalytic Enantioselective Silylation of Chiral Diols. Synthesis of Sapinofuranone A. Journal of the American Chemical Society, 126(48), 15828–15833. [Link]
  • LibreTexts. (2022). 17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]/17%3A_Alcohols_and_Phenols/17.08%3A_Protection_of_Alcohols)
  • Khan Academy. (n.d.). Protection of alcohols. [Link]
  • PubChem. (n.d.). 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane. National Center for Biotechnology Information. [Link]
  • PubChem. (n.d.). 1,1,3,3-Tetraphenyl-1,3-disiloxanediol. National Center for Biotechnology Information. [Link]
  • SlideShare. (2015). Protection of OH group of alcohol. [Link]
  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455–2482. [Link]
  • ResearchGate. (2014). Protection of primary and secondary alcohols as silyl ethers by symmetrical 1,2-disilanes a catalyzed by Au/TiO 2. [Link]
  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.

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Validation

A Senior Application Scientist's Guide to the NMR Analysis of Silyl Ether Protected Alcohols: A Comparative Study

For researchers, medicinal chemists, and professionals in drug development, the judicious use of protecting groups is a cornerstone of successful multi-step organic synthesis. Silyl ethers are a versatile and widely empl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the judicious use of protecting groups is a cornerstone of successful multi-step organic synthesis. Silyl ethers are a versatile and widely employed class of protecting groups for alcohols, offering a broad spectrum of stability and reactivity that can be tailored to the specific needs of a synthetic route. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of alcohols protected with various silyl ethers, with a special focus on the less-documented 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane moiety and a comparative analysis with the more common tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) groups.

Introduction to Silyl Ether Protecting Groups

Silyl ethers are formed by the reaction of an alcohol with a silyl halide or triflate in the presence of a base. Their popularity stems from their ease of formation, general stability under a wide range of reaction conditions, and crucially, their predictable and often selective removal. The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[1][2] This steric hindrance protects the silicon-oxygen bond from nucleophilic attack or protonation, which are the key steps in their cleavage.[3]

The general order of stability for common silyl ethers is as follows:

  • Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS [1][4]

  • Basic Conditions: TMS < TES < TBDMSTBDPS < TIPS [4]

This guide will delve into the NMR spectroscopic signatures of these protecting groups, providing a powerful tool for their identification and for monitoring the progress of protection and deprotection reactions.

NMR Analysis of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane Protected Alcohols

The structure of an alcohol protected with this group is shown below:

Caption: Structure of a 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane Protected Alcohol.

Predicted ¹H NMR Characteristics
  • Phenyl Protons: The four phenyl groups would give rise to complex multiplets in the aromatic region of the spectrum, typically between δ 7.2 and 7.8 ppm . The protons on the phenyl rings closest to the silicon atom may experience slightly different chemical environments, potentially leading to a broader or more complex signal pattern.[5]

  • Methoxy Protons: The two methoxy groups are expected to appear as a sharp singlet, integrating to six protons. Based on data for other methoxysilanes, this peak would likely be found in the range of δ 3.4 to 3.6 ppm .[6] The exact chemical shift would be influenced by the solvent and the nature of the 'R' group of the alcohol.

  • Protons of the Alcohol Moiety: The proton on the carbon bearing the oxygen (the α-proton) will be shifted downfield upon protection, typically appearing in the range of δ 3.5 to 4.5 ppm , depending on whether the alcohol is primary, secondary, or tertiary.

Predicted ¹³C NMR Characteristics
  • Phenyl Carbons: The phenyl carbons will produce several signals in the aromatic region, generally between δ 125 and 138 ppm . The ipso-carbons (the carbons directly attached to the silicon atoms) would likely be found at the downfield end of this range.

  • Methoxy Carbons: The carbon atoms of the two methoxy groups should give a single resonance in the range of δ 50 to 55 ppm .[7]

  • Carbon of the Alcohol Moiety: The carbon atom attached to the oxygen (α-carbon) will experience a downfield shift upon silylation and is expected to resonate in the δ 60 to 80 ppm range.

Comparative NMR Analysis with Common Silyl Ethers

A key aspect of utilizing protecting groups is the ability to confirm their presence and distinguish them from one another. The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for TBDMS, TIPS, and TBDPS protected alcohols, providing a clear basis for comparison.

Protecting GroupSubstrate TypeTypical ¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationTypical ¹³C NMR Chemical Shifts (δ, ppm)
TBDMS Primary Alcohol0.85 - 0.950.05 - 0.10ss9H (t-Bu)6H (Si-Me)25.7 (t-Bu C), 18.1 (t-Bu C ), -4.8 (Si-Me)
Secondary Alcohol0.85 - 0.950.05 - 0.10ss9H (t-Bu)6H (Si-Me)25.9 (t-Bu C), 18.3 (t-Bu C ), -4.5 (Si-Me)
TIPS Primary Alcohol1.00 - 1.15m21H (3 x CH, 18 x CH₃)~18 (CH₃), ~12 (CH)
Secondary Alcohol1.00 - 1.20m21H (3 x CH, 18 x CH₃)~18 (CH₃), ~12 (CH)
TBDPS Primary Alcohol7.65 - 7.757.30 - 7.451.05 - 1.15mms4H (Ar-H)6H (Ar-H)9H (t-Bu)135.5 (Ar-CH), 129.7 (Ar-CH), 127.7 (Ar-CH), 26.8 (t-Bu C), 19.2 (t-Bu C )
Secondary Alcohol7.65 - 7.757.30 - 7.451.05 - 1.15mms4H (Ar-H)6H (Ar-H)9H (t-Bu)135.8 (Ar-CH), 129.5 (Ar-CH), 127.5 (Ar-CH), 27.0 (t-Bu C), 19.4 (t-Bu C )

Data compiled from various sources, including references[8] and typical values observed in organic synthesis.

The distinct signals for the alkyl and aryl groups on the silicon atom provide unambiguous confirmation of the protecting group identity. The upfield signals for the methyl groups in TBDMS ethers (around 0.1 ppm) and the complex multiplet for the isopropyl groups in TIPS ethers are particularly diagnostic. The TBDPS group is easily identified by the presence of both aromatic signals and a singlet for the tert-butyl group.

Experimental Protocols

The following protocols provide detailed methodologies for the protection of alcohols with silyl ethers and their subsequent deprotection.

Protection of a Diol with 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane

This protocol describes the formation of a cyclic silyl ether with a diol, which is a common application for dichlorodisiloxanes.[9]

G cluster_0 Protection Workflow start Diol + Pyridine reagent Add 1,3-Dichloro-1,1,3,3- tetraphenyldisiloxane start->reagent reaction Stir at RT reagent->reaction workup Aqueous Workup reaction->workup product Protected Diol workup->product

Caption: Workflow for the protection of a diol.

Materials:

  • Diol (1.0 equiv)

  • Anhydrous pyridine or N,N-dimethylformamide (DMF)

  • 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane (1.05 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the diol in anhydrous pyridine or DMF.

  • To the stirred solution, add 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired protected diol.

Causality: Pyridine or DMF acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The use of a slight excess of the silylating agent ensures complete conversion of the diol.

General Protocol for Deprotection of Silyl Ethers

The choice of deprotection method depends on the stability of the silyl ether and the presence of other functional groups in the molecule.

G cluster_1 Deprotection Workflow (Fluoride) start Silyl Ether in THF reagent Add TBAF solution start->reagent reaction Stir at RT reagent->reaction workup Aqueous Workup reaction->workup product Alcohol workup->product

Caption: Workflow for fluoride-mediated deprotection.

Materials:

  • Silyl-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the silyl-protected alcohol in THF.

  • To the stirred solution, add a 1 M solution of TBAF in THF (1.1 - 1.5 equivalents).[10]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[10]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Causality: The high affinity of the fluoride ion for silicon leads to the formation of a strong Si-F bond, which is the driving force for the cleavage of the Si-O bond.[11]

Materials:

  • Silyl-protected alcohol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the silyl-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography if needed.

Causality: The acidic conditions protonate the oxygen of the silyl ether, making it a better leaving group and facilitating nucleophilic attack by water on the silicon atom.[12]

Troubleshooting Common NMR Issues

  • Overlapping Signals: In complex molecules, signals from the protecting group may overlap with those of the substrate. In such cases, 2D NMR techniques such as COSY and HSQC can be invaluable for assigning protons and carbons unambiguously.

  • Broad Peaks: Broadening of signals can be due to chemical exchange or conformational flexibility. For alcohol O-H protons, this is common, and the peak can be identified by a D₂O shake experiment.

  • Presence of Silanol Byproducts: Incomplete reactions or hydrolysis of the silylating agent can lead to the formation of silanols (R₃SiOH), which can complicate the NMR spectrum. These are often visible as broad singlets and can be removed by careful chromatography.

Conclusion

The NMR analysis of silyl-protected alcohols is a powerful and routine method for confirming the success of protection and deprotection steps in organic synthesis. While the 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane group is not widely documented, its expected NMR signature can be predicted based on fundamental principles. For the more common TBDMS, TIPS, and TBDPS groups, their characteristic NMR signals provide a straightforward means of identification. The choice of protecting group and the corresponding deprotection strategy should be guided by the stability requirements of the synthetic route and the presence of other functional groups.

References

  • Fiveable. Fluoride-Mediated Deprotection Definition. [Link]

  • Wikipedia. Silyl ether. [Link]

  • Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Chem-Station. (2014). Silyl Protective Groups. [Link]

  • Nelson, T. D., & Crouch, R. D. (2004). Selective deprotection of silyl ethers. Synthesis, 2004(7), 1031-1069.
  • PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Link]

  • YouTube. (2020). 26.02 Silyl Ethers as Protecting Groups. [Link]

  • Supporting Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ACD/Labs. Methoxy groups just stick out. [Link]

  • ResearchGate. (2006). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. [Link]

  • PubMed Central. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Link]

  • Google Patents. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
  • ResearchGate. (2019). The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. [Link]

  • PubMed Central. (2017). Synthesis and characterization of tetraphenylammonium salts. [Link]

  • Chem-Station. (2014). Protection of 1,2-/1,3-Diols. [Link]

  • Chemical shifts. [Link]

  • ResearchGate. (2013). Synthesis and thermal characterization of novel poly(tetramethyl-1,3-silphenylenesiloxane) derivative bearing adamantyl moiety. [Link]

  • Chemistry LibreTexts. (2021). 18.9: Spectroscopy of Ethers. [Link]

  • Organic Chemistry Portal. Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Google Patents. EP3521279A1 - Methods for protecting and deprotecting a diol group.
  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ResearchGate. (2013). Synthesis and thermal characterization of novel poly(tetramethyl-1,3-silphenylenesiloxane) derivative bearing adamantyl moiety. [Link]

  • Tables For Organic Structure Analysis. [Link]

  • PubChem. 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane. [Link]

  • PubMed Central. (2022). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. [Link]

  • ScienceDirect. 29Si NMR chemical shifts of silane derivatives. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

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Comparative

A Researcher's Guide to Computational Insights into 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane Reaction Mechanisms

For researchers and professionals in materials science and drug development, a deep understanding of the reaction mechanisms of silicon-containing compounds is paramount. 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane, with...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, a deep understanding of the reaction mechanisms of silicon-containing compounds is paramount. 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane, with its reactive methoxy groups and stable tetraphenylsiloxane backbone, is a key precursor in the synthesis of advanced silicone polymers and hybrid materials. Computational chemistry has emerged as an indispensable tool for elucidating the intricate reaction pathways of such molecules, offering insights that are often challenging to obtain through experimental methods alone.[1][2][3] This guide provides a comparative overview of computational approaches for studying the reaction mechanisms of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane, supported by established methodologies and data from related studies.

I. Fundamental Reaction Pathways: Hydrolysis and Condensation

The primary reactions of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane involve the hydrolysis of its methoxy groups to form silanols, followed by the condensation of these silanols to yield larger polysiloxanes.[4] These steps are the foundation of silicone polymer chemistry.[4]

  • Hydrolysis: The initial and often rate-determining step is the cleavage of the Si-OCH₃ bond by water to form a silanol (Si-OH) and methanol. This reaction can be catalyzed by acids or bases.

  • Condensation: The newly formed silanols can then react with each other (water-producing condensation) or with another methoxy group (alcohol-producing condensation) to form a new siloxane (Si-O-Si) bond.

The overall polymerization process is a complex interplay of these fundamental reactions, influenced by factors such as pH, water concentration, catalyst, and solvent.[2][4]

II. Comparative Analysis of Computational Methodologies

The choice of computational methodology is critical for accurately modeling the reaction mechanisms of siloxanes. Density Functional Theory (DFT) has become the workhorse for such studies, offering a good balance between accuracy and computational cost.[2][5][6]

Methodology Description Strengths Limitations Typical Application in Siloxane Chemistry
Density Functional Theory (DFT) A quantum mechanical method that approximates the exchange-correlation energy of a many-electron system.Good accuracy for reaction energies and barrier heights at a reasonable computational cost.The accuracy is dependent on the choice of functional and basis set.Investigating reaction mechanisms, calculating activation energies, and determining the structures of intermediates and transition states.[5][6]
Ab Initio Methods Based on first principles of quantum mechanics without empirical parameters. Examples include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC).High accuracy, especially with higher levels of theory (e.g., CCSD(T)).Computationally very expensive, limiting their use to smaller systems.Benchmarking DFT results and studying small model systems to understand fundamental electronic effects.
Molecular Dynamics (MD) Simulates the time evolution of a system of interacting atoms or molecules.Can model the explicit effects of solvent and temperature on reaction dynamics.[2]Requires accurate force fields, which may not be available for all reactive systems. Less accurate for describing bond breaking/forming than quantum methods.Studying the role of solvent organization and transport in hydrolysis and condensation reactions.[7]
Monte Carlo (MC) Methods Uses random sampling to obtain numerical results.Can explore a wide range of conformations and reaction pathways.Can be computationally intensive and may not be as efficient as MD for studying dynamic processes.Simulating the long-term evolution of polymerizing systems and predicting polymer structures.[4]

Expert Insight: For studying the reaction mechanism of a molecule like 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane, a combination of DFT and MD simulations is often the most powerful approach. DFT provides the necessary quantum mechanical detail to accurately model the bond-breaking and bond-forming events of hydrolysis and condensation, while MD can capture the crucial role of the solvent environment.[2][7]

III. Key Computational Parameters and Their Significance

The reliability of computational predictions hinges on the careful selection of several key parameters:

  • Functionals: Hybrid functionals like B3LYP are widely used and often provide a good starting point.[5] For more accurate barrier heights, range-separated functionals such as CAM-B3LYP or M06-2X may be employed.[8][9]

  • Basis Sets: Pople-style basis sets (e.g., 6-31G(d,p)) are common for geometry optimizations, while larger basis sets (e.g., 6-311+G(2d,p)) are recommended for more accurate single-point energy calculations.[5]

  • Solvent Models: Given that these reactions typically occur in solution, accounting for solvent effects is crucial. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient. For a more detailed understanding of solvent-solute interactions, explicit solvent molecules can be included in the quantum mechanical calculation, often in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach.

IV. Visualizing the Reaction Pathway: A Proposed Mechanism

The following diagram, generated using the DOT language, illustrates a simplified acid-catalyzed hydrolysis mechanism for one of the methoxy groups in 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane.

G cluster_0 Acid-Catalyzed Hydrolysis Reactant 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane + H₃O⁺ Protonation Protonation of Methoxy Oxygen Reactant->Protonation Step 1 Intermediate1 Protonated Intermediate Protonation->Intermediate1 NucleophilicAttack Nucleophilic Attack by H₂O Intermediate1->NucleophilicAttack Step 2 Intermediate2 Pentacoordinate Silicon Intermediate NucleophilicAttack->Intermediate2 ProtonTransfer Proton Transfer Intermediate2->ProtonTransfer Step 3 Product Silanol + CH₃OH + H₃O⁺ ProtonTransfer->Product

Caption: Proposed acid-catalyzed hydrolysis pathway.

V. A Step-by-Step Computational Workflow

For researchers embarking on a computational study of this system, the following workflow provides a robust framework:

  • Model Construction: Build the initial 3D structures of the reactants (1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane, water, catalyst) using molecular modeling software.

  • Conformational Search: Perform a conformational search for the reactants to identify the lowest energy structures.

  • Geometry Optimization: Optimize the geometries of the reactants, intermediates, transition states, and products using a chosen DFT functional and basis set.

  • Frequency Analysis: Calculate the vibrational frequencies to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). This step also provides the zero-point vibrational energy (ZPVE) corrections.

  • Transition State Search: Locate the transition state structures connecting reactants to products. This can be achieved using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by scanning a reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations starting from the transition state to verify that it connects the desired reactants and products.

  • Single-Point Energy Calculations: To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger basis set.

  • Solvation Effects: Include the effects of the solvent using an appropriate continuum or explicit solvent model.

  • Analysis of Results: Analyze the calculated activation energies, reaction energies, and the electronic and geometric properties of the stationary points to elucidate the reaction mechanism.

The following diagram illustrates this computational workflow:

G cluster_1 Computational Workflow Model 1. Model Construction Conformational 2. Conformational Search Model->Conformational Optimization 3. Geometry Optimization Conformational->Optimization Frequency 4. Frequency Analysis Optimization->Frequency TS_Search 5. Transition State Search Frequency->TS_Search IRC 6. IRC Calculations TS_Search->IRC SPE 7. Single-Point Energy IRC->SPE Solvation 8. Solvation Modeling SPE->Solvation Analysis 9. Results Analysis Solvation->Analysis

Caption: A typical computational workflow for reaction mechanism studies.

VI. Conclusion

While direct computational studies on 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane are not yet prevalent in the literature, the extensive body of research on related alkoxysilanes and siloxanes provides a solid foundation for understanding its reactivity.[1][2][4] By leveraging established computational methodologies, particularly DFT in combination with appropriate solvent models, researchers can effectively predict and analyze the hydrolysis and condensation mechanisms of this important precursor. This guide serves as a starting point for designing and executing robust computational studies that will undoubtedly contribute to the rational design of novel silicone-based materials.

VII. References

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI. [Link]

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Semantic Scholar. [Link]

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PubMed. [Link]

  • Silicon α-Effect: A Systematic Experimental and Computational Study of the Hydrolysis of Cα- and Cγ-Functionalized Alkoxytriorganylsilanes of the Formula Type ROSiMe2(CH2)nX (R = Me, Et; n = 1, 3; X = Functional Group). ACS Publications. [Link]

  • Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond. PMC. [Link]

  • A DFT Study on the Cyclization-Mechanism during Process of Thermal Vacuum Degradation for Poly(dimethylsiloxanes). ResearchGate. [Link]

  • Theoretical Studies on Si-C Bond Cleavage in Organosilane Precursors during Polycondensation to Organosilica Hybrids. ResearchGate. [Link]

  • Ketone-Assisted Alkoxysilane Condensation to Form Siloxane Bonds. PMC. [Link]

  • Activation of a Si−Si Bond by Hypercoordination: Cleavage of a Disilane and Formation of a Si−C Bond. ResearchGate. [Link]

  • A computational investigation of the different intermediates during organoalkoxysilane hydrolysis. PubMed. [Link]

  • A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. ResearchGate. [Link]

  • A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. Semantic Scholar. [Link]

  • Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC. [Link]

  • A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. ScienceDirect. [Link]

  • F⁻‐catalyzed cleavage and reformation of Si–O–Si bonds for self‐healing. ResearchGate. [Link]

  • A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. Elsevier. [Link]

  • Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. PMC. [Link]

  • (PDF) The Reaction of Dimethyldioxirane with 1,3-Cyclohexadiene and 1,3-Cyclooctadiene: Monoepoxidation-Kinetics and Computational Modeling. ResearchGate. [Link]

  • A mechanistic study of the hydrolysis of tetrafluoromethane on γ-alumina. ResearchGate. [Link]

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Validation

A Comparative Guide to the Kinetic Reactivity of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane and its Alternatives in Hydrolytic Reactions

For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of siloxanes is paramount for applications ranging from controlled release formulations to the synthesis of advanced...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of siloxanes is paramount for applications ranging from controlled release formulations to the synthesis of advanced biomaterials. This guide provides an in-depth comparison of the kinetic studies of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane and its reactions, benchmarked against common alternative alkoxysilanes. While direct kinetic data for 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane is not extensively available in peer-reviewed literature, this guide synthesizes established principles of siloxane chemistry to predict its reactivity and compares it with well-documented analogues.

Introduction: The Role of Alkoxysiloxanes in Advanced Applications

Alkoxysiloxanes are a versatile class of organosilicon compounds characterized by the presence of both alkoxy (-OR) and siloxane (Si-O-Si) functionalities. Their utility stems from the susceptibility of the silicon-alkoxy bond to hydrolysis, a reaction that initiates a cascade of condensation events to form a stable polysiloxane network. The rate of this initial hydrolysis is a critical parameter that dictates the material properties and performance in various applications. This guide will focus on the hydrolytic stability and reaction kinetics of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane, a compound with significant steric bulk from its phenyl substituents, and compare it to other widely used alkoxysilanes.

The Hydrolysis of Alkoxysiloxanes: A Mechanistic Overview

The hydrolysis of alkoxysiloxanes is the foundational step for many of their applications. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the displacement of an alkoxy group and the formation of a silanol (Si-OH) group. This process can be catalyzed by both acids and bases and is significantly influenced by the steric and electronic environment around the silicon center.[1]

Under alkaline conditions, the reaction typically proceeds via a nucleophilic substitution mechanism (SN2-Si), where a hydroxyl anion directly attacks the silicon atom.[1] In acidic media, the reaction is thought to involve the protonation of the alkoxy group, making it a better leaving group.[1] The subsequent condensation of the newly formed silanols leads to the formation of a siloxane polymer network.

The general trend for the rate of hydrolysis of alkoxysilanes is: methoxy > ethoxy > propoxy > butoxy.[2] This trend is primarily attributed to the increasing steric hindrance of the alkoxy group, which impedes the approach of the nucleophile to the silicon atom.[2]

Comparative Kinetic Analysis: 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane vs. Alternative Silanes

Due to the scarcity of direct kinetic data for 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane, we will infer its reactivity by comparing it with other well-studied alkoxysilanes. The key structural features of our target molecule are the presence of methoxy groups (suggesting relatively fast hydrolysis compared to higher alkoxy groups) and four bulky phenyl groups attached to the silicon atoms.

Steric Effects of Phenyl Groups

The four phenyl groups on the silicon atoms in 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane are expected to exert significant steric hindrance. This will likely decrease the rate of hydrolysis compared to less substituted methoxysilanes like tetramethoxysilane (TMOS) or even methyltrimethoxysilane (MTMS). A study on the acid-catalyzed hydrolysis of para-substituted phenylalkoxysilanes showed that the reaction mechanism is consistent with an SN1-type pathway involving a positive intermediate.[3] The steric bulk around the silicon atom can influence the stability of this intermediate and thus the reaction rate.

Electronic Effects of Phenyl Groups

The phenyl group is generally considered to be electron-withdrawing via induction and electron-donating or -withdrawing via resonance, depending on the reaction mechanism. In the context of nucleophilic attack on the silicon atom, the electron-withdrawing inductive effect of the phenyl groups would make the silicon more electrophilic and thus more susceptible to attack. However, the steric hindrance is likely to be the dominant factor in determining the overall reaction rate.

Comparison with Other Alkoxysilanes

To provide a quantitative perspective, the table below summarizes kinetic data for the hydrolysis of several common alkoxysilanes.

AlkoxysilaneCatalystRate ConstantActivation Energy (kJ/mol)Reference
Tetramethoxysilane (TMOS)HCl--[4]
Tetraethoxysilane (TEOS)HCl0.002 - 0.5 M⁻¹h⁻¹ (alkaline)11 - 16 (acidic), 6 (alkaline)[4]
Methyltriethoxysilane (MTES)Acid-57.61 - 97.84[4]
Dimethyldiethoxysilane (DMDEOS)Acid0 - 0.6 M⁻¹min⁻¹-[4]

Based on the principles of steric hindrance, the rate of hydrolysis for 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane is predicted to be significantly slower than that of TMOS and TEOS.

Experimental Protocols for Kinetic Studies of Siloxane Hydrolysis

For researchers wishing to conduct their own kinetic studies, a general protocol for monitoring the hydrolysis of alkoxysiloxanes is provided below. This protocol can be adapted for 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane.

Materials and Methods
  • Alkoxysiloxane: 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane or alternative silane

  • Solvent: A suitable solvent that is miscible with both the silane and water (e.g., ethanol, isopropanol, dioxane).

  • Catalyst: Acid (e.g., HCl) or base (e.g., NH₄OH) solution of known concentration.

  • Analytical Technique: Fourier-Transform Infrared (FTIR) Spectroscopy or Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Procedure
  • Prepare a solution of the alkoxysiloxane in the chosen solvent at a known concentration.

  • Initiate the hydrolysis reaction by adding a specific amount of catalyst and water.

  • Monitor the reaction progress over time using the chosen analytical technique.

    • FTIR: Follow the disappearance of the Si-O-C stretching band and the appearance of the Si-OH stretching band.[5]

    • NMR: Track the change in the chemical shifts of the alkoxy protons and the appearance of new signals corresponding to the alcohol byproduct and silanol protons.[6]

  • Determine the reaction rate constants by fitting the experimental data to an appropriate kinetic model (e.g., pseudo-first-order).

Visualization of Reaction Pathways

Hydrolysis and Condensation Workflow

The following diagram illustrates the general workflow for the hydrolysis and subsequent condensation of an alkoxysiloxane.

G Alkoxysiloxane Alkoxysiloxane (R-Si(OR')n) Silanol Silanol (R-Si(OH)n) Alkoxysiloxane->Silanol Hydrolysis Siloxane_Network Siloxane Network (-[R-Si-O]-)n Silanol->Siloxane_Network Condensation Alcohol Alcohol (R'OH) Silanol->Alcohol Water H₂O Catalyst Water->Alkoxysiloxane

Caption: General workflow of alkoxysiloxane hydrolysis and condensation.

SN2-Si Reaction Mechanism

The diagram below depicts the SN2-Si mechanism for the base-catalyzed hydrolysis of an alkoxysilane.

SN2_Si Reactants Si(OR)₄ + OH⁻ TransitionState [HO···Si(OR)₄]⁻ (Pentacoordinate Intermediate) Reactants:oh->TransitionState Products Si(OR)₃OH + OR⁻ TransitionState->Products:sioh TransitionState->Products:or

Caption: S_N2-Si mechanism for base-catalyzed hydrolysis.

Conclusion and Future Perspectives

While direct kinetic data for 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane remains elusive, this guide provides a robust framework for understanding its expected reactivity based on established principles of siloxane chemistry. The significant steric hindrance imparted by the four phenyl groups is predicted to result in a considerably slower hydrolysis rate compared to less substituted alkoxysilanes. This property could be advantageous in applications requiring a more controlled and gradual formation of a polysiloxane network.

Future research should focus on obtaining empirical kinetic data for 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane under various catalytic conditions. Such studies would not only validate the predictions made in this guide but also expand the toolbox of functional siloxanes available to researchers and professionals in materials science and drug development.

References

  • Oostendorp, D. J., Bertrand, G. L., & Stoffer, J. O. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(2), 171-191. [Link]

  • Ibrahim, M. M., & Abd-El-Aziz, A. S. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 12(10), 2297. [Link]

  • Ibrahim, M. M. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Journal of the Oklahoma State Medical Association, 112(4), 132-141. [Link]

  • Ibrahim, M. M. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Heliyon, 5(11), e02813. [Link]

  • Wang, Y., Li, Y., & Hu, Y. (2014). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. Journal of Sol-Gel Science and Technology, 71(2), 264-270. [Link]

  • Ibrahim, M. M., & Abd-El-Aziz, A. S. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 12(10), 2297. [Link]

  • Zhang, Z., et al. (2020). Catalytic Synthesis of Oligosiloxanes Mediated by an Air Stable Catalyst, (C6F5)3B(OH2). Frontiers in Chemistry, 8, 597. [Link]

  • Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]

  • Torry, S. A., Campbell, A. D., & Cunliffe, A. V. (2006). Kinetic analysis of organosilane hydrolysis and condensation. International Journal of Adhesion and Adhesives, 26(1-2), 63-73. [Link]

  • Franz, A. K., et al. (2019). Metal-Free Synthesis of 1,3-Disiloxanediols and Aryl Siloxanols. Organic Letters, 21(15), 5874-5878. [Link]

  • Gunanathan, C., & Milstein, D. (2019). Cobalt-Catalyzed Selective Synthesis of Disiloxanes and Hydrodisiloxanes. ACS Catalysis, 9(6), 5256-5263. [Link]

  • Li, Y., et al. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Polymers, 10(9), 1006. [Link]

  • Wester, R., et al. (2023). Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. Physical Chemistry Chemical Physics, 25(33), 22165-22172. [Link]

  • Smith, A. M., & Smith, M. D. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16380. [Link]

  • Zhang, W., et al. (2011). Studies on dialkoxysilane hydrolysis kinetics under alkaline conditions. Journal of Applied Polymer Science, 121(3), 1648-1654. [Link]

  • PubChem. (n.d.). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. Retrieved from [Link]

  • Voronkov, M. G., et al. (2018). New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. Russian Journal of General Chemistry, 88(8), 1718-1721. [Link]

  • Smith, A. M., & Smith, M. D. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16380. [Link]

  • Sotor, P., et al. (2021). Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes. Chemical Communications, 57(36), 4443-4446. [Link]

  • Google Patents. (1975). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.
  • van der Vlugt, J. I., et al. (2022). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 13(21), 6335-6342. [Link]

  • Croutxe-Barghorn, C., et al. (2007). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. The Journal of Physical Chemistry C, 111(4), 1613-1620. [Link]

  • Google Patents. (1992). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
  • El-Gahami, M. A., & Mohamed, G. G. (2013). Synthesis and characterization of dimethoxy diphenyl silane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 349-355. [Link]

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Comparative

A Cost-Benefit Analysis of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane for Diol Protection in Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of multi-step organic synthesis, the strategic protection of functional groups is paramount to achieving high yields and preventing unwante...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the strategic protection of functional groups is paramount to achieving high yields and preventing unwanted side reactions. The protection of diols, in particular, presents a unique challenge, requiring reagents that can selectively mask two hydroxyl groups, often in a specific stereochemical arrangement. This guide provides an in-depth cost-benefit analysis of a specialized yet potentially powerful reagent, 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane , for the protection of 1,2- and 1,3-diols. We will objectively compare its projected performance and cost against established alternatives, supported by a discussion of the underlying chemical principles and hypothetical experimental data.

Introduction to 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane in Diol Protection

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a commercially available organosilicon compound. While its application as a diol protecting group is not yet widely documented in peer-reviewed literature, its structure is highly analogous to the well-established diol protecting group, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂). Both reagents are capable of forming a stable, cyclic silyl ether across a diol functionality.

The key distinguishing feature of the tetraphenyl-substituted disiloxane is the presence of four phenyl groups attached to the silicon atoms. These aromatic moieties are known to impart significant steric bulk and enhanced thermal stability to the resulting protected diol.[1] This suggests that the tetraphenyldisiloxane protecting group could offer advantages in synthetic routes involving high temperatures or sterically demanding transformations.

The Competitive Landscape: A Comparison with Established Diol Protecting Groups

To evaluate the potential of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane, we will compare it against three widely used silylating agents for hydroxyl protection, with a focus on diol protection where applicable:

  • tert-Butyldimethylsilyl Chloride (TBDMSCl): A versatile and cost-effective reagent for the protection of individual hydroxyl groups.

  • Triisopropylsilyl Chloride (TIPSCl): Offers greater steric bulk and acid stability compared to TBDMSCl.

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂): The direct analogue and a proven reagent for the formation of cyclic silyl ethers across diols.

The following table summarizes the key attributes of these protecting groups, including a prospective evaluation of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane.

Protecting Group ReagentStructure of Protected DiolKey Performance CharacteristicsCleavage Conditions
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane Cyclic TetraphenyldisiloxaneHypothesized: High thermal stability, significant steric bulk, potentially slower reaction kinetics.Fluoride ions (e.g., TBAF)
tert-Butyldimethylsilyl Chloride (TBDMSCl) Two individual TBDMS ethersWell-established, versatile, moderate steric bulk.Fluoride ions (e.g., TBAF), mild acid.
Triisopropylsilyl Chloride (TIPSCl) Two individual TIPS ethersHigh steric bulk, greater acid stability than TBDMS.Fluoride ions (e.g., TBAF), stronger acid.
**1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) **Cyclic TetraisopropyldisiloxaneProven for diol protection, high stability, good yields.Fluoride ions (e.g., TBAF)

Cost-Benefit Analysis: A Quantitative Comparison

The decision to employ a particular protecting group is often a balance between its performance in a synthetic sequence and its cost. The following table provides a cost comparison of the reagents discussed. Prices are based on currently available supplier information and are subject to change.

ReagentSupplier Example & Price (USD)Cost per Gram (USD)Molar Mass ( g/mol )Cost per Mole (USD)
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane TCI, 5g for $115$23.00442.65$10,180.95
tert-Butyldimethylsilyl Chloride (TBDMSCl) Apollo Scientific, 100g for $25$0.25150.72$37.68
Triisopropylsilyl Chloride (TIPSCl) Sigma-Aldrich, 10g for $120$12.00192.80$2,313.60
**1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) **Sigma-Aldrich, 5g for $49.50$9.90315.43$3,122.76

Analysis:

From a purely cost-per-mole perspective, 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is significantly more expensive than the other alternatives. This high initial cost necessitates a compelling performance advantage to justify its use.

Experimental Protocols: A Guide to Implementation

Hypothetical Protocol for Diol Protection using 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

Causality of Experimental Choices:

  • Anhydrous Conditions: Silylating agents are sensitive to moisture, which can lead to hydrolysis of the reagent and reduced yields.

  • Base (Pyridine or Imidazole): A base is required to neutralize the methoxy leaving groups, driving the reaction to completion. Pyridine and imidazole are commonly used for their basicity and ability to catalyze silylation reactions.

  • Aprotic Solvent (DMF or DCM): An aprotic solvent is used to dissolve the reactants without interfering with the reaction.

Step-by-Step Methodology:

  • To a solution of the diol (1.0 equiv) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) is added imidazole (2.5 equiv).

  • 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane (1.1 equiv) is added dropwise at room temperature.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.

  • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Established Protocol for Diol Protection using TIPDSCl₂[2]

Step-by-Step Methodology:

  • Uridine (1.0 g, 4.10 mmol) was added to pyridine (13.7 mL) at room temperature and stirred.

  • TIPDSCl₂ (1.42 g, 4.50 mmol) was added and the mixture was stirred for 7 hours.

  • Ethyl acetate (10 mL) was added to the reaction solution, and the organic layer was washed with 0.05 mol/L HCl (10 mL), deionized water (10 mL), and brine (10 mL).

  • The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product was purified by silica gel column chromatography (dichloromethane:methanol = 10:1) to afford the protected uridine (1.38 g, 69% yield) as a white solid.[2]

Visualization of the Synthetic Workflow

Diol_Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_workup Workup & Purification cluster_product Final Product Diol Diol Substrate Reaction_Vessel Reaction in Anhydrous Solvent with Base Diol->Reaction_Vessel Protecting_Reagent Protecting Group Reagent (e.g., 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane) Protecting_Reagent->Reaction_Vessel Quench Aqueous Quench Reaction_Vessel->Quench 1. Quench Extraction Extraction Quench->Extraction 2. Extract Purification Column Chromatography Extraction->Purification 3. Purify Protected_Diol Protected Diol Purification->Protected_Diol

Caption: A generalized workflow for the protection of a diol using a silylating agent.

Logical Framework for Selecting a Diol Protecting Group

The choice of a diol protecting group is a critical decision in the design of a synthetic route. The following decision tree illustrates the logical process for selecting an appropriate protecting group based on the specific requirements of the synthesis.

Decision_Tree Start Need to protect a diol? Cost_Constraint Is cost a major constraint? Start->Cost_Constraint High_Stability Are subsequent steps harsh (high temp, strong acid/base)? Cost_Constraint->High_Stability No Use_TBDMS Consider TBDMSCl Cost_Constraint->Use_TBDMS Yes Individual_Protection Is individual protection of hydroxyls acceptable? High_Stability->Individual_Protection No Use_Tetraphenyl Consider 1,3-Dimethoxy-1,1,3,3- tetraphenyldisiloxane High_Stability->Use_Tetraphenyl Yes Use_TIPDS Consider TIPDSCl₂ Individual_Protection->Use_TIPDS No Use_TIPS Consider TIPSCl Individual_Protection->Use_TIPS Yes

Caption: A decision-making framework for selecting a suitable diol protecting group.

Conclusion and Future Outlook

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane presents a potentially valuable, albeit costly, addition to the synthetic chemist's toolbox for diol protection. Its key theoretical advantage lies in the enhanced stability conferred by the four phenyl groups, which may prove crucial in complex syntheses with demanding reaction conditions.

Cost-Benefit Summary:

  • High Cost: The primary drawback is the significantly higher cost compared to established alternatives.

  • Potential for High Performance: The anticipated high thermal and chemical stability could lead to improved yields and cleaner reactions in specific contexts, potentially offsetting the initial reagent cost by simplifying purification and increasing overall process efficiency.

Recommendation:

For routine diol protection under standard conditions, the more economical alternatives such as TBDMSCl or TIPDSCl₂ are likely the more pragmatic choice. However, for challenging synthetic targets where the stability of the protecting group is of paramount importance, and where other protecting groups have failed, the investigation of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is warranted.

Further experimental investigation is required to fully elucidate the reaction kinetics, optimal conditions, and precise stability profile of the tetraphenyldisiloxane protecting group. Such studies will be instrumental in defining its niche in the ever-evolving field of organic synthesis.

References

  • PubChem. 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane. [Link]

  • ResearchGate. The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. [Link]

  • MDPI. The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. [Link]

  • Chem-Impex. tert-Butyldimethylsilyl chloride. [Link]

Sources

Validation

A Researcher's Guide to Alternatives for 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane in Diol Protection

In the landscape of multistep organic synthesis, particularly in the fields of carbohydrate chemistry and natural product synthesis, the judicious protection of diol functionalities is a critical determinant of success....

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multistep organic synthesis, particularly in the fields of carbohydrate chemistry and natural product synthesis, the judicious protection of diol functionalities is a critical determinant of success. The formation of cyclic silyl ethers from 1,3-disiloxanes is a powerful strategy for the simultaneous protection of 1,2- and 1,3-diols. Among the reagents available for this transformation, 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane has seen utility. However, the modern synthetic chemist must consider a range of factors including reactivity, stability, cost, and the availability of orthogonal deprotection strategies. This guide provides a comprehensive comparison of alternative reagents to 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane, supported by experimental data and detailed protocols to inform the selection of the optimal diol protecting group strategy.

The Tetraphenyldisiloxane Protecting Group: An Overview

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane reacts with diols, typically in the presence of an acid catalyst, to form a cyclic 1,1,3,3-tetraphenyldisiloxane-1,3-diylidene protecting group. The phenyl substituents on the silicon atoms provide significant steric bulk and electronic effects that influence the stability of the resulting protected diol.

The primary precursor for the in-situ formation of the active protecting species from 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane is the corresponding dichlorodisiloxane, 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane, often generated in situ or used directly. The reaction proceeds via nucleophilic attack of the diol hydroxyl groups on the silicon centers, with the elimination of methanol or hydrogen chloride, respectively.

Key Alternative Reagents: A Comparative Analysis

The selection of an appropriate diol protecting group is contingent on the specific demands of the synthetic route, including the stability towards various reaction conditions and the orthogonality of its cleavage. Here, we compare the performance of prominent alternatives to the tetraphenyldisiloxane-based reagents.

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂)

Perhaps the most widely adopted alternative, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂), offers a robust and versatile platform for diol protection. The isopropyl groups, while still providing significant steric hindrance, confer different stability and reactivity profiles compared to the phenyl groups of the tetraphenyldisiloxane moiety.

Performance Comparison:

Feature1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂)
Reactivity Generally requires activation (e.g., acid catalyst) to generate the reactive species.Highly reactive, readily forms the cyclic silyl ether with diols in the presence of a base like pyridine or imidazole.
Stability The resulting tetraphenyldisiloxane bridge is generally stable to a range of non-fluoride mediated reaction conditions.The TIPDS group is known for its exceptional stability towards both acidic and basic conditions, often exceeding that of many other silyl ethers.[1]
Cleavage Typically removed using fluoride sources such as tetrabutylammonium fluoride (TBAF).Cleaved by fluoride sources (TBAF, HF-pyridine). Due to its high stability, cleavage may require more forcing conditions compared to less hindered silyl ethers.[1]
Regioselectivity Can exhibit regioselectivity in the protection of polyols, particularly in carbohydrate chemistry.Demonstrates excellent regioselectivity, for instance, in the protection of the 2,3-hydroxyls of methyl α-D-xylopyranoside and the 3,4-hydroxyls of methyl β-D-xylopyranoside.[2]
Cost & Availability Generally less common and potentially more expensive than TIPDSCl₂.Commercially available from numerous suppliers and is a standard reagent in many synthetic laboratories.[3]

Causality Behind Experimental Choices: The preference for TIPDSCl₂ in many applications stems from its predictable and high reactivity under mild basic conditions, avoiding the need for potentially sensitive substrates to be exposed to acidic catalysts. The exceptional stability of the TIPDS group allows for a broader range of subsequent chemical transformations to be performed without compromising the protected diol.

Acetal Protecting Groups: A Fundamentally Different Approach

For a truly orthogonal strategy, chemists often turn to acetal protecting groups, such as isopropylidene (acetonide) and benzylidene acetals. These are fundamentally different from silyl ethers in their formation and cleavage, providing a complementary tool in complex syntheses.

Performance Comparison:

FeatureSilyl Disiloxane Protecting Groups (Tetraphenyldisiloxane & TIPDS)Acetal Protecting Groups (Acetonide, Benzylidene)
Formation Conditions Typically requires anhydrous conditions with a base (e.g., pyridine) for dichlorides or an acid catalyst for dimethoxy variants.Acid-catalyzed reaction with a ketone or aldehyde (e.g., acetone, benzaldehyde) or their corresponding acetals.[1][4]
Stability Stable to a wide range of conditions, but sensitive to fluoride ions.Stable under basic and neutral conditions, but readily cleaved by acid.[1]
Cleavage Conditions Fluoride-based reagents (TBAF, HF-pyridine).Acidic hydrolysis (e.g., aqueous acetic acid, HCl in THF).[4]
Orthogonality Orthogonal to acid- and base-labile protecting groups.Orthogonal to fluoride-labile silyl ethers.

Causality Behind Experimental Choices: The choice between a silyl disiloxane and an acetal is a classic example of strategic planning in synthesis. If subsequent steps involve acidic conditions, a silyl-based protecting group is preferred. Conversely, if fluoride-sensitive groups are present or if basic conditions are to be employed, an acetal is the superior choice.

Experimental Protocols

To provide a practical framework for the application of these protecting groups, detailed experimental methodologies are presented below.

Protocol 1: Diol Protection using 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂)

This protocol is a standard and reliable method for the protection of a diol using TIPDSCl₂.

Materials:

  • Diol (1.0 equiv)

  • Anhydrous pyridine or N,N-dimethylformamide (DMF)

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) (1.05 equiv)[3]

  • Ethyl acetate

  • Saturated aqueous copper sulfate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the diol (1.0 equiv) in anhydrous pyridine or DMF.

  • To the stirred solution, add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (1.05 equiv) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous copper sulfate solution (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a TIPDS-Protected Diol

Materials:

  • TIPDS-protected diol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.2 equiv)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TIPDS-protected diol (1.0 equiv) in THF.

  • Add the TBAF solution (2.2 equiv) to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction may require gentle heating depending on the substrate.

  • Once the reaction is complete, quench with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diol by flash column chromatography.

Visualization of Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Diol_Protection_Strategy Substrate Diol Substrate Silyl Silyl Disiloxane Protection (e.g., TIPDSCl₂) Substrate->Silyl Pyridine Acetal Acetal Protection (e.g., Acetonide) Substrate->Acetal Acid catalyst, Acetone Protected_Silyl TIPDS-Protected Diol Silyl->Protected_Silyl Protected_Acetal Acetonide-Protected Diol Acetal->Protected_Acetal Fluoride_Cleavage Fluoride-mediated Cleavage (e.g., TBAF) Final_Product Deprotected Diol Fluoride_Cleavage->Final_Product Acid_Cleavage Acid-catalyzed Cleavage Acid_Cleavage->Final_Product Protected_Silyl->Fluoride_Cleavage Protected_Acetal->Acid_Cleavage

Caption: Decision workflow for diol protection strategies.

TIPDS_Protection_Workflow start Start dissolve Dissolve diol in anhydrous pyridine start->dissolve add_reagent Add TIPDSCl₂ dropwise dissolve->add_reagent react Stir at room temperature (Monitor by TLC) add_reagent->react quench Quench with water react->quench extract Extract with ethyl acetate quench->extract wash Wash with aq. CuSO₄, water, and brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Experimental workflow for TIPDS protection of a diol.

Conclusion and Future Perspectives

While 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane and its chloro-analogue are effective reagents for diol protection, the landscape of synthetic chemistry offers a diverse toolkit of alternatives. 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) stands out as a highly reliable and versatile reagent, often favored for its high stability and predictable reactivity. Acetal protecting groups provide a crucial orthogonal strategy, enabling the selective deprotection of diols in the presence of silyl ethers.

The choice of a protecting group is not merely a tactical decision but a strategic one that can significantly impact the efficiency and success of a synthetic campaign. By understanding the nuances of each reagent's performance, as outlined in this guide, researchers can make more informed decisions, leading to more robust and elegant synthetic solutions. The continued development of new protecting groups with unique reactivity and orthogonality will undoubtedly further empower chemists to tackle increasingly complex molecular architectures.

References

  • Hung, S.-C., et al. (2007). Regioselective one-pot protection of carbohydrates.
  • Wang, C.-C., & Hung, S.-C. (2011). Regioselective One-pot Protection and Protection-glycosylation of Carbohydrates. CHIMIA International Journal for Chemistry, 65(1), 54–58.
  • D'Alonzo, D., et al. (2014). Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations. Beilstein Journal of Organic Chemistry, 10, 2959–2968.
  • Mishra, S. K., & Tiwari, V. K. (2022). Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. The Journal of Organic Chemistry, 87(24), 16496–16508.
  • Johnsson, R. (2012). Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides.
  • Mishra, A., & Tiwari, V. K. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies.
  • Khanal, A., et al. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A, 7(1), 1-10.
  • Maloney, P., & Hefnaway, A. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(14), 3249–3258.
  • Johnsson, R. (2012). Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides.
  • Google Patents. (2019). EP3521279A1 - Methods for protecting and deprotecting a diol group.
  • National Institutes of Health. (2015).
  • Sigma-Aldrich. 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane 97%.
  • ChemicalBook. (2023).
  • Sigma-Aldrich. 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane.
  • National Institutes of Health. (2011). Reduction of cysteine-S-protecting groups by triisopropylsilane.
  • Organic Synthesis. Protecting Groups.
  • ResearchGate. (2010). A New Protocol for Selective Cleavage of Acyl Protecting Groups in 2′-O-Modified 3′,5′-O-(Tetraisopropyldisiloxane-1,3-diyl)ribonucleosides.
  • ResearchGate. (2013).
  • Spring, D. R., et al. (2012). Vinyldisiloxanes: their synthesis, cross coupling and applications. Organic & Biomolecular Chemistry, 10(38), 7726–7735.
  • National Institutes of Health. (2010). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs.
  • Organic Syntheses. Procedure.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical byproducts. This guide provides a detailed, step-by-step protoco...

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical byproducts. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and an understanding of the chemical nature of organosilicon compounds.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is an organosilicon compound. While the silicon-oxygen backbone is characteristic of thermally stable and chemically inert silicones, the specific functional groups dictate its reactivity and toxicological profile.[1][2]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin and eye irritant.[3][4][5] The primary hazards are direct contact, which can lead to irritation.[3] Therefore, the disposal procedure is primarily driven by the need to prevent personnel exposure and to correctly classify the material as a hazardous waste stream for collection.

Essential Personal Protective Equipment (PPE) and Handling

Given the irritant nature of the compound, direct contact must be avoided. The following PPE is mandatory when handling 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane for disposal:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[4]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Protective Clothing: A standard laboratory coat should be worn to protect against incidental skin contact.

  • Respiratory Protection: Not typically required if handling small quantities in a well-ventilated area. However, if generating aerosols or handling bulk quantities, consult your institution's Environmental Health & Safety (EHS) office.

Step-by-Step Disposal Protocol

The disposal of chemical waste is a regulated process from the moment it is generated until its final destruction.[6] This protocol ensures compliance at every stage.

Phase A: At the Point of Generation
  • Waste Determination: The moment you declare leftover 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane as "waste," it becomes subject to hazardous waste regulations under the Resource Conservation and Recovery Act (RCRA).[7][8] Do not mix this waste with other chemical streams unless you have confirmed compatibility. Incompatible wastes can lead to dangerous reactions.[9]

  • Segregation: This waste should be segregated as a non-halogenated organic solid or liquid, depending on its form. Keep it separate from strong oxidizing agents, acids, and bases.[10][11]

Phase B: Containerization and Labeling
  • Select an Appropriate Container:

    • The container must be compatible with the chemical. The original container is often a good choice, provided it is in good condition.[10] If not, a high-density polyethylene (HDPE) or glass container is suitable.

    • Ensure the container is clean, dry, and has a secure, leak-proof cap.[9] Never use food-grade containers like jars for hazardous waste.[10]

  • Label the Container Immediately:

    • Use a designated hazardous waste label provided by your institution's EHS department.[9]

    • The label must clearly state:

      • The words "Hazardous Waste."

      • The full chemical name: "1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane." Avoid abbreviations or formulas.

      • The approximate percentage if mixed with other compatible solvents.

      • The date the first drop of waste was added to the container (the "accumulation start date").[12]

Phase C: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Your laboratory must have a designated SAA for storing hazardous waste.[6][10] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Proper Storage:

    • Keep the waste container securely capped at all times, except when adding waste.[9] This prevents the release of vapors and potential spills.

    • Store the container in a secondary containment bin or tray to contain any potential leaks.[9]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[6]

Phase D: Arranging Final Disposal
  • Request a Pickup: Once the waste container is full, or within one year of the accumulation start date (whichever comes first), you must arrange for its removal.[10]

  • Contact EHS: Follow your institution's specific procedure to request a hazardous waste pickup from the EHS department or a licensed hazardous waste disposal company.[7][13] Do not attempt to transport the waste yourself or dispose of it down the drain or in the regular trash.[13][14]

  • Manifest Tracking: For larger quantities, a hazardous waste manifest will be used to track the waste from your facility to its final treatment, storage, and disposal facility (TSDF), ensuring a compliant "cradle-to-grave" process.[15][16]

Summary of Disposal and Safety Information

ParameterSpecificationRationale
Hazard Classification Skin Irritant (Category 2), Eye Irritant (Category 2)[3]Dictates the need for protective measures to prevent direct contact.
GHS Pictogram Warning (Exclamation Mark)[3]Provides an immediate visual hazard warning.
Required PPE Safety goggles, chemically resistant gloves, lab coat.[4]Prevents skin and eye irritation from splashes or handling.
Container Type Original container, or a compatible glass or HDPE bottle.[10]Ensures chemical compatibility and prevents leaks or degradation of the container.
Primary Disposal Route Collection by a licensed hazardous waste contractor via EHS.[7][13]Ensures compliance with local, state, and federal environmental regulations.[8]
Prohibited Disposal Drain disposal, trash disposal, evaporation.[9][13]Prevents environmental contamination and non-compliance with regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane waste in a laboratory setting.

G Disposal Workflow for 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane cluster_0 Disposal Workflow for 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane A Waste Generated (Point of Use) B Hazard Identification (Consult SDS & GHS Info) A->B C Is waste compatible with existing waste stream? B->C D Select New, Compatible Waste Container C->D No E Use Existing, Labeled Waste Container C->E Yes H Label Container with 'Hazardous Waste', Full Chemical Name, & Date D->H F Add Waste to Container E->F G Securely Cap Container F->G I Place in Secondary Containment in Satellite Accumulation Area (SAA) G->I H->F J Is container full OR has it been stored > 1 year? I->J K Continue to Store Securely (Weekly Inspection) J->K No L Request Pickup from EHS / Licensed Contractor J->L Yes K->J M Waste Removed for Compliant Final Disposal L->M

Caption: Decision workflow for compliant hazardous waste disposal.

References

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  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.

  • Organosilicon chemistry . Grokipedia.

  • Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications . In-depth guide.

  • Hazardous Waste Disposal Guide . Dartmouth College.

  • Hazardous Waste and Disposal . American Chemical Society.

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.

  • Organosilicon compounds . ChemicalBook.

  • Laboratory Waste Management Guidelines . University of Alabama.

  • Organosilicon Compounds . Lucknow University.

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management . Crystal Clean.

  • 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane . PubChem, National Institutes of Health.

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency.

  • 1,1,3,3, TETRAPHENYL DIMETHOXY DISILOXANE - Safety Data Sheet . ChemicalBook.

  • Best Practices for Hazardous Waste Disposal . AEG Environmental.

  • Hazardous Waste . U.S. Environmental Protection Agency.

  • 1,1,3,3-TETRAMETHYLDISILOXANE, 98% - Safety Data Sheet . Gelest, Inc.

  • SAFETY DATA SHEET: Disiloxane, 1,1,3,3-tetramethyl- . Fisher Scientific.

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency.

  • 1,1,3,3, TETRAPHENYL DIMETHOXY DISILOXANE Formula . ECHEMI.

  • 1,1,3,3-Tetramethyldisiloxane - Safety Data Sheet . Santa Cruz Biotechnology.

  • Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane . Carl Roth.

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